GSK1838705A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[[1-[2-(dimethylamino)acetyl]-5-methoxy-2,3-dihydroindol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN8O3/c1-29-26(38)23-17(28)6-5-7-18(23)31-25-16-8-10-30-24(16)33-27(34-25)32-19-13-20-15(12-21(19)39-4)9-11-36(20)22(37)14-35(2)3/h5-8,10,12-13H,9,11,14H2,1-4H3,(H,29,38)(H3,30,31,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTYDQRUAWIZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1F)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5CCN(C5=C4)C(=O)CN(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648971 | |
| Record name | 2-[(2-{[1-(N,N-Dimethylglycyl)-5-methoxy-2,3-dihydro-1H-indol-6-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-6-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116235-97-2 | |
| Record name | 2-[(2-{[1-(N,N-Dimethylglycyl)-5-methoxy-2,3-dihydro-1H-indol-6-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-6-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
GSK1838705A: A Technical Overview of its Mechanism of Action
For Research, Scientific, and Drug Development Professionals
Abstract
GSK1838705A is a potent, ATP-competitive small molecule inhibitor with a multi-targeted profile against key receptor tyrosine kinases implicated in cancer cell proliferation and survival. This document provides a comprehensive technical guide on the mechanism of action of this compound, detailing its primary targets, downstream signaling effects, and preclinical anti-tumor activity. Quantitative data from various assays are summarized, and detailed experimental protocols for key studies are provided to facilitate reproducibility and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and concise understanding of the compound's biological functions.
Core Mechanism of Action
This compound exerts its anti-tumor effects primarily through the potent and reversible inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin (B600854) Receptor (IR).[1][2] Additionally, it demonstrates significant inhibitory activity against Anaplastic Lymphoma Kinase (ALK).[3][4] The inhibition is ATP-competitive, indicating that this compound binds to the ATP-binding pocket of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways.[5][6]
Primary Kinase Targets and Inhibitory Potency
This compound has been shown to inhibit its primary targets with high potency in various kinase assays. The following tables summarize the key quantitative data on its inhibitory activity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) |
| IGF-1R | Homogeneous Time-Resolved Fluorescence Assay | 2.0[1][3][4] | 0.7[1][5] |
| IR | Homogeneous Time-Resolved Fluorescence Assay | 1.6[1][3][4] | 1.1[1][5] |
| ALK | Not Specified | 0.5[1][3][4] | 0.35[6][7] |
Table 2: Cellular Phosphorylation Inhibition by this compound
| Target | Cell Line | IC50 (nM) |
| IGF-1R | Not Specified | 85[6][7] |
| IR | Not Specified | 79[6][7] |
Signaling Pathway Inhibition
By inhibiting IGF-1R and IR, this compound effectively blocks the activation of the PI3K/Akt and MAPK signaling pathways, which are critical for cell proliferation, survival, and differentiation. The inhibition of ALK is particularly relevant in cancers driven by ALK fusion proteins.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
In Vitro and In Vivo Antitumor Activity
This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines and has shown robust anti-tumor activity in preclinical xenograft models.
Cell Proliferation Inhibition
This compound inhibits the proliferation of various cancer cell lines, with particular efficacy in those derived from solid and hematologic tumors.
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| L-82 | Not Specified | 24[6][7] |
| SUP-M2 | Not Specified | 28[6][7] |
| SK-ES | Ewing's Sarcoma | 141[6][7] |
| MCF-7 | Breast Cancer | 203[6][7] |
| NPM-ALK fusion expressing cells | Anaplastic Large Cell Lymphoma | 24-88[6][7] |
In Vivo Efficacy in Xenograft Models
Oral administration of this compound has been shown to significantly inhibit tumor growth in various mouse xenograft models.
Table 4: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| COLO 205 | 30 | 80[7] |
| NIH-3T3/LISN | 60 | 77[2] |
| Karpas-299 | 60 | 93[2] |
Despite its inhibitory effect on the insulin receptor, minimal effects on glucose homeostasis were observed at efficacious doses in vivo.[4]
Experimental Protocols
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence)
This assay is used to determine the IC50 values of this compound against its target kinases.
-
Enzymes: Baculovirus-expressed, GST-tagged intracellular domains of IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382) are used.[3][6]
-
Procedure: The assay is performed in a multi-well plate format. The kinase, a biotinylated peptide substrate, and ATP are incubated with varying concentrations of this compound. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin are added.
-
Detection: The plate is read on a suitable time-resolved fluorescence reader. The signal is proportional to the level of substrate phosphorylation.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Figure 2: Workflow for the in vitro kinase assay.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control for 72 hours.[8]
-
Lysis and Signal Generation: CellTiter-Glo® reagent is added to each well, which lyses the cells and contains luciferase and its substrate to produce a luminescent signal proportional to the amount of ATP.
-
Detection: Luminescence is measured using a plate-reading luminometer.
-
Data Analysis: EC50 values are determined from the dose-response curves.
Western Blotting for Phosphoprotein Analysis
This technique is used to detect the phosphorylation status of target proteins in cells treated with this compound.
-
Cell Culture and Treatment: Cells are serum-starved and then treated with this compound for a specified time before stimulation with a ligand (e.g., IGF-1 or insulin).[9]
-
Lysate Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-IGF-1R, IGF-1R, p-Akt, Akt).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 3: General workflow for Western blotting.
Conclusion
This compound is a potent multi-targeted kinase inhibitor that effectively blocks key signaling pathways involved in cancer cell growth and survival. Its robust preclinical activity, particularly in models of solid and hematologic tumors, underscores its potential as a therapeutic agent. The detailed mechanistic and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals working on novel cancer therapies.
References
- 1. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 4. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
GSK1838705A: A Technical Guide to its Signaling Pathway and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1838705A is a potent, small-molecule kinase inhibitor with significant anti-tumor activity demonstrated in a variety of preclinical cancer models.[1][2] This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, its quantitative inhibitory profile, and detailed experimental protocols for its characterization. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Core Mechanism of Action
This compound is a reversible and ATP-competitive inhibitor primarily targeting three key receptor tyrosine kinases: Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin (B600854) Receptor (IR), and Anaplastic Lymphoma Kinase (ALK).[1][3][4] By binding to the kinase domain of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.[2][3][5]
Quantitative Inhibitory Profile
The inhibitory potency of this compound against its primary targets and its anti-proliferative effects on various cancer cell lines are summarized below.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | Parameter | Value (nmol/L) |
| IGF-1R | Homogeneous Time-Resolved Fluorescence | IC50 | 2.0[1][4][6] |
| IR | Homogeneous Time-Resolved Fluorescence | IC50 | 1.6[1][4][6] |
| ALK | - | IC50 | 0.5[1][4][6] |
| IGF-1R | Filter Binding Assay | Ki | 0.7[3] |
| IR | Filter Binding Assay | Ki | 1.1[3] |
| ALK | - | Ki | 0.35[3][4] |
Table 2: Cellular Phosphorylation Inhibition
| Target | Cell Line | Parameter | Value (nmol/L) |
| IGF-1R | NIH-3T3/LISN | IC50 | 85 ± 38[3] |
| IR | NIH-3T3-hIR | IC50 | 79 ± 43[3] |
Table 3: Anti-proliferative Activity (EC50) in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nmol/L) |
| L-82 | Anaplastic Large-Cell Lymphoma | 24[4] |
| SUP-M2 | Anaplastic Large-Cell Lymphoma | 28[4] |
| SK-ES | Ewing's Sarcoma | 141[4] |
| MCF-7 | Breast Cancer | 203[4] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 24-88[4][7] |
| SR-786 | Anaplastic Large-Cell Lymphoma | 24-88[4][7] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by inhibiting key signaling pathways downstream of IGF-1R/IR and ALK.
IGF-1R/IR Signaling Pathway
The binding of ligands such as IGF-1 or insulin to their respective receptors (IGF-1R and IR) triggers receptor dimerization and autophosphorylation. This creates docking sites for substrate proteins like Insulin Receptor Substrate (IRS-1), which in turn activate two major downstream pathways: the PI3K/AKT pathway and the Ras/MAPK (ERK) pathway.[2][3] These pathways are critical for promoting cell survival, proliferation, and growth. This compound inhibits the initial phosphorylation of IGF-1R and IR, thereby blocking the activation of AKT, IRS-1, and ERK.[3]
This compound inhibits the IGF-1R/IR signaling cascade.
ALK Signaling Pathway
In certain cancers, such as anaplastic large-cell lymphoma and a subset of non-small cell lung cancers, chromosomal rearrangements can lead to the formation of fusion proteins involving ALK (e.g., NPM-ALK).[1][8] These fusion proteins are constitutively active, leading to uncontrolled cell proliferation through downstream signaling pathways, including the JAK/STAT pathway. This compound directly inhibits the kinase activity of ALK, leading to a decrease in the phosphorylation of downstream effectors like STAT3.[3][8]
This compound inhibits the constitutively active ALK fusion protein.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Kinase Assays
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination:
-
Reagents: Baculovirus-expressed glutathione (B108866) S-transferase (GST)-tagged proteins encoding the intracellular domains of IGF-1R and IR.
-
Procedure:
-
The kinase reaction is performed in a suitable buffer containing ATP and a substrate peptide.
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of the kinase.
-
After incubation, the reaction is stopped, and HTRF detection reagents (e.g., a europium cryptate-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled anti-GST antibody) are added.
-
The HTRF signal is measured, and IC50 values are calculated from the dose-response curves.[3][4]
-
Filter Binding Assay for Ki Determination:
-
Reagents: Activated IGF-1R and IR kinases, [γ-33P]ATP, and a substrate peptide.
-
Procedure:
-
The kinase reaction is set up with varying concentrations of both ATP and this compound.
-
The reaction is initiated by the addition of the kinase.
-
After incubation, the reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate.
-
The membrane is washed to remove unincorporated [γ-33P]ATP.
-
The amount of radioactivity on the filter is quantified using a scintillation counter.
-
Ki values are determined by analyzing the enzyme kinetics according to the Michaelis-Menten model.[3][4]
-
Cellular Assays
Receptor Phosphorylation Assay:
-
Cell Culture: NIH-3T3 cells engineered to overexpress either IGF-1R (NIH-3T3/LISN) or IR (NIH-3T3-hIR) are seeded in 96-well plates.[3]
-
Treatment: After 24 hours, cells are serum-starved and then treated with a range of concentrations of this compound or DMSO (vehicle control) for 2 hours.
-
Stimulation: Cells are stimulated with either human IGF-I (e.g., 30 ng/mL) or bovine insulin (e.g., 3 µg/mL) for 15 minutes.[3]
-
Lysis and Analysis: Cells are lysed, and whole-cell lysates are subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of the target receptors and downstream signaling proteins using specific phospho-antibodies.[3][9]
Cell Proliferation Assay (e.g., CellTiter-Glo®):
-
Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or DMSO for 72 hours.[3]
-
Quantification: Cell viability is quantified using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Analysis: EC50 values are calculated from the resulting dose-response curves.[3]
Workflow for the preclinical characterization of this compound.
Conclusion
This compound is a potent dual inhibitor of the IGF-1R/IR and ALK signaling pathways. Its ability to block critical pathways for tumor cell proliferation and survival has been demonstrated through robust in vitro and cellular assays. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar kinase inhibitors in oncology. Further research, including in vivo studies and clinical trials, is essential to fully elucidate its clinical utility.[10][11][12][13][14]
References
- 1. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. patientpower.info [patientpower.info]
GSK1838705A: A Technical Guide to a Potent Inhibitor of IGF-1R, IR, and ALK
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK1838705A, a potent, ATP-competitive small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin Receptor (IR), and the Anaplastic Lymphoma Kinase (ALK). This document details its biochemical and cellular activity, experimental protocols for its evaluation, and visual representations of its mechanism of action and relevant experimental workflows.
Core Concepts: Mechanism of Action
This compound is a pyrrolopyrimidine-based compound that functions as a reversible inhibitor of key tyrosine kinases involved in oncogenic signaling.[1] By competing with ATP for the kinase domain of IGF-1R, IR, and ALK, this compound effectively blocks the autophosphorylation and subsequent activation of these receptors. This, in turn, inhibits the downstream signaling cascades that promote cell proliferation, survival, and migration. The inhibition of these pathways has been shown to induce apoptosis and reduce tumor growth in various preclinical cancer models.[2][3]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Ki (nM) | Assay Type |
| IGF-1R | 2.0[4][5][6][7][8][9] | 0.7[5][6] | Homogeneous Time-Resolved Fluorescence (HTRF) / Filter Binding Assay |
| IR | 1.6[4][5][6][7][8][9] | 1.1[5][6] | Homogeneous Time-Resolved Fluorescence (HTRF) / Filter Binding Assay |
| ALK | 0.5[4][5][6][7][8][9] | 0.35[5][6] | Kinase Assay |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | IC50/EC50 (nM) | Assay Type |
| IGF-1R Phosphorylation | NIH-3T3/LISN | 85[5][6] | Cellular Phosphorylation Assay |
| IR Phosphorylation | NIH-3T3-hIR | 79[5][6] | Cellular Phosphorylation Assay |
| Cell Proliferation | L-82 | 24[5][6] | Cell Viability Assay |
| Cell Proliferation | SUP-M2 | 28[5][6] | Cell Viability Assay |
| Cell Proliferation | SK-ES | 141[5][6] | Cell Viability Assay |
| Cell Proliferation | MCF-7 | 203[5][6] | Cell Viability Assay |
| Cell Proliferation | NCI-H929 | <1000 | Cell Viability Assay |
| Cell Proliferation | Karpas-299 | 24-88[5][6] | Cell Viability Assay |
| Cell Proliferation | SR-786 | 24-88[5][6] | Cell Viability Assay |
Table 3: Kinase Selectivity Profile of this compound
| Kinase Panel | Number of Kinases | Results |
| Serine/Threonine and Tyrosine Kinases | 45 | Weak or no inhibition (IC50 >1 µM) for kinases other than IGF-1R, IR, and ALK.[4] |
| KinaseProfiler™ Panel | 224 | 7 additional kinases were inhibited by >50% at a concentration of 0.3 µM.[4] |
Signaling Pathways
The following diagram illustrates the signaling pathways targeted by this compound.
Caption: this compound inhibits IGF-1R, IR, and ALK signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against its target kinases.
Caption: Workflow for an in vitro kinase inhibition HTRF assay.
Methodology:
-
Reagent Preparation:
-
Kinase Reaction:
-
In a 384-well plate, the kinase, biotinylated substrate, and this compound dilutions are combined in an appropriate assay buffer.
-
The plate is incubated for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
-
Reaction Initiation and Incubation:
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at room temperature.
-
-
Detection:
-
The reaction is stopped by the addition of a detection mix containing EDTA, a europium-labeled anti-phospho-substrate antibody, and streptavidin-XL665.
-
The plate is incubated for at least 60 minutes at room temperature to allow for the detection reagents to bind.
-
-
Data Acquisition:
-
The Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (CellTiter-Glo®)
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.[4]
References
- 1. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK-1838705A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ijbs.com [ijbs.com]
- 8. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
GSK1838705A: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1838705A is a potent, small-molecule kinase inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R), the insulin (B600854) receptor (IR), and anaplastic lymphoma kinase (ALK).[1][2][3][4] Developed by GlaxoSmithKline, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in vivo tumor models.[1][3][5][6][7] Its dual inhibition of the IGF-1R/IR signaling pathway and ALK makes it a compound of interest for therapeutic applications in various malignancies, including gliomas, multiple myeloma, Ewing's sarcoma, and certain types of non-small cell lung cancer.[1][3] This technical guide provides an in-depth overview of the discovery, a representative synthesis of its core scaffold, and detailed experimental protocols for the biological evaluation of this compound.
Discovery and Rationale
The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making the IGF-1R a compelling target for therapeutic intervention.[1][5][7] this compound was identified as a novel, potent inhibitor of IGF-1R and the structurally related insulin receptor (IR).[3] Further characterization revealed its potent inhibitory activity against anaplastic lymphoma kinase (ALK), a key driver in several cancers.[3] The development of this compound was driven by the therapeutic potential of targeting these key oncogenic signaling pathways.
Quantitative Biological Data
The biological activity of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Method |
| IGF-1R | 2.0 | 0.7 | Homogeneous Time-Resolved Fluorescence (HTRF) Assay / Filter Binding Assay |
| IR | 1.6 | 1.1 | Homogeneous Time-Resolved Fluorescence (HTRF) Assay / Filter Binding Assay |
| ALK | 0.5 | 0.35 | Kinase Assay |
Data compiled from multiple sources.[2][3][4][8]
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | EC50 (nM) | Endpoint |
| L-82 | Hematologic | 24 | Proliferation |
| SUP-M2 | Hematologic | 28 | Proliferation |
| SK-ES | Ewing's Sarcoma | 141 | Proliferation |
| MCF-7 | Breast Cancer | 203 | Proliferation |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 24-88 | Proliferation |
| SR-786 | Anaplastic Large-Cell Lymphoma | 24-88 | Proliferation |
| U87MG | Glioma | Dose-dependent inhibition | Proliferation, Apoptosis, Migration |
| PC-3R | Prostate Cancer (Docetaxel-resistant) | Dose-dependent inhibition | Viability, Apoptosis, Migration |
Data compiled from multiple sources.[2][3][5][6]
Table 3: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Dose and Administration | Tumor Growth Inhibition |
| NIH-3T3/LISN | 60 mg/kg, oral | 77% |
| COLO 205 | 30 mg/kg, oral | 80% |
| Karpas-299 | 60 mg/kg, oral | 93% |
| U87MG Glioma | 4 mg/kg, daily | ~45% |
| U87MG Glioma | 8 mg/kg, daily | ~85% |
| Docetaxel-resistant PC-3R | 20 mg/kg | Significant suppression |
| Docetaxel-resistant PC-3R | 60 mg/kg | Significant suppression |
Data compiled from multiple sources.[2][3][6][9]
Synthesis
While the precise, proprietary synthesis route for this compound by GlaxoSmithKline is not publicly detailed, the core structure is a 1H-pyrrolo[2,3-d]pyrimidine. The following provides a general, representative synthetic scheme for related pyrrolo[2,3-d]pyrimidine derivatives, based on established chemical literature.
Representative Synthesis of a Pyrrolo[2,3-d]pyrimidine Core
A common method for the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold involves a multi-component reaction. For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB) can yield the desired heterocyclic core.
Another approach involves the nucleophilic substitution of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an appropriate amine, followed by further modifications such as Suzuki-Miyaura coupling to introduce various substituents.[5]
Illustrative Synthetic Step:
-
Step 1: Nucleophilic Substitution: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with an amine, such as ethyl 2-(4-aminophenyl)acetate, in a suitable solvent to yield the corresponding N-substituted intermediate.[5]
-
Step 2: Hydrolysis: The ester group of the intermediate is hydrolyzed using a base, such as sodium hydroxide, to form the carboxylic acid derivative.[5]
-
Step 3: Amide Coupling: The resulting carboxylic acid is then coupled with a variety of substituted anilines using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to produce the final pyrrolo[2,3-d]pyrimidine derivatives.[5]
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of this compound against target kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant baculovirus-expressed, glutathione (B108866) S-transferase (GST)-tagged intracellular domains of IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382) are used as the enzyme source.[1][3] A suitable peptide substrate is used for the kinase reaction.
-
Assay Principle: A homogeneous time-resolved fluorescence (HTRF) assay is commonly employed to measure kinase activity.[3][8] This assay detects the phosphorylation of the substrate by the kinase. Alternatively, a filter binding assay can be used to determine the apparent Ki values.[3][8]
-
Procedure:
-
The kinase, substrate, and ATP are incubated in a buffer solution in the presence of varying concentrations of this compound or DMSO as a control.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the level of substrate phosphorylation is quantified using the HTRF or filter binding method.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are determined using the Michaelis-Menten equation.[1]
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231, U87MG, PC-3R) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[9][10][11]
-
Assay Principle: Cell viability is measured using a luminescent-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[8][9]
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[9]
-
The cells are then treated with serial dilutions of this compound or DMSO control for a specified duration (e.g., 72 hours).[9]
-
The CellTiter-Glo® reagent is added to each well, and luminescence is measured using a microplate reader.
-
-
Data Analysis: The EC50 values are determined from the dose-response curves.
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation of target proteins and downstream signaling molecules.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Gel Electrophoresis and Protein Transfer:
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[12]
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
The membrane is then incubated with primary antibodies against phosphorylated and total IGF-1R, IR, ALK, Akt, and ERK overnight at 4°C.[13]
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.[6][15]
-
Tumor Cell Implantation:
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 50-150 mm³), the mice are randomized into treatment and control groups.[9][15]
-
This compound is formulated in a suitable vehicle (e.g., 20% sulfobutyl ether β-cyclodextrin) and administered orally at specified doses and schedules.[16] The control group receives the vehicle alone.
-
-
Monitoring and Endpoint:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits IGF-1R, IR, and ALK signaling pathways.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of curcumin complexes on MDA-MB-231 breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. img.abclonal.com [img.abclonal.com]
- 15. benchchem.com [benchchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
GSK1838705A: A Potent Dual Inhibitor of IGF-1R/IR and ALK for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1838705A is a synthetic organic, small-molecule kinase inhibitor that has demonstrated significant potential in preclinical cancer research. It is a potent, ATP-competitive, and reversible dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin (B600854) Receptor (IR), as well as the Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It includes detailed information on its mechanism of action, key experimental protocols for its evaluation, and visual representations of the signaling pathways it modulates. The quantitative data are summarized in structured tables for ease of reference, and experimental workflows are illustrated to guide researchers in their study design.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the IUPAC name 2-{[2-({1-[2-(dimethylamino)acetyl]-5-methoxy-2,3-dihydro-1H-indol-6-yl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluoro-N-methylbenzamide.[1][2] Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-{[2-({1-[2-(dimethylamino)acetyl]-5-methoxy-2,3-dihydro-1H-indol-6-yl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluoro-N-methylbenzamide[1][2] |
| SMILES | CNC(=O)C1=C(C=CC=C1F)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5CCN(C5=C4OC)C(=O)CN(C)C)OC |
| InChI | InChI=1S/C27H29FN8O3/c1-29-26(38)23-17(28)6-5-7-18(23)31-25-16-8-10-30-24(16)33-27(34-25)32-19-13-20-15(12-21(19)39-4)9-11-36(20)22(37)14-35(2)3/h5-8,10,12-13H,9,11,14H2,1-4H3,(H,29,38)(H3,30,31,32,33,34) |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₂₉FN₈O₃[6] |
| Molecular Weight | 532.57 g/mol [6] |
| Appearance | White to light brown crystalline solid[6] |
| Solubility | DMSO: ≥100 mg/mL (187.77 mM)[6] |
| DMF: 25 mg/mL | |
| Ethanol: 2 mg/mL | |
| Water: Insoluble[2] | |
| Storage Temperature | -20°C[6] |
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against three key receptor tyrosine kinases implicated in cancer cell proliferation, survival, and metastasis: IGF-1R, IR, and ALK.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Kᵢ (nM) | Assay Type |
| IGF-1R | 2.0[3][5] | 0.7[6] | Homogeneous Time-Resolved Fluorescence (HTRF) / Filter Binding Assay |
| Insulin Receptor (IR) | 1.6[3][5] | 1.1[6] | Homogeneous Time-Resolved Fluorescence (HTRF) / Filter Binding Assay |
| ALK | 0.5[3][5] | 0.35 | Kinase Assay |
The inhibition of these kinases by this compound leads to the blockade of downstream signaling pathways crucial for tumor growth and survival.
Inhibition of IGF-1R/IR Signaling
The IGF-1R and IR are highly homologous receptor tyrosine kinases that, upon activation by their respective ligands (IGF-1, IGF-2, and insulin), trigger a cascade of intracellular signaling events. These pathways, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, are critical for cell proliferation, differentiation, and survival.[6] By inhibiting IGF-1R and IR, this compound effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this axis.
Caption: Inhibition of IGF-1R/IR Signaling by this compound.
Inhibition of ALK Signaling
Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase that, when constitutively activated due to genetic alterations (e.g., chromosomal translocations, mutations, or amplification), acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[5] Activated ALK triggers multiple downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and Ras/MAPK pathways, promoting cell proliferation and survival. This compound's potent inhibition of ALK leads to the shutdown of these oncogenic signals.
Caption: Inhibition of ALK Signaling by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assays
This assay is used to determine the concentration of this compound that inhibits 50% of the kinase activity of IGF-1R and IR.
Methodology:
-
Reagents: Recombinant human IGF-1R or IR kinase domain, biotinylated peptide substrate, ATP, this compound serial dilutions, HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin).
-
Procedure: a. In a 384-well plate, add the kinase, biotinylated substrate, and varying concentrations of this compound. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a defined period (e.g., 60 minutes). d. Stop the reaction by adding EDTA. e. Add the HTRF detection reagents. f. Incubate for 60 minutes to allow for antibody-antigen binding. g. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: The ratio of the fluorescence signals (665 nm / 620 nm) is proportional to the extent of substrate phosphorylation. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
This radiometric assay is used to determine the inhibitor constant (Kᵢ) of this compound for its target kinases.
Methodology:
-
Reagents: Recombinant kinase, peptide or protein substrate, [γ-³³P]ATP, this compound serial dilutions, kinase reaction buffer, stop solution (e.g., phosphoric acid), filter plates.
-
Procedure: a. The kinase reaction is performed in the presence of varying concentrations of this compound and a fixed concentration of [γ-³³P]ATP. b. The reaction is stopped by the addition of a stop solution. c. The reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate. d. The filter plate is washed to remove unincorporated [γ-³³P]ATP. e. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: Kᵢ values are determined from the IC₅₀ values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Cellular Assays
This assay is used to assess the ability of this compound to inhibit the phosphorylation of its target kinases and their downstream signaling proteins within a cellular context.
Methodology:
-
Cell Culture: Culture cancer cell lines known to be dependent on IGF-1R/IR or ALK signaling.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration. In some cases, cells are serum-starved and then stimulated with a ligand (e.g., IGF-1) to induce receptor phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blot: a. Separate the protein lysates by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., phospho-IGF-1R, phospho-ALK) and downstream effectors (e.g., phospho-Akt, phospho-ERK), as well as antibodies for the total protein levels as a loading control. e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Densitometry is used to quantify the band intensities, and the level of phosphorylated protein is normalized to the total protein level.
Experimental Workflows
The evaluation of a kinase inhibitor like this compound typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: General Experimental Workflow for Kinase Inhibitor Development.
In Vivo Antitumor Activity
This compound has demonstrated significant antitumor activity in various preclinical xenograft models of human cancers. Oral administration of this compound has been shown to retard the growth of tumors derived from multiple myeloma, Ewing's sarcoma, and ALK-dependent cancers.[5] Notably, at efficacious doses, the compound has been reported to have minimal effects on glucose homeostasis, despite its potent inhibition of the insulin receptor.[5]
Conclusion
This compound is a valuable research tool for investigating the roles of IGF-1R, IR, and ALK signaling in cancer. Its potent and dual-inhibitory activity, coupled with its demonstrated in vivo efficacy, makes it a strong candidate for further preclinical and potentially clinical development. This technical guide provides a foundational understanding of its chemical and biological properties to aid researchers in designing and interpreting experiments aimed at exploring its therapeutic potential.
References
- 1. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
GSK1838705A: An ATP-Competitive Inhibitor of IGF-1R, IR, and ALK
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1838705A is a potent, orally bioavailable, and reversible small-molecule kinase inhibitor that competitively targets the ATP-binding sites of the insulin-like growth factor-1 receptor (IGF-1R), the insulin (B600854) receptor (IR), and the anaplastic lymphoma kinase (ALK).[1][2][3] The dysregulation of these signaling pathways is implicated in the proliferation and survival of various tumor cells.[3][4] this compound has demonstrated significant antitumor activity in both in vitro and in vivo models of human cancers, including solid tumors and hematologic malignancies.[1][5] This technical guide provides a comprehensive overview of the biochemical and cellular activity of this compound, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Biochemical and Cellular Activity
This compound is a highly potent inhibitor of IGF-1R, IR, and ALK with nanomolar efficacy.[1][6][7] Its inhibitory activity has been characterized in various biochemical and cellular assays.
Quantitative Kinase Inhibition Data
| Target | Assay Type | IC50 (nM) | Ki (nM) |
| IGF-1R | Homogeneous Time-Resolved Fluorescence | 2.0 ± 0.17 | 0.7 ± 0.2 |
| IR | Homogeneous Time-Resolved Fluorescence | 1.6 ± 0.18 | 1.1 ± 0.1 |
| ALK | Not Specified | 0.5 | 0.35 |
Table 1: Biochemical inhibition of kinase activity by this compound. Data compiled from multiple sources.[1][2][3]
Quantitative Cellular Phosphorylation Inhibition Data
| Target | Cell Line | IC50 (nM) |
| IGF-1R | NIH-3T3/LISN | 85 ± 38 |
| IR | NIH-3T3-hIR | 79 ± 43 |
Table 2: Inhibition of receptor phosphorylation in cellular assays by this compound.[2][3]
In Vitro Antiproliferative Activity
This compound has been shown to inhibit the proliferation of a wide range of cancer cell lines derived from both solid and hematologic tumors.[1][6] The half-maximal effective concentration (EC50) for cell proliferation inhibition varies depending on the cell line, with particular sensitivity observed in multiple myeloma and Ewing's sarcoma cell lines.[2][8]
| Cell Line | Cancer Type | EC50 (nM) |
| L-82 | Not Specified | 24 |
| SUP-M2 | Not Specified | 28 |
| SK-ES | Ewing's Sarcoma | 141 |
| MCF-7 | Breast Cancer | 203 |
| NCI-H929 | Multiple Myeloma | <1000 |
Table 3: Antiproliferative activity of this compound in various cancer cell lines.[6]
Signaling Pathways
This compound exerts its anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified IGF-1R and IR.
Protocol:
-
Baculovirus-expressed glutathione (B108866) S-transferase-tagged proteins encoding the intracellular domain of IGF-1R or IR are used.[6][7]
-
The kinase, a suitable substrate, and ATP are combined in a reaction buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
Detection reagents, typically a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and an XL665-labeled antibody that recognizes the substrate, are added.
-
The plate is read on a compatible HTRF reader, and the ratio of the emission signals at 665 nm and 620 nm is calculated.
-
IC50 values are determined by fitting the data to a four-parameter logistic equation.[6]
Cellular Phosphorylation Assay
This assay quantifies the inhibition of ligand-induced receptor phosphorylation in a cellular context.
Protocol:
-
Cells (e.g., NIH-3T3/LISN for IGF-1R, NIH-3T3-hIR for IR) are seeded in 96-well plates and cultured overnight.[3]
-
The cells are serum-starved for a defined period.
-
Cells are pre-treated with various concentrations of this compound or DMSO as a control for 2 hours.[3][9]
-
The respective ligand (e.g., IGF-I for IGF-1R, insulin for IR) is added to stimulate receptor phosphorylation for 15 minutes.[3]
-
Cells are lysed, and the lysates are analyzed for phosphorylated and total receptor levels using methods like ELISA or Western blotting.[3]
-
IC50 values are calculated based on the reduction in the phosphorylated receptor signal.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[3][9]
-
The cells are treated with a range of concentrations of this compound or DMSO control.
-
Cell viability is quantified using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.[3][6]
-
Luminescence is measured using a plate reader.
-
EC50 values are determined from the dose-response curves.[6]
Western Blotting
This technique is used to detect changes in protein levels and phosphorylation status in response to this compound treatment.
Protocol:
-
Cells are treated with this compound and/or ligand as described in the cellular phosphorylation assay.
-
Whole-cell lysates are prepared using a suitable lysis buffer.[3]
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IGF-1R/IR, total IGF-1R/IR, phospho-AKT, total AKT, etc.).[3]
-
The membrane is washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The protein bands are visualized using an appropriate detection system.[3]
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in animal models.
Protocol:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[3]
-
Tumors are allowed to grow to a palpable size (e.g., ~200 mm³).[3]
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules.[3] The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly.[3]
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamics).
Conclusion
This compound is a potent dual inhibitor of the IGF-1R/IR and ALK signaling pathways with demonstrated antitumor activity in preclinical models. Its well-characterized mechanism of action and efficacy make it a valuable tool for cancer research and a potential candidate for further clinical development in tumors driven by these pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound.
References
- 1. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
GSK1838705A: An In Vitro Kinase Assay Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro kinase assays utilized to characterize the potent and reversible inhibitor, GSK1838705A. The document details its inhibitory activity against key targets, outlines the experimental methodologies employed, and visualizes the relevant signaling pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1] It also demonstrates potent activity against anaplastic lymphoma kinase (ALK).[2][3][4] As a reversible-binding and ATP-competitive inhibitor, this compound has been evaluated for its potential in cancer therapy, particularly in malignancies driven by the IGF-1R and ALK signaling pathways.[2][5] This guide focuses on the in vitro kinase assays that have been fundamental in quantifying its potency and selectivity.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been determined through various in vitro assays, with the key quantitative data summarized in the tables below.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Assay Type | IC50 (nmol/L) | Kᵢ (nmol/L) |
| IGF-1R | Homogeneous Time-Resolved Fluorescence | 2.0 ± 0.17 | 0.7 ± 0.2 |
| IR | Homogeneous Time-Resolved Fluorescence | 1.6 ± 0.18 | 1.1 ± 0.1 |
| ALK | Not Specified | 0.5 | 0.35 |
Data sourced from multiple references.[1][2][3][4]
Table 2: Cellular Phosphorylation Inhibition
| Target | IC50 (nmol/L) |
| IGF-1R Phosphorylation | 85 ± 38 |
| IR Phosphorylation | 79 ± 43 |
Data reflects the inhibition of ligand-induced phosphorylation in cellular contexts.[1][2][4]
Table 3: Anti-proliferative Activity (EC50)
| Cell Line | Cancer Type | EC50 (nmol/L) |
| L-82 | Anaplastic Large Cell Lymphoma | 24 |
| SUP-M2 | Anaplastic Large Cell Lymphoma | 28 |
| SK-ES | Ewing's Sarcoma | 141 |
| MCF-7 | Breast Cancer | 203 |
EC50 values represent the concentration required to inhibit cell proliferation by 50%.[3][4]
Experimental Protocols
The characterization of this compound's inhibitory activity relies on specific in vitro kinase assay methodologies. The following sections detail the core protocols.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a primary method for determining the IC50 values of this compound against IGF-1R and IR.
Objective: To measure the inhibitory effect of this compound on the kinase activity of IGF-1R and IR.
Materials:
-
Kinases: Baculovirus-expressed, glutathione (B108866) S-transferase (GST)-tagged intracellular domains of human IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382).[2][3][4]
-
Substrate: A synthetic peptide substrate for the kinases.
-
ATP: Adenosine triphosphate.
-
This compound: Dissolved in DMSO to a stock concentration of 10 mmol/L.[2]
-
Assay Buffer: Buffer solution optimized for kinase activity.
-
Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and an allophycocyanin (APC)-labeled peptide.
Procedure:
-
The kinase, substrate, and this compound at various concentrations are combined in the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated at room temperature to allow for substrate phosphorylation.
-
The detection reagents are added to the wells.
-
After another incubation period, the plate is read on an HTRF-compatible plate reader. The reader measures the fluorescence resonance energy transfer (FRET) between the europium cryptate and APC.
-
The HTRF signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Filter Binding Assay
This method was employed to determine the apparent dissociation constants (Kᵢ) for this compound with activated IGF-1R and IR.[2][3][4]
Objective: To determine the Kᵢ of this compound for IGF-1R and IR.
Materials:
-
Activated Kinases: Pre-activated IGF-1R and IR.
-
Substrate: A suitable protein or peptide substrate.
-
[γ-³³P]ATP: Radiolabeled ATP.
-
This compound: At various concentrations.
-
Assay Buffer: Kinase reaction buffer.
-
Filter Mats: Glass fiber or phosphocellulose filter mats.
-
Wash Buffer: A solution to wash away unbound radiolabeled ATP.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
The kinase, substrate, and this compound are incubated together in the assay buffer.
-
The kinase reaction is started by adding a mixture of cold ATP and [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the mixture is transferred to a filter mat.
-
The filter mat is washed extensively to remove unincorporated [γ-³³P]ATP.
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Kᵢ values are then determined from the inhibition data.
Kinase Selectivity Profiling
To assess the specificity of this compound, it was screened against a broad panel of kinases.
Methodology:
-
This compound was tested in the KinaseProfiler™ panel from Millipore.[2][3][4]
-
The compound was screened against 45 other serine/threonine and tyrosine kinases, showing weak or no inhibition (IC50 > 1 µmol/L) for most.[2]
-
A more extensive panel of 224 unique protein kinases revealed only seven additional kinases were inhibited by more than 50% at a concentration of 0.3 µmol/L.[2]
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathways.
Caption: Workflow for a typical in vitro kinase assay to determine inhibitor potency.
Caption: Signaling pathways inhibited by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 5. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
GSK1838705A: A Potent Inhibitor of IGF-1R, IR, and ALK Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK1838705A is a potent, ATP-competitive, and reversible small-molecule kinase inhibitor with significant activity against Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin (B600854) Receptor (IR), and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] This technical guide provides a comprehensive overview of the inhibitory activity of this compound, detailing its IC50 and Ki values, the experimental methodologies used for their determination, and the key signaling pathways it modulates. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against its primary targets.
Table 1: Biochemical Inhibitory Potency of this compound
| Target | IC50 (nM) | Apparent Ki (nM) | Assay Type |
| IGF-1R | 2.0[1][2][3][4][5][6][7] | 0.7[1][2][8] | Homogeneous Time-Resolved Fluorescence (HTRF) / Filter Binding Assay |
| Insulin Receptor (IR) | 1.6[1][2][3][4][5][6][7] | 1.1[1][2][8] | Homogeneous Time-Resolved Fluorescence (HTRF) / Filter Binding Assay |
| ALK | 0.5[1][2][3][4][5][7] | 0.35[2][5][8] | Kinase Assay |
Table 2: Cellular Inhibitory Activity of this compound
| Target Phosphorylation | Cell Line | IC50 (nM) |
| IGF-1R Phosphorylation | NIH-3T3/LISN | 85[1][2][5][8] |
| IR Phosphorylation | NIH-3T3-hIR | 79[1][2][5][8] |
Table 3: Anti-proliferative Activity of this compound (EC50 values)
| Cell Line | Cancer Type | EC50 (nM) |
| L-82 | Anaplastic Large Cell Lymphoma | 24[2][5] |
| SUP-M2 | Anaplastic Large Cell Lymphoma | 28[2][5] |
| SK-ES | Ewing's Sarcoma | 141[2][5] |
| MCF-7 | Breast Cancer | 203[2][5] |
| NCI-H929 | Multiple Myeloma | 197[4] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 24-88[2][5] |
| SR-786 | Anaplastic Large Cell Lymphoma | 24-88[2][5] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the signaling pathways mediated by IGF-1R, IR, and ALK.[3][7] Upon ligand binding, these receptor tyrosine kinases undergo autophosphorylation, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[9][10] this compound competitively binds to the ATP-binding site of these kinases, preventing their activation and subsequent signal transduction.[2]
Inhibition of IGF-1R and IR signaling by this compound leads to a concentration-dependent decrease in the phosphorylation of downstream effectors such as AKT, IRS-1, and ERK.[8] This blockade of pro-survival pathways ultimately induces cell cycle arrest, predominantly in the G1 phase, and apoptosis in cancer cells.[2][5][9][10]
Caption: this compound inhibits IGF-1R/IR and ALK signaling pathways.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's inhibitory activity.
Biochemical Kinase Assays
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination:
-
Enzymes: Baculovirus-expressed, glutathione (B108866) S-transferase (GST)-tagged proteins encoding the intracellular domains of human IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382) were utilized.[2][5][11]
-
Procedure: The assay measures the phosphorylation of a substrate peptide by the kinase. The reaction mixture, containing the kinase, a biotinylated substrate peptide, and ATP, is incubated with varying concentrations of this compound. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate are added. The HTRF signal is measured, which is proportional to the extent of substrate phosphorylation. IC50 values are calculated from the dose-response curves.
Filter Binding Assay for Ki Determination:
-
Enzymes: Activated IGF-1R and IR kinases were used.[2][5][11]
-
Procedure: This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-33P]ATP into a substrate. The kinase reaction is performed in the presence of varying concentrations of this compound. The reaction mixture is then transferred to a filter membrane which captures the phosphorylated substrate. The amount of radioactivity on the filter is quantified to determine the kinase activity. Apparent Ki (appKi) values are determined through analysis of the enzyme kinetics in the presence of the inhibitor.[1][11]
Cellular Assays
Receptor Phosphorylation Assay:
-
Cell Lines: NIH-3T3 cells overexpressing human IGF-1R (NIH-3T3/LISN) or human IR (NIH-3T3-hIR) were used.[8]
-
Procedure: Cells were seeded in collagen-coated 96-well plates.[8] After a period of serum starvation, cells were pre-treated with various concentrations of this compound or DMSO (vehicle control).[8] Subsequently, cells were stimulated with either human IGF-I or bovine insulin to induce receptor phosphorylation.[8] Cell lysates were then analyzed by methods such as Western blotting using antibodies specific for the phosphorylated forms of IGF-1R/IR to determine the extent of inhibition.[8]
Cell Proliferation Assay (e.g., CellTiter-Glo®):
-
Cell Lines: A panel of human cancer cell lines derived from solid and hematologic tumors were used.[8]
-
Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight.[8] They were then treated with a range of concentrations of this compound for 72 hours.[8] Cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[8][9] EC50 values were determined from the resulting dose-response curves.
Caption: Workflow for determining the anti-proliferative EC50 of this compound.
Conclusion
This compound is a highly potent inhibitor of IGF-1R, IR, and ALK, demonstrating low nanomolar efficacy in both biochemical and cellular assays. Its ability to block key oncogenic signaling pathways translates into significant anti-proliferative activity across a range of cancer cell lines, particularly those derived from multiple myeloma, Ewing's sarcoma, and anaplastic large-cell lymphoma.[1][4] The detailed methodologies provided herein offer a basis for the replication and further investigation of the pharmacological properties of this compound. The comprehensive data presented underscore the potential of this compound as a valuable tool for cancer research and as a candidate for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | IGF-IR/ALK inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 6. adooq.com [adooq.com]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
GSK1838705A-Induced Apoptosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1838705A is a potent, ATP-competitive small molecule inhibitor with dual activity against the insulin-like growth factor-1 receptor (IGF-1R)/insulin receptor (IR) and the anaplastic lymphoma kinase (ALK).[1][2] The IGF-1R signaling pathway is frequently dysregulated in a variety of human cancers, contributing to cell proliferation, survival, and transformation.[1] Similarly, aberrant ALK activity is a known driver in several malignancies. By targeting these key oncogenic drivers, this compound effectively suppresses tumor cell viability and growth by inducing programmed cell death, or apoptosis. This document provides an in-depth technical guide on the core mechanisms, quantitative effects, and experimental methodologies related to this compound-induced apoptosis.
Core Mechanism of Action: Induction of Apoptosis
This compound triggers apoptosis primarily by inhibiting critical pro-survival signaling pathways that are constitutively active in many cancer cells. Its dual-targeting nature allows it to be effective in tumors driven by either IGF-1R/IR or ALK signaling.
1. Inhibition of IGF-1R/IR Signaling: The binding of ligands like IGF-1 to IGF-1R activates downstream signaling cascades, most notably the PI3K/Akt pathway, which is a central regulator of cell survival. This compound competitively binds to the ATP-binding pocket of the IGF-1R and IR kinase domains, preventing their autophosphorylation and subsequent activation.[1] This blockade leads to a downstream decrease in the phosphorylation of key signaling molecules such as IRS-1 and Akt.[1] The inactivation of the Akt pathway, a potent inhibitor of apoptosis, is a crucial step in this compound's mechanism.
2. Inhibition of ALK Signaling: In cancers where cell survival is dependent on activated ALK (e.g., anaplastic large-cell lymphoma), this compound directly inhibits ALK phosphorylation.[1] This leads to the deactivation of its downstream effectors, including the transcription factor STAT3.[1] The inhibition of STAT3 signaling disrupts the expression of anti-apoptotic proteins, thereby sensitizing the cells to apoptosis.
3. Caspase Activation: The culmination of inhibiting these pro-survival pathways is the activation of the intrinsic apoptotic cascade. Treatment with this compound has been shown to significantly increase the levels of cleaved caspase-3, a key executioner caspase.[3][4] The appearance of cleaved caspase-3, along with cleaved PARP, serves as a definitive marker for apoptosis induction.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from preclinical studies.
Table 1: Kinase Inhibition Profile of this compound
| Kinase | Assay Type | IC50 (nmol/L) | Ki (nmol/L) |
| IGF-1R | Homogeneous Time-Resolved Fluorescence | 2.0 ± 0.17 | 0.7 ± 0.2 |
| IR | Homogeneous Time-Resolved Fluorescence | 1.6 ± 0.18 | 1.1 ± 0.1 |
| ALK | - | 0.5 | 0.35 |
Data sourced from Sileoni et al., Mol Cancer Ther 2009.[1]
Table 2: Cellular Activity of this compound in Prostate Cancer Cells
| Cell Line | Treatment | Effect |
| PC-3 (Docetaxel-Sensitive) | This compound (0.0625–2 μM) | Significant reduction in cell viability in a concentration-dependent manner.[3] |
| PC-3R (Docetaxel-Resistant) | This compound (0.0625–2 μM) | Significant reduction in cell viability in a concentration-dependent manner.[3] |
| PC-3R | This compound | Significant increase in subG1 DNA content (P<0.01), indicating apoptosis.[3] |
| PC-3R | This compound | Significant increase in cleaved caspase-3 levels.[3] |
| PC-3R | This compound | Significant inhibition of IGF-1R and IR phosphorylation.[3] |
Data sourced from Zhu et al., Onco Targets Ther 2015.[3]
Table 3: Apoptotic Effects of this compound in Other Cancers
| Cell Line | Cancer Type | Effect |
| U87MG | Glioma | Dose-dependent induction of apoptosis.[5][6] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | Increase in cells with <2N DNA content, indicative of apoptosis.[1] |
| Karpas-299 (Xenograft) | Anaplastic Large-Cell Lymphoma | Detection of cleaved caspase-3, caspase-7, and PARP in tumors.[1] |
| Crizotinib-Resistant ALCL | Anaplastic Large-Cell Lymphoma | Increased apoptosis rate with increasing this compound concentration.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound-induced apoptosis.
1. Cell Viability Assay (CellTiter-Glo®)
-
Objective: To determine the effect of this compound on the viability of cancer cells.
-
Procedure:
-
Seed cells (e.g., PC-3 and PC-3R) in 96-well white plates at a density of 5x10³ cells/well and incubate overnight.[3]
-
Treat the cells with a range of concentrations of this compound (e.g., 0.0625–2 μM) or vehicle control (DMSO) for 72 hours.[3]
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Shake the plates for 10 minutes to induce cell lysis.[3]
-
Measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells, using a spectrophotometer.
-
Calculate IC50 values using appropriate software (e.g., Compusyn).[3]
-
2. Apoptosis Analysis by Flow Cytometry (Sub-G1 Content)
-
Objective: To quantify the percentage of apoptotic cells by measuring DNA content.
-
Procedure:
-
Seed cells in appropriate culture plates and treat with this compound for 24 or 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with PBS and fix them in cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Analyze the stained cells using a flow cytometer (e.g., FACSCalibur).
-
Quantify the percentage of cells in the sub-G1 phase of the cell cycle, which represents the apoptotic cell population with fragmented DNA.[6]
-
3. Western Blot Analysis
-
Objective: To detect changes in the expression and phosphorylation status of proteins involved in apoptosis and survival signaling pathways.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in cold radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, cleaved caspase-3, PARP, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
4. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and apoptosis-inducing effects of this compound in a living organism.
-
Procedure:
-
Implant human cancer cells (e.g., Karpas-299) subcutaneously into immunocompromised mice (e.g., SCID mice).
-
Once tumors are established, randomize the mice into treatment and control (vehicle) groups.
-
Administer this compound orally, once daily, at specified doses (e.g., 60 mg/kg) for a defined period (e.g., 5 days).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Prepare tumor lysates for Western blot analysis to detect apoptotic markers like cleaved caspase-3.
-
Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound Signaling Pathway Inhibition
Caption: this compound inhibits IGF-1R/IR, blocking the PI3K/Akt survival pathway and promoting apoptosis.
Diagram 2: Experimental Workflow for In Vitro Apoptosis Assessment
Caption: Workflow for evaluating this compound-induced apoptosis using flow cytometry and Western blotting.
Diagram 3: Dual Inhibitory Action of this compound
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GSK1838705A: A Novel Approach to Overcoming Docetaxel Resistance in Prostate Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men.[1] While docetaxel-based chemotherapy is a standard first-line treatment for metastatic castration-resistant prostate cancer (mCRPC), the development of resistance is a significant clinical challenge, leading to disease progression and limited therapeutic options.[1][2] Emerging evidence points to the insulin-like growth factor-1 receptor (IGF-1R) and insulin (B600854) receptor (IR) signaling pathways as key mediators of this resistance.[3][4] GSK1838705A, a potent small-molecule inhibitor of IGF-1R and IR, has shown promise in preclinical models of docetaxel-resistant prostate cancer, offering a potential new therapeutic strategy for this patient population.[1][5] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound in the context of docetaxel-resistant prostate cancer.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in docetaxel-sensitive and -resistant prostate cancer cell lines.
Table 1: In Vitro Efficacy of this compound on Cell Viability
| Cell Line | Treatment | IC50 (nM) | Fold Increase in Resistance |
| PC-3 (Docetaxel-Sensitive) | Docetaxel (B913) | ~3.1 | N/A |
| PC-3R (Docetaxel-Resistant) | Docetaxel | ~50 | ~16 |
| PC-3 | This compound | Data Not Quantified | N/A |
| PC-3R | This compound | Data Not Quantified | N/A |
Note: While the study demonstrated that this compound effectively reduced the viability of both docetaxel-sensitive and -resistant prostate cancer cells, specific IC50 values for this compound were not provided in the primary source material.[5]
Table 2: In Vivo Efficacy of this compound on Tumor Growth
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition |
| Vehicle Control | ~1200 | N/A |
| This compound | ~400 | ~67% |
Data extracted from in vivo studies on docetaxel-resistant PC-3R tumor xenografts.[5]
Key Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the IGF-1R/IR signaling cascade, which plays a crucial role in cell survival, proliferation, and migration. The diagrams below, generated using the DOT language, illustrate the targeted pathway and the proposed mechanism of action.
References
- 1. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Itraconazole Reverts ABCB1-Mediated Docetaxel Resistance in Prostate Cancer [frontiersin.org]
- 3. Emerging Role of IGF-1 in Prostate Cancer: A Promising Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin-like growth factor-I induces chemoresistence to docetaxel by inhibiting miR-143 in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
GSK1838705A for Glioma Treatment Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging central nervous system malignancies to treat, with a poor prognosis despite a standard of care that includes surgical resection, radiation, and chemotherapy.[1][2] The insulin-like growth factor (IGF) signaling pathway has been identified as a critical contributor to glioma progression, promoting tumor cell survival, proliferation, and migration.[1][2] This has made the IGF-1 receptor (IGF-1R) an attractive therapeutic target.
GSK1838705A is a novel, small-molecule kinase inhibitor with high potency against IGF-1R and the anaplastic lymphoma kinase (ALK).[2] Preclinical studies have demonstrated its anti-proliferative activity across various cancer cell lines, including multiple myeloma and neuroblastoma.[2] This technical guide provides an in-depth overview of the core preclinical research on this compound for the treatment of glioma, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of the IGF-1R and insulin (B600854) receptor (IR) kinases. It also demonstrates significant inhibitory activity against ALK. The binding of ligands such as IGF-1 or IGF-2 to IGF-1R triggers the receptor's intrinsic tyrosine kinase activity, leading to autophosphorylation and the activation of downstream signaling cascades crucial for cell growth and survival, most notably the PI3K/Akt/mTOR pathway. By inhibiting IGF-1R phosphorylation, this compound effectively blocks these downstream signals, leading to reduced cell proliferation and the induction of apoptosis.
Quantitative Kinase Inhibition
The inhibitory activity of this compound against key kinases has been determined through in vitro enzymatic assays.
| Target Kinase | IC50 (nmol/L) |
| IGF-1R | 2.0 |
| Insulin Receptor (IR) | 1.6 |
| ALK | 0.5 |
Data sourced from Sabbatini P, et al. (2009).
Preclinical Data in Glioma Models
The primary research on this compound in glioma has been conducted using the human U87MG glioblastoma cell line, both in vitro and in vivo.
In Vitro Efficacy
Cell Viability Inhibition
This compound demonstrated a dose-dependent inhibition of U87MG cell viability following 72 hours of treatment. An early onset of action was observed, with inhibitory effects apparent within 24 hours.[1]
| This compound Concentration (µM) | Mean Cell Viability (%) |
| 0 (DMSO Control) | 100 |
| 1.56 | ~90 |
| 3.13 | ~80 |
| 6.25 | ~65 |
| 12.5 | ~50 |
| 25 | ~35 |
| 50 | ~25 |
| 100 | ~20 |
Data is estimated from the dose-response curve presented in Zhou X, et al. (2015).[1]
Apoptosis Induction
Treatment with this compound for 48 hours led to a dose-dependent increase in apoptosis in U87MG cells, as measured by the percentage of cells with sub-G1 DNA content.[1]
| This compound Concentration (µM) | Apoptotic Cells (% of Total) |
| 0 (DMSO Control) | ~5 |
| 25 | ~15 |
| 50 | ~25 |
| 100 | ~40 |
Data is estimated from the bar chart presented in Zhou X, et al. (2015).[1]
Cell Migration Inhibition
This compound significantly inhibited the migration of U87MG cells in a Transwell assay after 8 hours of treatment.[1]
| This compound Concentration (µM) | Inhibition of Migration (%) |
| 3.75 | ~20 |
| 7.5 | ~45 |
| 15 | ~65 |
Data is estimated from the bar chart presented in Zhou X, et al. (2015).[1]
In Vivo Efficacy
In a subcutaneous xenograft model using U87MG cells in athymic nude mice, daily oral administration of this compound resulted in significant, dose-dependent inhibition of tumor growth over an 11-day period.[2]
| Treatment Group | Day 11 Mean Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | ~1100 | 0 |
| This compound (4 mg/kg) | ~600 | ~45% |
| This compound (8 mg/kg) | ~150 | ~85% |
Data is estimated from the tumor growth curve presented in Zhou X, et al. (2015).[2]
Importantly, no significant changes in the body weight of the mice were observed during the treatment, suggesting that the effective doses were well-tolerated.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Glioma
Caption: this compound inhibits IGF-1R, blocking the PI3K/AKT/mTOR pro-survival pathway.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound on glioma cells.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for in vivo efficacy testing in a glioma xenograft model.
Experimental Protocols
U87MG Cell Culture
-
Cell Line: U87MG human glioblastoma cell line.
-
Media: Eagle's Minimal Essential Medium (EMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency. Wash with PBS, detach using a 0.25% Trypsin-EDTA solution, neutralize with complete media, centrifuge, and re-seed in new flasks.
Cell Viability Assay
-
Seeding: Seed U87MG cells in a 96-well plate at a density of 5,000 - 10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1.56 to 100 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Measurement: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. Read the absorbance or luminescence on a microplate reader.
-
Analysis: Normalize the results to the vehicle control group (set to 100% viability) and plot the dose-response curve to determine the IC50.
Apoptosis Assay (Flow Cytometry)
-
Seeding and Treatment: Seed U87MG cells in 6-well plates. After adherence, treat with desired concentrations of this compound (e.g., 25, 50, 100 µM) for 48 hours.
-
Cell Collection: Harvest both adherent and floating cells. Wash with cold PBS.
-
Fixation: Fix the cells in 70% cold ethanol (B145695) and store them at -20°C.
-
Staining: Rehydrate the cells with PBS. Stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the sub-G1 phase is quantified as the apoptotic cell population.
Cell Migration Assay (Transwell)
-
Chamber Preparation: Use Transwell inserts with an 8.0 µm pore size membrane.
-
Cell Seeding: Resuspend U87MG cells in serum-free medium. Seed approximately 1 x 10^5 cells into the upper chamber.
-
Treatment: Add this compound at various concentrations (e.g., 3.75, 7.5, 15 µM) to the medium in both the upper and lower chambers.
-
Chemoattractant: Add medium supplemented with 10% FBS to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate for 8 hours at 37°C.
-
Analysis:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol (B129727) or paraformaldehyde.
-
Stain the cells with a solution such as Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope. Alternatively, destain and measure the absorbance of the dye.
-
In Vivo Xenograft Model
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject approximately 5 x 10^6 U87MG cells suspended in a sterile PBS or Matrigel solution into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, 4 mg/kg this compound, 8 mg/kg this compound).
-
Treatment: Administer the compound or vehicle control daily via oral gavage.
-
Monitoring: Measure tumor dimensions with calipers every other day and calculate tumor volume using the formula: (Width² x Length) / 2. Monitor the body weight of the mice as a measure of toxicity.
-
Endpoint: At the end of the study (e.g., 11 days), sacrifice the mice and harvest the tumors for further analysis, such as immunohistochemistry for apoptosis markers (e.g., TUNEL).
Discussion and Future Directions
The preclinical data strongly suggest that this compound has significant anti-tumor activity against glioma cells by effectively inhibiting the IGF-1R signaling pathway.[1][2] The compound reduces cell viability, induces apoptosis, and curtails cell migration in vitro, with these findings translating to robust tumor growth inhibition in a subcutaneous in vivo model.[1][2]
Key Considerations and Knowledge Gaps:
-
Blood-Brain Barrier (BBB) Penetration: A critical unanswered question is whether this compound can effectively cross the blood-brain barrier to reach therapeutically relevant concentrations in the brain. The current efficacy data is from a subcutaneous xenograft model, which does not address this issue. Future studies using orthotopic intracranial models and pharmacokinetic analysis of brain tissue are essential to determine the central nervous system (CNS) penetration of this compound.
-
Clinical Trials: To date, there are no publicly registered clinical trials specifically evaluating this compound for the treatment of glioma.
-
Mechanisms of Resistance: As with other targeted therapies, the potential for acquired resistance is a significant concern. Resistance to IGF-1R inhibitors can emerge through various mechanisms, including the activation of redundant or compensatory signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Investigating these potential resistance mechanisms in glioma models would be a crucial next step.
References
GSK1838705A: A Dual ALK/IGF-1R Inhibitor for ALK-Positive Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK1838705A is a small molecule inhibitor that has demonstrated potent activity against Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the preclinical data on this compound in the context of ALK-positive NSCLC, intended for researchers, scientists, and professionals in drug development. The document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and discusses potential mechanisms of resistance.
Mechanism of Action
This compound is a potent, ATP-competitive, and reversible inhibitor of ALK.[3][4] In ALK-positive NSCLC, the EML4-ALK fusion protein leads to constitutive activation of the ALK tyrosine kinase, driving downstream signaling pathways crucial for tumor cell proliferation and survival, including the RAS-RAF-MEK-ERK and JAK-STAT pathways.[5] this compound directly targets the kinase activity of the ALK fusion protein, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Furthermore, this compound is also a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2][4] The IGF-1R signaling pathway is implicated in tumor growth, proliferation, and survival, and has been identified as a potential mechanism of resistance to ALK inhibitors.[6][7][8] By simultaneously targeting both ALK and IGF-1R, this compound has the potential to exert a more potent anti-tumor effect and potentially overcome or delay the onset of resistance.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical activity of this compound.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nmol/L) | Ki (nmol/L) | Reference |
| ALK | Biochemical | 0.5 | 0.35 | [1][3] |
| IGF-1R | Biochemical | 2.0 ± 0.17 | 0.7 ± 0.2 | [3] |
| IR | Biochemical | 1.6 ± 0.18 | 1.1 ± 0.1 | [3] |
| NPM-ALK | Cellular (Phosphorylation) | 20.5 ± 13.2 (Karpas-299) | - | [1] |
| EML4-ALK | Cellular (Phosphorylation) | 31 (H2228) | - | [1] |
| IGF-1R | Cellular (Phosphorylation) | 85 ± 38 | - | [1][3] |
| IR | Cellular (Phosphorylation) | 79 ± 43 | - | [1][3] |
Table 2: Anti-proliferative Activity of this compound in ALK-Positive Cell Lines
| Cell Line | Cancer Type | ALK Fusion | EC50 (nmol/L) | Reference |
| H2228 | NSCLC | EML4-ALK | 44 | [1] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 24 | [1] |
| SR-786 | Anaplastic Large Cell Lymphoma | NPM-ALK | 88 | [1] |
Table 3: In Vivo Antitumor Efficacy of this compound in an ALK-Positive Xenograft Model
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Karpas-299 (Anaplastic Large Cell Lymphoma) | This compound (60 mg/kg) | Oral, once daily for 21 days | Complete tumor regression | [9] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the ALK signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are summaries of key methodologies used in the evaluation of this compound.
Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory activity of this compound on purified kinase enzymes.
-
Methodology:
-
Enzyme Source: Recombinant human ALK, IGF-1R, and IR kinase domains were used.
-
Assay Format: A homogeneous time-resolved fluorescence (HTRF) assay was employed to measure kinase activity.
-
Procedure: The kinase, a biotinylated peptide substrate, and ATP were incubated with varying concentrations of this compound. The reaction was stopped, and a europium-labeled anti-phospho-peptide antibody and streptavidin-XL665 were added.
-
Detection: The HTRF signal, proportional to the level of substrate phosphorylation, was measured.
-
Data Analysis: IC50 values were calculated from the dose-response curves. For Ki determination, a filter-binding assay was used with varying ATP concentrations.[4]
-
Cellular Phosphorylation Assays
-
Objective: To assess the ability of this compound to inhibit the phosphorylation of ALK and IGF-1R in a cellular context.
-
Methodology:
-
Cell Lines: ALK-positive NSCLC (H2228) and anaplastic large cell lymphoma (Karpas-299) cell lines were used.
-
Procedure: Cells were treated with a range of this compound concentrations for a specified period. For IGF-1R phosphorylation, cells were stimulated with IGF-1.
-
Analysis: Cell lysates were collected, and the levels of phosphorylated and total ALK or IGF-1R were determined by Western blotting or ELISA-based assays.
-
Data Analysis: IC50 values were determined by quantifying the reduction in phosphorylated protein relative to total protein.[1]
-
Cell Proliferation Assays
-
Objective: To evaluate the effect of this compound on the growth of cancer cell lines.
-
Methodology:
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound or DMSO as a control for 72 hours.
-
Viability Assessment: Cell viability was measured using a luminescent-based assay (e.g., CellTiter-Glo) that quantifies ATP levels.
-
Data Analysis: EC50 values were calculated from the dose-response curves.[1]
-
In Vivo Tumor Xenograft Studies
-
Objective: To determine the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID mice) were used.
-
Tumor Implantation: ALK-positive cancer cells (e.g., Karpas-299) were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. The compound was administered orally, once daily.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint: At the end of the study, tumors were excised and weighed.[9]
-
Potential Mechanisms of Resistance
While no specific resistance mechanisms to this compound have been reported, insights can be drawn from known resistance patterns to other ALK inhibitors and the compound's dual-targeting profile.
-
On-Target Resistance:
-
Secondary ALK Mutations: The development of mutations in the ALK kinase domain is a common mechanism of acquired resistance to ALK inhibitors. These mutations can interfere with drug binding.
-
ALK Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the oncoprotein, potentially overwhelming the inhibitory effect of the drug.
-
-
Off-Target Resistance:
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways can compensate for the inhibition of ALK. The dual inhibitory action of this compound against IGF-1R is significant in this context. The IGF-1R pathway has been identified as a key bypass mechanism in resistance to ALK inhibitors.[6][7][8] Therefore, this compound may inherently counteract this specific resistance mechanism. However, other pathways, such as EGFR or MET signaling, could still be activated.
-
Conclusion
This compound is a potent dual inhibitor of ALK and IGF-1R with significant preclinical anti-tumor activity in ALK-positive cancer models. The available data demonstrate its ability to inhibit ALK signaling, reduce cell proliferation, and induce tumor regression in vivo. Its unique dual-targeting mechanism holds promise for potentially mitigating IGF-1R-mediated resistance to ALK inhibition. Further investigation into its clinical efficacy and the full spectrum of potential resistance mechanisms is warranted to fully understand its therapeutic potential in ALK-positive NSCLC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KARPAS 299 Xenograft Model | Xenograft Services [xenograft.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Rationale for co-targeting IGF-1R and ALK in ALK fusion positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
GSK1838705A: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1838705A is a potent, ATP-competitive, and reversible small molecule inhibitor primarily targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin (B600854) Receptor (IR).[1][2] It also demonstrates significant inhibitory activity against Anaplastic Lymphoma Kinase (ALK).[1][2][3] This document provides detailed in vitro protocols for researchers utilizing this compound, including kinase assays, cell-based phosphorylation assays, cell proliferation assays, and Western blotting. Quantitative data on its inhibitory activity and effects on various cell lines are summarized for easy reference.
Mechanism of Action
This compound exerts its anti-tumor effects by blocking the signaling pathways mediated by IGF-1R, IR, and ALK.[3] The IGF-1R signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in the progression of various cancers, including glioma and prostate cancer.[4][5] By inhibiting IGF-1R and IR, this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis.[4][6][7] Its potent inhibition of ALK makes it a promising therapeutic agent for ALK-driven malignancies such as anaplastic large-cell lymphomas, some neuroblastomas, and a subset of non-small cell lung cancers.[3]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value (nM) | Reference |
| IGF-1R | Kinase Assay (HTRF) | IC50 | 2.0 | [1][6][7][8] |
| IR | Kinase Assay (HTRF) | IC50 | 1.6 | [1][6][7][8] |
| ALK | Kinase Assay | IC50 | 0.5 | [1][3][6][7] |
| IGF-1R | Filter Binding Assay | appKi | 0.7 | [1][6][8] |
| IR | Filter Binding Assay | appKi | 1.1 | [1][6][8] |
| ALK | Kinase Assay | Ki | 0.35 | [6][7] |
| IGF-1R | Cellular Phosphorylation | IC50 | 85 | [1][6][7][8] |
| IR | Cellular Phosphorylation | IC50 | 79 | [1][6][7][8] |
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| L-82 | Anaplastic Large Cell Lymphoma | 24 | [6][7] |
| SUP-M2 | Anaplastic Large Cell Lymphoma | 28 | [6][7] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 24-88 | [6][7] |
| SR-786 | Anaplastic Large Cell Lymphoma | 24-88 | [6][7] |
| SK-ES | Ewing's Sarcoma | 141 | [6][7] |
| MCF-7 | Breast Cancer | 203 | [6][7] |
| NCI-H929 | Multiple Myeloma | <1000 | [2][6] |
| U87MG | Glioblastoma | Dose-dependent inhibition | [4][9] |
| PC-3R | Docetaxel-Resistant Prostate Cancer | Dose-dependent inhibition | [5] |
Experimental Protocols
Kinase Assays (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is for determining the IC50 values of this compound against IGF-1R and IR kinases.
Materials:
-
Baculovirus-expressed, GST-tagged intracellular domains of IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382).[6][7][8]
-
This compound
-
ATP
-
Kinase Buffer
-
HTRF Detection Reagents
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the kinase, substrate, and this compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for the optimized duration.
-
Stop the reaction and add HTRF detection reagents.
-
Incubate to allow for detection reagent binding.
-
Read the plate on an HTRF-compatible reader.
-
Calculate IC50 values using a four-parameter curve fit.[8]
Caption: Workflow for HTRF Kinase Assay.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, SK-ES)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight at 37°C.[6][8]
-
Treat cells with various concentrations of this compound (e.g., 0 to 10 µM) or DMSO for 72 hours.[6][8]
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate EC50 values from the dose-response curves.
Western Blotting for Phosphorylation Analysis
This protocol is for assessing the inhibition of IGF-1R and IR phosphorylation in cells treated with this compound.[5][10]
Materials:
-
Cell line of interest (e.g., PC-3R, MCF-7)
-
Serum-free medium
-
This compound
-
IGF-1 or Insulin
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-IGF-1R/IR, total IGF-1R/IR, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Protein Extraction:
-
Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.[11]
-
Load equal amounts of protein onto an SDS-PAGE gel and run.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[12][13]
-
Incubate with primary antibody overnight at 4°C.[13]
-
Wash the membrane with TBST.[13]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12][14]
-
Wash the membrane with TBST.
-
Apply ECL reagent and visualize bands using an imaging system.[12]
-
Caption: Western Blotting workflow.
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on cancer cell migration.
Materials:
-
Cell line of interest (e.g., U87MG, PC-3R)
-
Transwell Boyden chambers (e.g., 8 µm pore size)
-
Serum-free medium
-
Chemoattractant (e.g., fibronectin or FBS)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Resuspend cells in serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.[5]
-
Incubate for an appropriate time (e.g., 8 hours) to allow for cell migration.[5]
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the different treatment groups.
Conclusion
This compound is a multi-targeted kinase inhibitor with potent in vitro activity against IGF-1R, IR, and ALK. The protocols provided herein offer a framework for investigating its cellular and biochemical effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The data summarized in this document underscores the potential of this compound as a tool for cancer research and a candidate for further therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. apexbt.com [apexbt.com]
- 4. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. img.abclonal.com [img.abclonal.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Detecting p-IGF-1R Inhibition by GSK1838705A via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers.[1] Consequently, IGF-1R has emerged as a key target for cancer therapy. GSK1838705A is a potent and reversible small-molecule inhibitor of IGF-1R and the insulin (B600854) receptor (IR).[3][4] This document provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on the phosphorylation of IGF-1R (p-IGF-1R) in a cellular context.
Mechanism of Action
This compound exerts its therapeutic effect by competing with ATP for the binding site in the tyrosine kinase domain of IGF-1R. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand (IGF-1) binding, thereby blocking the activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[5]
IGF-1R Signaling Pathway Inhibition by this compound
Caption: Inhibition of the IGF-1R signaling pathway by this compound.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound on IGF-1R.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (p-IGF-1R) | 85 nM | Cellular Phosphorylation Assay | [3] |
| IC₅₀ (IGF-1R kinase) | 2.0 nM | Homogeneous Time-Resolved Fluorescence Assay | [3][4] |
| Ki (IGF-1R) | 0.7 nM | Filter Binding Assay | [3] |
Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Experimental Protocol: Western Blot for p-IGF-1R
This protocol outlines the steps to assess the dose-dependent inhibition of IGF-1R phosphorylation by this compound.
Materials and Reagents
-
Cell Line: A cell line with detectable levels of IGF-1R (e.g., MCF-7, PC-3R).[5][6]
-
This compound: Prepare a stock solution in DMSO.
-
IGF-1: Recombinant human IGF-1 for stimulating the pathway.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for resolving proteins around 95 kDa (the molecular weight of the IGF-1R β-subunit).
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[7]
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis of p-IGF-1R.
Detailed Step-by-Step Protocol
1. Cell Culture and Treatment
a. Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Serum-starve the cells for 4-6 hours to reduce basal levels of receptor phosphorylation. c. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 4 hours.[5][6] Include a DMSO-only vehicle control. d. Stimulate the cells with a final concentration of 30 ng/mL IGF-1 for 15-20 minutes.[5][6]
2. Cell Lysis and Protein Quantification
a. Place culture dishes on ice and wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (protein extract) to a new pre-chilled tube. f. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer
a. Normalize the protein concentration for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting
a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7] b. Incubate the membrane with the primary antibody against p-IGF-1R, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature. e. Wash the membrane again three times for 5-10 minutes each with TBST.
5. Detection and Analysis
a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To probe for total IGF-1R and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run. d. Quantify the band intensities using densitometry software. e. Normalize the p-IGF-1R signal to the total IGF-1R signal for each sample. Further normalization to the loading control can account for any loading inaccuracies.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal for p-IGF-1R | - Insufficient IGF-1 stimulation. - Loss of phosphorylation during sample preparation. - Ineffective primary antibody. | - Optimize IGF-1 concentration and stimulation time. - Always use fresh phosphatase inhibitors in the lysis buffer and keep samples on ice. - Use a positive control (e.g., lysate from highly stimulated cells) to validate the antibody. |
| High Background | - Insufficient blocking. - Primary or secondary antibody concentration is too high. - Use of milk as a blocking agent. | - Increase blocking time or use a different blocking agent (e.g., commercial blocking buffers). - Titrate antibody concentrations to find the optimal dilution. - Switch to 5% BSA in TBST for blocking and antibody dilutions.[7] |
| Multiple Non-specific Bands | - Antibody cross-reactivity. - Protein degradation. | - Use a more specific monoclonal antibody. - Ensure adequate protease inhibitors are used during cell lysis. |
By following this detailed protocol, researchers can effectively utilize Western blotting to quantify the inhibitory effects of this compound on IGF-1R phosphorylation, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 2. IGF-I Receptor beta (111A9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. dovepress.com [dovepress.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for GSK1838705A Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of GSK1838705A on cell viability using two common colorimetric and luminescent assays: MTT and CellTiter-Glo. This compound is a potent small-molecule kinase inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), insulin (B600854) receptor (IR), and anaplastic lymphoma kinase (ALK).[1][2][3][4] Its activity makes it a compound of interest in cancer research, particularly in tumors where these signaling pathways are dysregulated.[5][6][7][8]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of IGF-1R, IR, and ALK, thereby blocking downstream signaling cascades that are crucial for cell proliferation and survival.[1][5][6] Key downstream pathways affected include the PI3K/AKT and RAS/MEK/ERK pathways, which, when inhibited, can lead to cell cycle arrest and apoptosis.[7] This targeted inhibition makes this compound an effective agent in reducing the viability of various cancer cells, including those resistant to other therapies.[5][6]
Caption: this compound inhibits IGF-1R/IR/ALK signaling pathways.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the inhibitory concentrations of this compound across various cancer cell lines as determined by cell viability assays.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay Used | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | CellTiter-Glo | Not explicitly stated, but effective at 0.0625–2 µM | [6] |
| PC-3R | Docetaxel-Resistant Prostate Cancer | CellTiter-Glo | Not explicitly stated, but effective at 0.0625–2 µM | [6] |
| U87MG | Glioma | CellTiter-Glo | Dose-dependent inhibition observed from 1.56–100 µM | [7] |
| Karpas299 | Anaplastic Large Cell Lymphoma | CCK8 | Dose-dependent decrease in survival rate | [5] |
| SR786 | Anaplastic Large Cell Lymphoma | CCK8 | Dose-dependent decrease in survival rate | [5] |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Reference |
| IGF-1R | 2.0 | [1][3][4] |
| IR | 1.6 | [1][3][4] |
| ALK | 0.5 | [1][3][4] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[9][10]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1][6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader.[9][11]
-
Data Analysis: Subtract the background absorbance from the medium-only wells. Calculate cell viability as a percentage of the vehicle-treated control.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[12]
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[6] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.0625 µM to 2 µM).[6]
-
Cell Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control for background luminescence.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1][6]
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[13][14][15]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[14][15]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[15]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from the cell-free control wells. Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. ch.promega.com [ch.promega.com]
- 14. OUH - Protocols [ous-research.no]
- 15. promega.com [promega.com]
Application Notes: GSK1838705A Migration Assay Protocol
This document provides a detailed protocol for assessing the inhibitory effect of GSK1838705A on cancer cell migration. This compound is a potent, small-molecule kinase inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the anaplastic lymphoma kinase (ALK).[1][2] The IGF-1R signaling pathway is crucial in regulating cell growth, proliferation, and migration, and its aberrant activation is implicated in the progression of various cancers, including glioma.[3]
Data Presentation
The inhibitory effect of this compound on cell migration has been demonstrated in various cancer cell lines. The following table summarizes the quantitative data from a representative study using a Transwell migration assay.
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Inhibition of Migration |
| U87MG (Glioma) | 3.75 | 8 | Inhibitory effect observed |
| U87MG (Glioma) | 7.5 | 8 | Increased inhibitory effect |
| U87MG (Glioma) | 15 | 8 | Peak inhibitory effect |
| PC-3R (Prostate Cancer) | 0.004, 0.020, 0.100 | 8 | Dose-dependent inhibition |
Data for U87MG cells sourced from[4]. Data for PC-3R cells sourced from[5].
Experimental Protocols
A commonly used method to assess cell migration is the Transwell assay, also known as the Boyden chamber assay. This protocol is based on a study investigating the effect of this compound on glioma cell migration.[4]
Materials:
-
U87MG human glioma cells[4]
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) (vehicle control)
-
24-well Transwell Boyden chambers (e.g., Costar)[4]
-
70% Ethanol
-
0.1% Crystal Violet solution[4]
-
Cotton swabs
-
Microplate reader
Procedure:
-
Cell Culture: Culture U87MG cells in EMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation: Prior to the assay, starve the cells by incubating them in EMEM with 1% FBS. Harvest the cells using trypsin and resuspend them in EMEM with 1% FBS at a concentration of 1x10^5 cells/mL.[4]
-
Assay Setup:
-
In the lower chamber of the 24-well Transwell plate, add 650 µl of EMEM supplemented with 10% FBS as a chemoattractant.[4]
-
In the upper chamber (the insert), seed 1x10^5 cells in a volume of media containing 1% FBS.[4]
-
Add different concentrations of this compound (e.g., 3.75, 7.5, 15 µM) or DMSO (vehicle control) to the cells in the upper chamber.[4]
-
-
Incubation: Incubate the plate for 8-12 hours at 37°C in a 5% CO2 incubator.[4]
-
Fixation and Staining:
-
Quantification:
Mandatory Visualization
Signaling Pathway
Caption: this compound inhibits the IGF-1R signaling pathway.
Experimental Workflow
Caption: Workflow for the this compound Transwell migration assay.
References
- 1. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing GSK1838705A-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1838705A is a potent small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2] The IGF-1R signaling pathway is a critical mediator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in the development and progression of various cancers.[3][4] By inhibiting IGF-1R/IR, this compound disrupts downstream signaling cascades, including the PI3K/Akt pathway, which ultimately leads to the induction of apoptosis in cancer cells.[3] This document provides detailed protocols for assessing apoptosis in response to this compound treatment using two standard methods: the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay and the caspase-3 activity assay.
Signaling Pathway of this compound-Induced Apoptosis
This compound competitively inhibits the ATP-binding site of the IGF-1R/IR tyrosine kinase, preventing autophosphorylation and subsequent activation of downstream signaling molecules. This inhibition leads to a decrease in survival signals and promotes the activation of the apoptotic cascade, culminating in the activation of executioner caspases, such as caspase-3, and DNA fragmentation.
Caption: this compound signaling pathway leading to apoptosis.
Data Presentation
The following tables provide representative data on the dose-dependent effects of this compound on apoptosis in docetaxel-resistant prostate cancer cells (PC-3R) after a 48-hour treatment period.[2]
Table 1: TUNEL Assay Results for Apoptosis Detection
| This compound Concentration (µM) | Percentage of TUNEL-Positive Cells (%) (Mean ± SD) |
| 0 (Vehicle Control) | 3.2 ± 0.8 |
| 0.25 | 15.7 ± 2.1 |
| 0.5 | 28.4 ± 3.5 |
| 1.0 | 45.1 ± 4.2 |
| 2.0 | 62.9 ± 5.7 |
Table 2: Caspase-3 Activity Assay Results
| This compound Concentration (µM) | Fold Increase in Caspase-3 Activity (vs. Control) (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 0.25 | 2.8 ± 0.3 |
| 0.5 | 4.5 ± 0.5 |
| 1.0 | 7.2 ± 0.8 |
| 2.0 | 11.6 ± 1.3 |
Experimental Protocols
I. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol describes the detection of DNA fragmentation in cells treated with this compound using a fluorescence-based TUNEL assay.
Materials:
-
This compound
-
Cell line of interest (e.g., PC-3R)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.25, 0.5, 1.0, 2.0 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 48 hours).
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-30 minutes at room temperature.
-
-
Permeabilization:
-
Remove the fixative and wash the cells twice with PBS.
-
Add the permeabilization solution and incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves:
-
Incubating the cells with an equilibration buffer.
-
Preparing the TUNEL reaction mixture (TdT enzyme and labeled dUTPs in reaction buffer).
-
Incubating the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
-
Staining and Visualization:
-
Stop the reaction by washing the cells twice with PBS.
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength (e.g., green), while all cell nuclei will be stained by the counterstain (e.g., blue).
-
Caption: Experimental workflow for the TUNEL assay.
II. Caspase-3 Activity Assay (Colorimetric)
This protocol outlines the measurement of caspase-3 activity in lysates of cells treated with this compound using a colorimetric assay.
Materials:
-
This compound
-
Cell line of interest (e.g., PC-3R)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Caspase-3 colorimetric assay kit (containing caspase-3 substrate, e.g., Ac-DEVD-pNA, and assay buffer)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will allow for sufficient protein extraction.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period.
-
-
Cell Lysis:
-
After treatment, collect both adherent and floating cells.
-
Centrifuge the cells and wash the pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and keep it on ice. Determine the protein concentration of the lysate.
-
-
Caspase-3 Assay:
-
Follow the manufacturer's protocol for the caspase-3 assay kit. A general procedure is as follows:
-
In a 96-well plate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well.
-
Add the assay buffer to each well.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
-
Data Acquisition:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.
-
Calculate the fold increase in caspase-3 activity relative to the vehicle control.
-
Caption: Workflow for the caspase-3 activity assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Application Notes and Protocols for GSK1838705A In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1838705A is a potent, small-molecule kinase inhibitor with significant activity against the insulin-like growth factor-1 receptor (IGF-1R), the insulin (B600854) receptor (IR), and the anaplastic lymphoma kinase (ALK).[1][2][3] Its ability to block these key signaling pathways, which are often dysregulated in cancer, makes it a compelling agent for oncology research.[4][5] this compound has demonstrated anti-proliferative activity across a range of human tumor cell lines, including multiple myeloma, Ewing's sarcoma, glioma, and prostate cancer.[1][6][7] In vivo, this compound has been shown to effectively retard the growth of human tumor xenografts in various mouse models.[1][8][9]
These application notes provide a comprehensive overview of the use of this compound in in vivo xenograft studies, including detailed experimental protocols and a summary of reported efficacy data. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.
Mechanism of Action: Targeting Key Cancer Pathways
This compound exerts its anti-tumor effects by inhibiting the kinase activity of IGF-1R, IR, and ALK.[1][2] The IGF-1R signaling pathway, when activated by its ligands IGF-1 and IGF-2, plays a crucial role in cell proliferation, survival, and transformation.[5][10] Dysregulation of this pathway is a common feature in many human cancers.[1] By blocking IGF-1R, this compound disrupts downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, leading to cell cycle arrest and apoptosis.[5][11]
Similarly, the insulin receptor, which shares high homology with IGF-1R, is also inhibited by this compound.[1][12] While this can lead to effects on glucose homeostasis, studies have shown that at efficacious doses, the impact on blood glucose levels is minimal and transient.[1][8] The compound's inhibition of ALK is particularly relevant for cancers driven by ALK fusions or mutations, such as anaplastic large-cell lymphoma and a subset of non-small cell lung cancers.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits IGF-1R, IR, and ALK signaling pathways.
In Vivo Xenograft Data Summary
The following tables summarize the quantitative data from various in vivo xenograft studies using this compound.
Table 1: this compound Efficacy in Glioma Xenograft Model
| Cell Line | Animal Model | Dose (mg/kg) | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| U87MG | Athymic Nude Mice | 4 | Daily Injection | 11 days | ~45 | [6] |
| U87MG | Athymic Nude Mice | 8 | Daily Injection | 11 days | ~85 | [6] |
Table 2: this compound Efficacy in Various Cancer Xenograft Models
| Cell Line | Cancer Type | Animal Model | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Reference |
| NIH-3T3/LISN | (Engineered) | Nude Mice | 60 | Oral (p.o.), once daily | 77 | [8][9] |
| COLO 205 | Colon | Nude Mice | 30 | Oral (p.o.), once daily | 80 | [8][9] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | SCID Mice | 10 | Oral (p.o.), once daily | 22 | [1] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | SCID Mice | 30 | Oral (p.o.), once daily | 93 | [1] |
| PC-3R | Docetaxel-Resistant Prostate | N/A | N/A | N/A | Significant Suppression | [7] |
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies with this compound, synthesized from published research.
Protocol 1: General Subcutaneous Xenograft Model
1. Cell Culture and Preparation:
-
Culture the selected human cancer cell line (e.g., U87MG for glioma, COLO 205 for colon cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in an appropriate vehicle (e.g., a 1:1 mixture of serum-free medium and Matrigel) at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per injection volume).
2. Animal Handling and Tumor Implantation:
-
Use immunocompromised mice, such as athymic nude mice or SCID mice, 8-12 weeks of age.[1]
-
Allow the mice to acclimatize for at least one week before the experiment.
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width^2) / 2 .[1]
-
Once the tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and control groups.[1]
4. This compound Formulation and Administration:
-
For in vivo studies, this compound can be formulated in a vehicle such as 20% sulfobutyl ether β-cyclodextrin (pH 3.5).[1]
-
Administer this compound at the desired dose (e.g., 4, 8, 10, 30, or 60 mg/kg) via the chosen route (e.g., oral gavage or intraperitoneal injection) once daily.[1][6]
-
The control group should receive the vehicle alone.
5. Efficacy Evaluation and Endpoint Analysis:
-
Continue to monitor tumor volume and body weight of the mice throughout the treatment period.[6]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as an additional endpoint.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Tumor samples can be processed for further analysis, such as Western blotting to assess target engagement (e.g., phosphorylation of IGF-1R) or immunohistochemistry for proliferation and apoptosis markers.[1]
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. novonordiskpharmatech.com [novonordiskpharmatech.com]
Application Notes and Protocols for GSK1838705A Oral Administration In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1838705A is a potent, orally bioavailable small molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR), with IC50 values of 2.0 nM and 1.6 nM, respectively[1][2]. It also demonstrates significant inhibitory activity against anaplastic lymphoma kinase (ALK) with an IC50 of 0.5 nM[1][3]. The pro-survival signaling mediated by the IGF-1R/IR pathway is implicated in the progression of various cancers, making this compound a promising therapeutic agent[4][5]. In vivo studies have demonstrated its anti-tumor efficacy in various xenograft models, including glioma, prostate cancer, multiple myeloma, and Ewing's sarcoma, through the inhibition of tumor growth and induction of apoptosis[1][4][5][6].
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the IGF-1R, IR, and ALK tyrosine kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. Inhibition of the IGF-1R/IR pathway disrupts key cellular processes involved in cancer progression, including cell proliferation, survival, and migration, by blocking the activation of downstream effectors such as AKT, IRS-1, and ERK[3]. Its activity against ALK provides a therapeutic avenue for cancers driven by ALK fusions or mutations[1].
Quantitative Data Summary
In Vivo Efficacy: Tumor Growth Inhibition
| Cell Line | Xenograft Model | Dose (mg/kg, p.o., once daily) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| U87MG (Glioma) | Athymic Nude Mice | 4 | 11 days | ~45 | [4] |
| U87MG (Glioma) | Athymic Nude Mice | 8 | 11 days | ~85 | [4] |
| PC-3R (Docetaxel-Resistant Prostate Cancer) | Nude Mice | 20 (i.p.) | Not Specified | Intermediate | [6] |
| PC-3R (Docetaxel-Resistant Prostate Cancer) | Nude Mice | 60 (i.p.) | Not Specified | Significant | [6] |
| Karpas-299 (ALK-dependent) | SCID Mice | 10 | 21 days | 22 | [3] |
| Karpas-299 (ALK-dependent) | SCID Mice | 30 | 21 days | 93 | [3] |
| Karpas-299 (ALK-dependent) | SCID Mice | 60 | 21 days | Complete Regression | [3] |
| SR-786 (ALK-dependent) | SCID Mice | 30 | 21 days | 63 | [3] |
| SR-786 (ALK-dependent) | SCID Mice | 60 | 21 days | 93 | [3] |
| NIH-3T3/LISN | Nude Mice | 60 | Not Specified | 77 | [7] |
| COLO 205 | Nude Mice | 30 | Not Specified | 80 | [7] |
In Vitro Potency
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| IGF-1R | Homogeneous Time-Resolved Fluorescence | 2.0 | [1] |
| IR | Homogeneous Time-Resolved Fluorescence | 1.6 | [1] |
| ALK | Not Specified | 0.5 | [1] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a U87MG Glioma Xenograft Model
Objective: To evaluate the in vivo antitumor effect of orally administered this compound in a human glioma xenograft model.
Materials:
-
This compound
-
Vehicle: 20% sulfobutyl ether β-cyclodextrin (SBE-β-CD) in sterile water, pH adjusted to 3.5[3][4]
-
Human U87MG glioma cells
-
Athymic nude mice (female, 7-8 weeks old)[4]
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture U87MG cells in Eagle's minimal essential medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator[4].
-
Harvest exponentially growing cells and resuspend in a suitable medium.
-
Subcutaneously inject 2 x 10^6 U87MG cells into the axillary region of each mouse[4].
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every other day.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (width² x length) / 2[4].
-
When tumors reach an average volume of approximately 70 mm³, randomize the mice into treatment and control groups (n=6 per group)[4].
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound.
-
On each day of treatment, freshly prepare the dosing solutions by diluting the stock solution in the vehicle (20% SBE-β-CD, pH 3.5).
-
Administer this compound orally once daily at the desired doses (e.g., 4 mg/kg and 8 mg/kg)[4].
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring and Endpoint:
Protocol 2: Pharmacodynamic Analysis of IGF-1R Phosphorylation In Vivo
Objective: To assess the in vivo inhibition of IGF-1R phosphorylation by this compound in a tumor xenograft model.
Materials:
-
This compound
-
Vehicle (20% SBE-β-CD, pH 3.5)
-
Tumor-bearing mice (e.g., NIH-3T3/LISN xenografts)
-
Human IGF-I
-
Saline
-
Protein lysis buffer
-
Antibodies: anti-phospho-IGF-1R, anti-total-IGF-1R
Procedure:
-
Animal Treatment:
-
Use female nude mice bearing established NIH-3T3/LISN xenografts.
-
Administer a single oral dose of this compound or vehicle to respective groups of mice (n=3 per group)[8].
-
-
Ligand Stimulation:
-
Four hours after drug administration, inject human IGF-I intravenously to stimulate the IGF-1R pathway. A control group should be injected with saline[8].
-
-
Sample Collection:
-
Ten minutes after IGF-I injection, euthanize the mice and collect tumor tissue and blood samples[8].
-
-
Western Blot Analysis:
-
Prepare protein lysates from the tumor tissue.
-
Resolve the lysates by SDS-PAGE and perform Western blotting.
-
Probe the membranes with antibodies against phosphorylated IGF-1R and total IGF-1R to determine the extent of receptor inhibition[8].
-
Visualizations
Caption: this compound inhibits the IGF-1R signaling pathway.
References
- 1. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK1838705A in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1838705A is a potent, small-molecule kinase inhibitor with a multi-targeted profile, primarily inhibiting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR), with IC50 values of 2.0 nM and 1.6 nM, respectively.[1][2][3][4][5][6] It also demonstrates significant inhibitory activity against anaplastic lymphoma kinase (ALK) with an IC50 of 0.5 nM.[1][2][3][4][6] This dual inhibition of critical signaling pathways involved in tumor cell proliferation, survival, and growth makes this compound a compound of interest for cancer research.[1][7] Preclinical studies have shown its antitumor activity in various experimental models of human cancers, including glioma, multiple myeloma, Ewing's sarcoma, and certain types of non-small cell lung cancer.[1][4][7][8]
These application notes provide detailed protocols for the formulation and in vivo evaluation of this compound in animal models, aiding researchers in designing and executing preclinical efficacy studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C27H29FN8O3 | [2][5][9] |
| Molecular Weight | 532.57 g/mol | [2][9] |
| Appearance | White to light brown powder/crystalline solid | [5][9] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL); sparingly soluble in water. | [2][3][5][9][10][11] |
| Storage | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. | [2][9] |
In Vivo Formulations for Animal Studies
The poor aqueous solubility of this compound necessitates specific formulations for effective in vivo delivery. Below are established formulations for oral and intraperitoneal administration in animal models.
Oral Administration Formulation
A common vehicle for oral (p.o.) administration of this compound is a cyclodextrin-based solution.
| Component | Concentration/Property |
| This compound | Desired final concentration (e.g., 1-6 mg/mL for a 10 mL/kg dose) |
| Vehicle | 20% Sulfobutyl ether β-cyclodextrin (SBE-β-CD) in sterile water |
| pH | Adjusted to 3.5 |
Reference for this formulation.[12][13]
Oral/Intraperitoneal Administration Formulation (Suspension)
For both oral and intraperitoneal (i.p.) injections, a suspension of this compound can be prepared.
| Component | Percentage of Final Volume |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
Reference for a similar formulation approach.[6]
Note: When preparing the suspension, it is recommended to first dissolve this compound in DMSO and then add the other components sequentially, mixing thoroughly at each step. Sonication may be required to achieve a uniform suspension. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical in vivo efficacy study to evaluate the antitumor effects of this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
-
Culture a relevant human cancer cell line (e.g., U87MG for glioma, PC-3R for prostate cancer) under standard conditions.[8][14]
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free medium or a mixture with Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
2. Tumor Growth and Animal Randomization:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: Tumor Volume = (Length × Width²) / 2.[12]
-
Once tumors reach a predetermined average size (e.g., ~150-200 mm³), randomize the animals into treatment and control groups.[12]
3. Drug Preparation and Administration:
-
Prepare the this compound formulation and the vehicle control as described in the "In Vivo Formulations" section.
-
Administer this compound and the vehicle control to the respective groups of mice daily via the chosen route (oral gavage or intraperitoneal injection).[8] Doses can range from 4 mg/kg to 60 mg/kg based on previous studies.[8][14]
4. Monitoring and Endpoints:
-
Measure tumor volumes and body weights of the mice regularly (e.g., twice weekly).[12]
-
Monitor the general health and behavior of the animals.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size or after a predetermined treatment period.
-
At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., histopathology, biomarker analysis).
Quantitative Data from a Representative In Vivo Study
The following table summarizes data from a study investigating the effect of this compound on U87MG glioma xenografts.[8]
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume Reduction (Day 11) |
| Vehicle Control | - | Daily | - |
| This compound | 4 | Daily | ~45% |
| This compound | 8 | Daily | ~85% |
Visualizations
Experimental Workflow for In Vivo Efficacy Study
References
- 1. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound = 98 HPLC 1116235-97-2 [sigmaaldrich.com]
- 10. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK1838705A Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1838705A is a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin Receptor (IR), and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5][6] It demonstrates significant anti-proliferative activity in a variety of cancer cell lines and has been shown to induce tumor regression in preclinical xenograft models.[3][7][8] The compound exerts its effects by blocking the phosphorylation of IGF-1R, IR, and ALK, thereby inhibiting downstream signaling pathways such as the Ras/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[7][9][10] Given its therapeutic potential, accurate and consistent preparation of this compound stock solutions is paramount for reproducible experimental results.
These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure their stability and efficacy for in vitro and in vivo studies.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[9][11] It is practically insoluble in water and ethanol.[1] It is crucial to use anhydrous, high-purity DMSO to achieve the maximum possible concentration and to avoid precipitation.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ≥100 mg/mL (187.77 mM) | [2] |
| DMSO | 107 mg/mL (200.91 mM) | [1] |
| DMSO | 53.3 mg/mL (100.08 mM) | [12] |
| DMSO | 33 mg/mL | [9] |
| DMSO | ≥26.65 mg/mL | [6] |
| DMSO | 20 mg/mL | [11] |
| DMF | 25 mg/ml | [9] |
| Ethanol | 2 mg/ml (with gentle warming) | [9] |
| Water | Insoluble | [1] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/ml | [9] |
Note: Solubility can be affected by factors such as temperature, pH, and the purity of the solvent and compound.
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro applications.
Materials:
-
This compound powder (Molecular Weight: 532.57 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.33 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO to 5.33 mg of the compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[13] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes) to minimize freeze-thaw cycles.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
Fresh Preparation: It is recommended to prepare fresh working solutions from the frozen stock for each experiment to ensure consistency and accuracy.
Storage and Stability
Proper storage of this compound as a powder and in solution is critical to maintain its chemical integrity and biological activity.
Table 2: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | 3 years | [1][12][14] |
| Powder | -20°C | ≥ 4 years | [9] |
| In Solvent (DMSO) | -80°C | 1 year | [1][12] |
| In Solvent (DMSO) | -80°C | 2 years | [15] |
| In Solvent (DMSO) | -20°C | 1 month | [1] |
| In Solvent (DMSO) | -20°C | 1 year | [14][15] |
Key Storage Recommendations:
-
Powder: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage or at -20°C for shorter periods.[1][15] It is generally not recommended to store the solution for long-term at -20°C.
-
Light Protection: Protect both the solid compound and its solutions from light.
Visualizations
Caption: Experimental workflow for this compound stock and working solution preparation.
Caption: Simplified signaling pathways inhibited by this compound.
Disclaimer
This document is intended for research use only and is not a substitute for the product's official datasheet. Always refer to the manufacturer's instructions and safety data sheets (SDS) for complete and up-to-date information. The user is solely responsible for the proper handling, storage, and use of this product.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound = 98 HPLC 1116235-97-2 [sigmaaldrich.com]
- 12. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
GSK1838705A solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with GSK1838705A.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A: this compound is a hydrophobic compound with high solubility in organic solvents like DMSO, but it is practically insoluble in aqueous solutions, including water and PBS.[1][2]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5][6][7] Other organic solvents like Dimethylformamide (DMF) and ethanol (B145695) can also be used, although the solubility is lower compared to DMSO.[1][2]
Q3: My this compound powder is not dissolving completely in DMSO. What should I do?
A: If you encounter issues with dissolving this compound in DMSO, gentle warming and sonication can aid in dissolution.[1][5] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[7]
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A: This is a common issue due to the poor aqueous solubility of this compound. To prevent precipitation, it is crucial to ensure the final concentration of DMSO in your aqueous buffer is kept low (typically below 0.5%) and that the final concentration of this compound does not exceed its solubility limit in the final buffer. A gradual addition of the DMSO stock to the stirred aqueous buffer can also help.
Q5: How should I prepare this compound for in vivo animal studies?
A: Due to its poor water solubility, this compound is typically administered in vivo as a suspension. A common formulation involves first dissolving the compound in a small amount of DMSO and then suspending it in a vehicle containing agents like PEG300, Tween-80, and saline.[4][6] Another reported formulation for in vivo studies utilized 20% sulfobutyl ether β-cyclodextrin.[8] It is recommended to prepare this formulation fresh before each use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | - Use of non-anhydrous DMSO- Insufficient mixing | - Use fresh, high-quality anhydrous DMSO.[7]- Gently warm the solution and use sonication to aid dissolution.[1][5] |
| Precipitation upon dilution in aqueous media | - Exceeding the aqueous solubility limit- High final concentration of DMSO | - Lower the final concentration of this compound in the assay.- Minimize the final DMSO concentration (ideally ≤0.5%).- Add the DMSO stock solution to the aqueous buffer slowly while vortexing. |
| Inconsistent results in cell-based assays | - Compound precipitation in culture media- Instability of the compound in solution | - Visually inspect the media for any signs of precipitation after adding the compound.- Prepare fresh dilutions from the stock solution for each experiment.- Aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6] |
| Low bioavailability in in vivo studies | - Poor absorption due to low solubility- Inadequate formulation | - Prepare a stable suspension for oral or intraperitoneal administration using appropriate vehicles like DMSO, PEG300, Tween-80, and saline.[4][6]- Consider using a formulation with a solubilizing agent like cyclodextrin.[8] |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Reference(s) |
| DMSO | ≥ 100 mg/mL | ≥ 187.77 mM | [3][4] |
| 107 mg/mL | 200.91 mM | [7] | |
| 100 mM | - | ||
| 53.3 mg/mL | 100.08 mM | [5] | |
| 33 mg/mL | - | [2] | |
| ≥ 26.65 mg/mL | - | [1] | |
| 20 mg/mL | - | ||
| DMF | 25 mg/mL | - | [2] |
| Ethanol | ≥ 2.4 mg/mL | - | [1] |
| 2 mg/mL | - | [2] | |
| Water | Insoluble | - | [1] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | - | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.326 mg (Molecular Weight: 532.57 g/mol ).
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If the powder does not dissolve completely, gently warm the tube and sonicate for 5-10 minutes.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[4][6]
Protocol 2: Preparation of an In Vivo Suspension (Example)
This protocol is adapted from publicly available information and may require optimization for your specific experimental needs.[4][6]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
To prepare a 3 mg/mL final suspension, follow these steps for a 1 mL final volume: a. Take 100 µL of the 30 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix well. d. Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final suspension thoroughly before each administration. This formulation should be prepared fresh on the day of use.
Visualizations
Caption: this compound inhibits IGF-1R, IR, and ALK signaling pathways.
Caption: Workflow for in vitro and in vivo experiments with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: GSK1838705A in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of GSK1838705A when dissolved in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO can vary slightly between suppliers. It is crucial to consult the Certificate of Analysis (CoA) for your specific batch. The table below summarizes reported solubility values.
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term storage, it is recommended to store stock solutions at -80°C. For short-term storage, -20°C is acceptable. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use vials.
Q4: Can I store my this compound stock solution at room temperature?
A4: It is not recommended to store DMSO stock solutions of this compound at room temperature for extended periods. While some compounds may be stable for a short time, the risk of degradation increases significantly.
Q5: Why is it important to use anhydrous DMSO?
A5: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water in DMSO can lead to the hydrolysis of susceptible compounds, reducing their stability and potentially leading to the formation of inactive byproducts. Always use fresh, high-purity, anhydrous DMSO.
Data Presentation
Table 1: Solubility and Recommended Storage of this compound in DMSO
| Parameter | Value | Source/Notes |
| Solubility in DMSO | Varies by supplier; consult your CoA. | - |
| Long-Term Storage | -80°C (up to 1 year) | Aliquot to avoid freeze-thaw cycles. |
| Short-Term Storage | -20°C (up to 1 month) | Protect from light. |
| Recommended Solvent | Anhydrous, high-purity DMSO | DMSO is hygroscopic; use fresh solvent. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate observed in the stock solution after thawing. | The compound's solubility limit may have been exceeded, or the compound has crashed out of solution due to temperature changes. | Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before use. If precipitation is a recurring issue, consider preparing a more dilute stock solution. |
| Inconsistent or unexpected experimental results. | The stock solution may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light or moisture) or the concentration may be inaccurate. | Prepare a fresh stock solution from solid material. To assess the stability of your current stock, you can perform a stability analysis using HPLC (see Experimental Protocols section). Always use a consistent lot of the compound and prepare fresh dilutions for each experiment. |
| Difficulty dissolving the this compound powder in DMSO. | The DMSO may have absorbed water, reducing its solvating power. The powder and/or solvent may be cold. | Use a fresh, sealed vial of anhydrous DMSO. Allow both the compound and the DMSO to equilibrate to room temperature before preparation. Vortexing and brief sonication can aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder (MW: 532.57 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
Procedure:
-
Preparation: Allow the this compound powder and anhydrous DMSO to reach room temperature in a desiccator to prevent water condensation.
-
Weighing: Accurately weigh 5.33 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 2-3 minutes, or until the powder is completely dissolved. A brief sonication (10-15 minutes) in a water bath can be used to aid dissolution if necessary.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
This protocol provides a general method to assess the stability of a this compound stock solution over time. A specific HPLC method may need to be developed and validated for this compound.
Materials:
-
This compound in DMSO stock solution
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Time Zero (T0) Sample: Immediately after preparing the fresh stock solution, dilute a small aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL). This will serve as your reference.
-
Stability Samples: Store the aliquots of the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
-
HPLC Analysis:
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a stored aliquot, allow it to thaw and equilibrate to room temperature, and prepare a sample for HPLC analysis as done for the T0 sample.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
-
Plot the percentage of this compound remaining versus time to determine the stability profile under each storage condition.
-
Visualizations
Caption: Workflow for preparing and storing this compound in DMSO.
Caption: Troubleshooting decision tree for this compound in DMSO.
GSK1838705A Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of GSK1838705A.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, ATP-competitive, and reversible inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin (B600854) Receptor (IR).[1][2] It also demonstrates high potency against Anaplastic Lymphoma Kinase (ALK).[1][3]
Q2: Have off-target kinase screening studies been performed for this compound?
Yes, expanded kinase selectivity profiling has been conducted. In a panel of 224 unique protein kinases, this compound was found to inhibit seven additional kinases by more than 50% at a concentration of 0.3 µmol/L. However, the specific identities of these seven kinases are detailed in supplementary data of the primary publication, which is not publicly accessible. Beyond these, this compound showed weak or no inhibition against 45 other serine/threonine and tyrosine kinases, with IC50 values greater than 1 µmol/L.
Q3: What are the known cellular consequences of treatment with this compound?
Treatment with this compound has been shown to:
-
Inhibit the proliferation of a wide range of cancer cell lines.[4]
-
Induce cell cycle arrest, predominantly in the G1 phase.[4]
-
Promote apoptosis in sensitive cell lines.
-
Inhibit ligand-induced phosphorylation of IGF-1R and IR, which in turn blocks downstream signaling through pathways involving AKT, IRS-1, and ERK.[4]
-
Suppress the migration of cancer cells.
Q4: Does this compound affect glucose metabolism?
Yes, due to its potent inhibition of the Insulin Receptor (IR), this compound can impact glucose homeostasis. In vivo studies have shown that administration of this compound can lead to a transient increase in blood glucose levels. While these effects have been described as minimal at efficacious doses, it is a critical parameter to monitor in preclinical and clinical studies.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Results
-
Question: My non-target cells are showing decreased viability after treatment with this compound. Is this expected?
-
Answer: This could be due to off-target effects or inherent sensitivity to the inhibition of the primary targets.
-
Check for ALK expression: The cell line might express ALK, making it sensitive to this compound.
-
Evaluate IGF-1R/IR signaling dependency: Even non-cancerous cells can rely on IGF-1R/IR signaling for proliferation and survival. Assess the basal activity of this pathway in your cell line.
-
Titrate the concentration: Use the lowest effective concentration of this compound to minimize off-target effects. The EC50 for proliferation inhibition can range from approximately 20 nmol/L to over 8 µmol/L depending on the cell line.[4]
-
Issue 2: Inconsistent Western Blot Results for Downstream Signaling
-
Question: I am not seeing the expected decrease in p-AKT or p-ERK levels after this compound treatment. What could be the issue?
-
Answer: Several factors could contribute to this observation.
-
Ligand Stimulation: Ensure you are stimulating the cells with IGF-1 or insulin after the pre-incubation with this compound to activate the pathway. The inhibitory effect is best observed against ligand-induced phosphorylation.[4]
-
Treatment Duration and Concentration: Optimize the pre-incubation time and concentration of this compound. A typical starting point is a 4-hour pre-incubation.[4]
-
Cellular Context: The signaling network in your specific cell line might have redundant pathways that maintain AKT or ERK activation.
-
Antibody Quality: Verify the specificity and efficacy of your phospho-specific antibodies.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | Assay Type | IC50 (nM) | appKi (nM) |
| IGF-1R | HTRF | 2.0 | 0.7 |
| IR | HTRF | 1.6 | 1.1 |
| ALK | Not Specified | 0.5 | 0.35 |
Data compiled from multiple sources.[1][2]
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | IC50 / EC50 (nM) |
| IGF-1R Phosphorylation | Cellular Assay | 85 |
| IR Phosphorylation | Cellular Assay | 79 |
| Cell Proliferation | L-82 (ALCL) | 24 |
| Cell Proliferation | SUP-M2 (ALCL) | 28 |
| Cell Proliferation | SK-ES (Ewing's Sarcoma) | 141 |
| Cell Proliferation | MCF-7 (Breast Cancer) | 203 |
Data compiled from multiple sources.
Key Experimental Protocols
1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is used to determine the IC50 of this compound against its target kinases.
-
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium cryptate-labeled antibody detects the phosphorylated substrate, and when a second antibody labeled with a fluorescent acceptor is brought into proximity, it generates a FRET signal.
-
Procedure:
-
Dispense the kinase and a biotinylated substrate peptide into a low-volume 384-well plate.
-
Add serial dilutions of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature.
-
Stop the reaction and detect the phosphorylated product by adding a detection mix containing a europium cryptate-labeled anti-phospho-antibody and a streptavidin-XL665 acceptor.
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot against the inhibitor concentration to determine the IC50.
-
2. Western Blot for Phosphorylation Status
This protocol is used to assess the effect of this compound on the phosphorylation of downstream signaling proteins.
-
Procedure:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells to reduce basal signaling.
-
Pre-incubate the cells with desired concentrations of this compound or DMSO vehicle for 4 hours.
-
Stimulate the cells with a ligand (e.g., 30 ng/mL IGF-1 or 3 µg/mL insulin) for 15 minutes.[4]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Inhibition of IGF-1R/IR signaling by this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
Technical Support Center: GSK1838705A and Glucose Homeostasis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK1838705A, focusing on its effects on glucose homeostasis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive small-molecule kinase inhibitor. It primarily targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin (B600854) Receptor (IR).[1][2][3] It also demonstrates potent inhibition of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its high affinity for these receptors allows it to block downstream signaling pathways involved in cell proliferation and survival, making it a compound of interest in cancer research.[1][2][4][5][6]
Q2: Given its potent inhibition of the Insulin Receptor, should I expect significant disruptions to glucose homeostasis in my experiments?
While this compound is a potent inhibitor of the insulin receptor, preclinical studies have shown that it has minimal effects on overall glucose homeostasis at doses that are effective for antitumor activity.[1][2] In vivo studies in mice demonstrated that while a high dose of this compound could cause a transient increase in blood glucose levels following a glucose challenge, these levels returned to baseline within a timeframe similar to vehicle-treated animals.[7][8] Chronic administration did not lead to sustained hyperglycemia, although a compensatory increase in insulin levels was observed.[7][8]
Q3: We are observing unexpected fluctuations in blood glucose in our animal models treated with this compound. What could be the cause?
Several factors could contribute to this observation. Please consider the following:
-
Dose and Formulation: Are you using a dose within the efficacious and well-tolerated range reported in the literature (e.g., up to 60 mg/kg in mice)?[7][8] Ensure the compound is properly formulated for in vivo studies (e.g., in 20% sulfobutyl ether β-cyclodextrin).[2]
-
Timing of Measurements: Glucose levels can be influenced by the timing of compound administration, feeding schedules, and the specific glucose metabolism assay being performed. For instance, a transient spike in glucose may be observed shortly after a glucose challenge in this compound-treated animals.[7][8]
-
Animal Strain and Health: The metabolic background of the animal strain can influence the response to IR inhibition. Ensure the animals are healthy and free from underlying conditions that could affect glucose metabolism.
-
Assay Variability: Inconsistent results can arise from variability in experimental procedures. Refer to the detailed experimental protocols section for standardized methods.
Q4: Can this compound be used to study insulin signaling in vitro?
Yes, this compound is a valuable tool for studying insulin signaling. It effectively inhibits ligand-induced phosphorylation of the insulin receptor and downstream signaling proteins like AKT, IRS-1, and ERK in a concentration-dependent manner.[2] This makes it suitable for in vitro experiments aimed at dissecting the insulin signaling pathway.
Data Summary
In Vitro Inhibitory Activity of this compound
| Kinase | IC₅₀ (nmol/L) |
| IGF-1R | 2.0 |
| IR | 1.6 |
| ALK | 0.5 |
Source: Sabbatini et al., 2009.[1][2]
In Vivo Effects of this compound on Glucose Homeostasis in Mice
| Parameter | Vehicle Control | This compound (60 mg/kg) | Time Point |
| Peak Blood Glucose (IPGTT) | ~150 mg/dL | ~300 mg/dL | 15 min post-glucose |
| Return to Baseline (IPGTT) | ~30 min | ~30 min | Post-glucose |
| Blood Glucose (Chronic) | No significant change | No significant change | Day 23 |
| Plasma Insulin (Chronic) | Baseline | Substantially higher | Day 23 |
Source: Sabbatini et al., 2009.[7][8]
Experimental Protocols
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is adapted from studies evaluating the effect of this compound on glucose homeostasis.[7][8]
-
Animal Preparation: Use naïve female mice. Fast the animals for 2 hours prior to the experiment.
-
Compound Administration: Administer a single oral dose of this compound (e.g., 60 mg/kg) or the vehicle control.
-
Glucose Challenge: After 4 hours, administer an intraperitoneal (i.p.) bolus of glucose (2 g/kg).
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose injection.
-
Analysis: Measure blood glucose levels using a calibrated glucometer. Plot the mean blood glucose concentration against time for each treatment group.
In Vitro Glucose Uptake Assay (using 2-NBDG)
This is a general protocol for measuring glucose uptake in cell lines, which can be adapted to study the effects of this compound.
-
Cell Culture: Seed cells (e.g., 3T3-L1 adipocytes or a cell line of interest) in a 96-well plate and culture to the desired confluency.
-
Serum Starvation: To increase glucose transporter expression, wash the cells with PBS and incubate in serum-free medium for a duration optimized for your cell type (e.g., overnight).[9]
-
Glucose Starvation: Wash the cells with PBS and pre-incubate with a glucose-free buffer (e.g., KRPH buffer with 2% BSA) for 40 minutes.[9]
-
Compound Treatment: Add this compound at the desired concentrations to the appropriate wells and incubate for a predetermined time. Include a vehicle control.
-
Glucose Uptake: Add a fluorescent glucose analog, such as 2-NBDG, to all wells and incubate for a time optimized for your cell line (e.g., 10-30 minutes).
-
Stop Uptake: Stop the glucose uptake by washing the cells 2-3 times with ice-cold PBS.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for 2-NBDG.
-
Data Analysis: Normalize the fluorescence readings to a measure of cell number or protein concentration.
Troubleshooting Guides
Troubleshooting In Vivo Glucose Studies
| Issue | Possible Cause | Recommendation |
| High variability in blood glucose readings | Inconsistent fasting times. | Ensure all animals are fasted for the same duration. |
| Improper handling of animals leading to stress-induced hyperglycemia. | Handle animals gently and allow for an acclimatization period. | |
| Inaccurate dosing. | Verify the concentration and formulation of this compound. Ensure accurate administration. | |
| Unexpected animal mortality | Dose is too high or formulation is incorrect. | Perform a dose-range finding study. Confirm the formulation is appropriate for in vivo use. |
| Off-target toxicity. | Monitor animals closely for any signs of adverse effects. |
Troubleshooting In Vitro Glucose Uptake Assays
| Issue | Possible Cause | Recommendation |
| Low fluorescent signal | Insufficient glucose starvation. | Optimize the duration of glucose starvation to upregulate glucose transporters. |
| Low expression of glucose transporters in the cell line. | Use a cell line known to express glucose transporters or consider using cells engineered to overexpress them.[10] | |
| Degraded fluorescent glucose analog. | Use fresh, high-quality reagents and protect fluorescent probes from light.[10] | |
| High background fluorescence | Incomplete washing. | Increase the number and duration of washing steps with ice-cold PBS to remove extracellular probe.[10] |
| Autofluorescence from media or cells. | Use phenol (B47542) red-free culture medium. Include an "unstained cells" control to measure and subtract background autofluorescence.[10] | |
| No effect of this compound observed | Inappropriate concentration range. | Test a wider range of this compound concentrations. |
| Insufficient pre-incubation time with the compound. | Optimize the pre-incubation time to allow for target engagement. | |
| Cells are not responsive to insulin. | Confirm that your cell line shows an insulin-stimulated glucose uptake response. |
Visualizations
Caption: this compound inhibits IGF-1R and Insulin Receptor signaling.
Caption: Experimental workflow for an in vivo IPGTT.
References
- 1. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glucose Uptake Assay Kit. Colorimetric. Quantitative. (ab136955) | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: GSK1838705A Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to GSK1838705A in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
Acquired resistance to tyrosine kinase inhibitors (TKIs) like this compound is a multifaceted issue. Based on studies of other IGF-1R inhibitors, potential mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the IGF-1R/IR pathway by upregulating alternative signaling cascades. Commonly observed bypass pathways include the activation of the Epidermal Growth Factor Receptor (EGFR) or the Platelet-Derived Growth Factor Receptor (PDGFR) signaling. This allows the cancer cells to maintain pro-survival and proliferative signals despite the presence of this compound.
-
Target Alteration: Although not yet specifically reported for this compound, a common resistance mechanism for TKIs is the acquisition of mutations in the drug's target protein (in this case, IGF-1R or ALK) that prevent the drug from binding effectively.
-
Downregulation of the Target Receptor: In some instances, cancer cells may adapt by reducing the expression of the IGF-1R, thereby diminishing their dependence on this signaling pathway.
Q2: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments. How can I confirm if my cells have developed resistance?
To confirm acquired resistance, you should perform a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value for the long-term treated cells indicates the development of resistance.[1]
Q3: What are the first steps I should take to investigate the mechanism of resistance in my this compound-resistant cell line?
A recommended starting point is to investigate the activation status of key signaling proteins. Using Western blotting, you can assess the phosphorylation levels of:
-
IGF-1R and IR: To confirm that this compound is still capable of inhibiting its primary targets in the resistant cells.
-
Downstream effectors of the IGF-1R/IR pathway: Check the phosphorylation status of proteins like Akt and ERK to see if they are being reactivated through bypass mechanisms.
-
Key nodes of potential bypass pathways: Examine the phosphorylation levels of EGFR and PDGFR to determine if these pathways have become activated in the resistant cells.
Troubleshooting Guides
Problem 1: Decreased cell death observed in this compound-treated cancer cells over time.
| Possible Cause | Suggested Solution |
| Development of acquired resistance | 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT assay) to determine and compare the IC50 values of this compound in your current cell line and a frozen stock of the original, sensitive parental line. A significant fold-increase in IC50 suggests acquired resistance. 2. Investigate Bypass Pathways: Use Western blotting to analyze the phosphorylation status of key signaling molecules in both sensitive and resistant cells, both with and without this compound treatment. Focus on p-EGFR, p-PDGFR, p-Akt, and p-ERK. |
| Cell line contamination or genetic drift | 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Whenever possible, use cells from early passages to minimize the effects of genetic drift. |
| Issues with this compound compound | 1. Verify Compound Integrity: Check the expiration date and storage conditions of your this compound stock. 2. Prepare Fresh Solutions: Always prepare fresh working solutions of the inhibitor from a validated stock. |
Problem 2: Western blot analysis shows persistent phosphorylation of Akt/ERK in the presence of this compound in long-term treated cells.
| Possible Cause | Suggested Solution |
| Activation of a bypass signaling pathway | 1. Identify the Bypass Pathway: Screen for the activation of other receptor tyrosine kinases (RTKs) such as EGFR and PDGFR using phospho-specific antibodies in a Western blot. 2. Dual Inhibition Strategy: If a bypass pathway is identified (e.g., EGFR activation), treat the resistant cells with a combination of this compound and an inhibitor targeting the activated bypass pathway (e.g., an EGFR inhibitor like gefitinib (B1684475) or erlotinib). Assess for synergistic effects on cell viability. |
| Mutation in a downstream signaling component | 1. Sequence Downstream Effectors: Sequence key downstream signaling molecules like PIK3CA, AKT, and MEK/ERK for activating mutations that would render them independent of upstream IGF-1R signaling. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Acquired Resistant Cancer Cell Lines.
This table illustrates the kind of data you would expect to see when comparing a parental sensitive cell line to a derived resistant cell line.
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | 50 | 1 |
| This compound-Resistant Sub-line | 1500 | 30 |
Note: These are example values. Actual IC50 and fold resistance will vary depending on the cell line and the specific resistance mechanism.
Experimental Protocols
Generation of a this compound-Resistant Cell Line
This protocol describes a common method for developing acquired resistance in a cancer cell line through continuous exposure to the drug.
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT assay).
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC10 or IC20.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and proliferation. Passage the cells as needed. It is advisable to cryopreserve cells at each stage of resistance development.
-
Establishment of a Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10 to 50-fold) than the original IC50.
-
Characterization: Once a resistant line is established, characterize its level of resistance by re-evaluating the IC50 of this compound and compare it to the parental line.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of key proteins in the IGF-1R and potential bypass pathways.
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for a specified time. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-EGFR, anti-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression and phosphorylation levels between samples.
siRNA-Mediated Gene Knockdown
This protocol is for transiently silencing the expression of a gene suspected of contributing to resistance (e.g., EGFR).
-
Cell Seeding: Seed cells in a culture plate so that they will be 30-50% confluent at the time of transfection.
-
Transfection Complex Preparation: Dilute the siRNA (targeting the gene of interest or a non-targeting control) and a suitable lipid-based transfection reagent in serum-free medium. Allow the complexes to form according to the manufacturer's instructions.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours at 37°C.
-
Medium Change: After the incubation, add fresh, complete growth medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours to allow for gene silencing.
-
Validation of Knockdown: Confirm the knockdown of the target gene at the mRNA (by qRT-PCR) and protein (by Western blotting) levels.
-
Functional Assay: Following confirmation of knockdown, perform functional assays (e.g., cell viability assay with this compound treatment) to assess the impact of gene silencing on drug resistance.
Mandatory Visualizations
Caption: Signaling in a this compound sensitive cancer cell.
Caption: Bypass signaling in a this compound resistant cell.
Caption: Workflow for investigating this compound resistance.
References
Technical Support Center: Optimizing GSK1838705A Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively determine the optimal concentration of GSK1838705A for various cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, reversible, and ATP-competitive small-molecule kinase inhibitor.[1] It primarily targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[2][3] Additionally, it is a highly potent inhibitor of Anaplastic Lymphoma Kinase (ALK).[2][4] By inhibiting these receptor tyrosine kinases, this compound blocks downstream signaling pathways involved in cell proliferation, survival, and migration.[5][6]
Q2: What is a good starting concentration for this compound in a new cell line?
A good starting point is to test a wide range of concentrations based on its known IC50 and EC50 values in other cell lines. The EC50 values for this compound in various cancer cell lines have been reported to range from approximately 20 nM to over 8 µM.[1][7] For initial experiments, a concentration range of 10 nM to 10 µM is recommended to capture the dose-response curve for your specific cell line. It is advisable to start with concentrations 5-10 times the reported IC50 or Ki values to achieve optimal inhibition of enzyme activity.[8]
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration, often represented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), should be determined empirically for each cell line. This is typically achieved by performing a dose-response experiment. You would treat your cells with a serial dilution of this compound for a defined period (e.g., 72 hours) and then measure cell viability or proliferation using assays like MTT, WST-8, or CellTiter-Glo.[1][9] The resulting data is then used to plot a dose-response curve from which the IC50/EC50 value can be calculated.[1]
Q4: I am not observing the expected inhibitory effect on cell proliferation. What are the possible reasons?
Several factors could contribute to a lack of expected efficacy:
-
Cell Line Insensitivity: Your cell line may not be dependent on the IGF-1R or ALK signaling pathways for proliferation and survival.
-
Compound Inactivity: Ensure the this compound stock solution is prepared correctly and has not degraded. It is recommended to prepare fresh stock solutions and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][10]
-
Suboptimal Assay Conditions: Review your experimental protocol for inconsistencies in cell seeding density, incubation time, or reagent quality.[10][11]
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma.[11]
Q5: How can I confirm that this compound is inhibiting its target in my cells?
To confirm on-target activity, you can perform a Western blot analysis to assess the phosphorylation status of IGF-1R, IR, and their downstream signaling proteins like AKT and ERK.[1] Treatment with an effective concentration of this compound should lead to a dose-dependent decrease in the phosphorylation of these target proteins upon stimulation with their respective ligands (e.g., IGF-1 or insulin).[1][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Use a cell counter for accurate cell numbers and ensure even distribution in multi-well plates.[10] |
| Cell passage number is too high. | Use cells within a consistent and low passage number range to minimize genetic drift.[11] | |
| Instability of the compound. | Prepare fresh working solutions of this compound for each experiment from a stable, concentrated stock. Avoid multiple freeze-thaw cycles.[3] | |
| No significant inhibition of cell growth at expected concentrations | The cell line is not dependent on the targeted pathway (IGF-1R/ALK). | Screen a panel of cell lines to find a sensitive model or investigate alternative signaling pathways driving proliferation in your cell line. |
| The compound has degraded. | Purchase a new batch of this compound and verify its activity in a known sensitive cell line as a positive control. | |
| Observed cytotoxicity at very low concentrations | Off-target effects or non-specific toxicity. | Perform a cytotoxicity assay (e.g., Trypan Blue exclusion) to distinguish between anti-proliferative effects and general toxicity.[10] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.1%).[10] | |
| Difficulty in dissolving this compound | Poor solubility in aqueous media. | This compound is soluble in DMSO.[8] Prepare a high-concentration stock solution in DMSO and then dilute it in culture medium for your experiments. Sonication may aid dissolution.[8] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| IGF-1R | 2.0 | Cell-free kinase assay[2][3] |
| IR | 1.6 | Cell-free kinase assay[2][3] |
| ALK | 0.5 | Cell-free kinase assay[2][3] |
| p-IGF-1R (cellular) | 85 | Cellular phosphorylation assay[1] |
| p-IR (cellular) | 79 | Cellular phosphorylation assay[1] |
Table 2: EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| L-82 | Hematological | 24[8] |
| SUP-M2 | Hematological | 28[8] |
| SK-ES | Ewing's Sarcoma | 141[8] |
| MCF-7 | Breast Cancer | 203[8] |
| U87MG | Glioma | Dose-dependent inhibition observed[5][13] |
| PC-3R | Prostate Cancer (Docetaxel-resistant) | Dose-dependent inhibition observed[6] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 10 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[1]
-
Protocol 2: Western Blot Analysis of Target Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Serum-starve the cells overnight if necessary.
-
Inhibitor Incubation: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2-4 hours).[12]
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 30 ng/mL IGF-1 or 3 µg/mL insulin) for a short period (e.g., 15-20 minutes) to induce receptor phosphorylation.[1][12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IGF-1R, total IGF-1R, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dovepress.com [dovepress.com]
- 13. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK1838705A In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK1838705A in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro use?
A1: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1][2] For in vitro studies, a stock solution of 10 mmol/L in DMSO is commonly used.[2] It is important to use fresh, high-quality DMSO as moisture can reduce the solubility of the compound.[1]
Q2: What is a typical treatment duration for a cell proliferation assay with this compound?
A2: A common treatment duration for cell proliferation or viability assays is 72 hours.[1][2][3][4][5] However, the optimal duration can vary depending on the cell line and the specific experimental goals. Time-course experiments are recommended to determine the ideal incubation time for your model system.[3]
Q3: What concentrations of this compound are typically effective in vitro?
A3: The effective concentration of this compound is highly dependent on the cell line and the targeted pathway. EC50 values for anti-proliferative effects have been reported to range from approximately 20 nM to over 8 µM.[1][5][6] For inhibiting IGF-1R and IR phosphorylation in cells, IC50 values are around 85 nM and 79 nM, respectively.[1][3][5][6] It is advisable to perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay.[3]
Q4: How should I store the this compound stock solution?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | The final concentration of DMSO in the cell culture media is too high. | Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells, typically below 0.5%. Prepare intermediate dilutions of your this compound stock solution in culture medium to minimize the volume of DMSO added to the final culture. |
| The compound has limited solubility in aqueous media. | After diluting the DMSO stock solution in your culture medium, vortex or gently mix the solution thoroughly. If precipitation persists, consider using a fresh batch of DMSO and ensure your stock solution is fully dissolved before further dilution.[1] | |
| Inconsistent or No Inhibitory Effect | The concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay. Start with a concentration range guided by published EC50 or IC50 values.[3] |
| The treatment duration is not optimal. | Conduct a time-course experiment to identify the most effective treatment duration. For signaling pathway inhibition, shorter incubation times (e.g., 2-4 hours) may be sufficient, while proliferation assays often require longer exposures (e.g., 72 hours).[2][3][7] | |
| The cell line is resistant to this compound. | The sensitivity of cell lines to this compound can vary.[1] Confirm the expression and activation status of the target receptors (IGF-1R, IR, ALK) in your cell line. | |
| Cell Death at Low Concentrations | The cell line is highly sensitive to the compound or the solvent. | Perform a toxicity test with the vehicle (DMSO) alone to rule out solvent-induced cytotoxicity. Lower the concentration range of this compound in your experiments. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | EC50/IC50 | Treatment Duration |
| L-82 | Hematologic | Proliferation | 24 nM | 72 hours[1][3] |
| SUP-M2 | Hematologic | Proliferation | 28 nM | 72 hours[1][3] |
| SK-ES | Ewing's Sarcoma | Proliferation | 141 nM | 72 hours[1][3] |
| MCF-7 | Breast Cancer | Proliferation | 203 nM | 72 hours[1][3] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | Proliferation | 24-88 nM | Not Specified |
| SR-786 | Anaplastic Large-Cell Lymphoma | Proliferation | 24-88 nM | Not Specified |
| PC-3 | Prostate Cancer | Viability | 0.063–2 µM | 72 hours[7] |
| PC-3R (Docetaxel-resistant) | Prostate Cancer | Viability | 0.063–2 µM | 72 hours[7] |
| U87MG | Glioma | Viability | 1.56–100 µM | 72 hours[4] |
| NIH-3T3/LISN | Fibroblast | IGF-1R Phosphorylation | 85 nM | 2 hours[1][2] |
| NIH-3T3-hIR | Fibroblast | IR Phosphorylation | 79 nM | 2 hours[1][2] |
Experimental Protocols
1. Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight at 37°C.[1][3]
-
Treatment: Treat the cells with various concentrations of this compound or DMSO as a vehicle control. A typical concentration range to start with is 0 to 10 µM.[1]
-
Viability Assessment: Quantify cell proliferation using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay.[1][3]
2. Receptor Phosphorylation Assay
-
Cell Seeding: Seed cells (e.g., NIH-3T3/LISN for IGF-1R or NIH-3T3-hIR for IR) in 96-well plates and allow them to adhere.[2]
-
Serum Starvation (if necessary): For some cell lines, it may be necessary to replace the growth medium with serum-free medium for a period before treatment to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Treat the cells with different concentrations of this compound for a short duration, typically 2 to 4 hours.[2][7]
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 30 ng/mL IGF-I or 3 µg/mL insulin) for a short period, such as 15-20 minutes.[2][7]
-
Lysis and Analysis: Lyse the cells and analyze the phosphorylation status of the target receptor (IGF-1R or IR) and downstream signaling proteins by Western blot or ELISA.
Visualizations
Caption: this compound inhibits the IGF-1R/IR signaling pathway.
Caption: Workflow for a typical cell proliferation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 4. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK1838705A In Vivo Experiments
Welcome to the technical support center for GSK1838705A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for successful in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may be encountered during in vivo studies with this compound.
Formulation and Administration
Q1: How should I prepare this compound for in vivo administration?
A1: this compound has been successfully formulated for in vivo studies in a solution of 20% sulfobutyl ether β-cyclodextrin (Captisol®) at a pH of 3.5.[1] For oral administration, suspending the compound in a vehicle such as 0.5% Methocel may also be an option.[2] It is crucial to ensure the compound is fully dissolved or homogeneously suspended before administration to ensure accurate dosing. Sonication can aid in dissolution.[3]
Q2: I'm observing precipitation of this compound in my formulation. What can I do?
A2: Precipitation can lead to inaccurate dosing and reduced efficacy. Consider the following troubleshooting steps:
-
Vehicle Preparation: Ensure the 20% sulfobutyl ether β-cyclodextrin solution is prepared correctly and the pH is adjusted to 3.5.[1]
-
Solubility Limit: You may be exceeding the solubility limit of this compound in your chosen vehicle. Try preparing a more dilute solution if your dosing volume allows.
-
Sonication: As mentioned, sonication can help in dissolving the compound.[3]
-
Fresh Preparation: Prepare the formulation fresh before each use to minimize the chances of precipitation over time.
Q3: What is the recommended route of administration for this compound in vivo?
A3: this compound has been effectively administered in mice via both oral gavage (p.o.) and intraperitoneal (i.p.) injection.[1][4] The choice of administration route may depend on your experimental design and the desired pharmacokinetic profile.
Efficacy and Reproducibility
Q4: I am not observing the expected tumor growth inhibition. What are the possible reasons?
A4: Lack of efficacy can be due to several factors:
-
Dose Selection: Ensure you are using an appropriate dose. Efficacious doses in mouse xenograft models have ranged from 4 mg/kg to 60 mg/kg daily.[1][3] A dose-response study may be necessary for your specific tumor model.
-
Target Expression: Confirm that your tumor model expresses the targets of this compound (IGF-1R, IR, and/or ALK). Low or absent target expression will likely result in a lack of response.
-
Compound Stability and Formulation: As discussed above, improper formulation or degradation of the compound can lead to reduced efficacy.
-
Tumor Model Resistance: The tumor model itself may have intrinsic or acquired resistance mechanisms to IGF-1R/ALK inhibition. This can include mutations in the target receptors or activation of bypass signaling pathways.[5]
Q5: My results for tumor growth inhibition are inconsistent between experiments. How can I improve reproducibility?
A5: Inconsistent results are a common challenge in in vivo studies. To improve reproducibility:
-
Consistent Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex for all experiments.
-
Tumor Implantation and Size: Ensure a consistent number of cells are implanted and that treatment is initiated when tumors reach a uniform size across all animals and groups.[1]
-
Dosing and Formulation: Prepare and administer the compound consistently. Ensure accurate dosing based on the most recent body weight of the animals.
-
Animal Health: Monitor the overall health of the animals, as underlying health issues can affect tumor growth and response to treatment.
Toxicity and Side Effects
Q6: What are the potential side effects of this compound in mice, and how can I monitor for them?
A6: this compound is generally reported to be well-tolerated at efficacious doses, with no significant weight loss observed in treated mice.[1][3] However, due to its mechanism of action, there are potential side effects to monitor:
-
Hyperglycemia: As this compound inhibits the insulin (B600854) receptor, it can lead to transient increases in blood glucose levels.[4] It is advisable to monitor blood glucose, especially at higher doses. This can be done via tail vein blood sampling.
-
Gastrointestinal Toxicity: ALK inhibitors as a class are known to cause gastrointestinal side effects such as diarrhea, nausea, and vomiting.[6][7][8] While not specifically reported for this compound in the provided literature, it is a potential adverse event to monitor for, which may manifest as changes in stool consistency or reduced food intake.
Q7: What should I do if I observe signs of toxicity in my study animals?
A7: If you observe signs of toxicity such as significant weight loss (>15-20%), lethargy, ruffled fur, or other signs of distress:
-
Dose Reduction: Consider reducing the dose of this compound.
-
Dosing Schedule Modification: Change the dosing schedule from daily to every other day, for example.
-
Supportive Care: Provide supportive care as recommended by your institution's veterinary staff.
-
Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity is due to the compound and not the formulation vehicle.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical in vivo studies.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Animal Model | Dose and Route | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| U87MG (glioma) | Athymic nude mice | 4 mg/kg, once daily (oral) | 11 days | ~45% | [1] |
| U87MG (glioma) | Athymic nude mice | 8 mg/kg, once daily (oral) | 11 days | ~85% | [1] |
| PC-3R (docetaxel-resistant prostate cancer) | Nude mice | 20 mg/kg, every day (i.p.) | 2 weeks | Intermediate | [3] |
| PC-3R (docetaxel-resistant prostate cancer) | Nude mice | 60 mg/kg, every day (i.p.) | 2 weeks | Significant | [3] |
| NIH-3T3/LISN | Nude mice | 60 mg/kg, p.o. | Not Specified | 77% | [3] |
| COLO 205 | Nude mice | 30 mg/kg | Not Specified | 80% | [3] |
| Karpas-299 | Rats | 60 mg/kg | Not Specified | 93% | [3] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound
| Parameter | Species | Dose and Route | Value | Reference |
| Pharmacodynamics | ||||
| IGF-1R Phosphorylation Inhibition | Mice | 0.1 mg/kg (oral) | 35% | [9] |
| IGF-1R Phosphorylation Inhibition | Mice | 0.3 mg/kg (oral) | 65% | [9] |
| IGF-1R Phosphorylation Inhibition | Mice | ≥1 mg/kg (oral) | Complete | [9] |
| Blood Glucose | Mice | 60 mg/kg | Transient 2-fold increase | [3] |
| Pharmacokinetics | ||||
| Peak Plasma Concentration | Mice | Not Specified | 190 nM | [4][10] |
| Note: | \multicolumn{4}{l | }{Detailed pharmacokinetic parameters such as Tmax, Cmax, and half-life are not readily available in the reviewed literature.} |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study - Oral Gavage
This protocol provides a general methodology for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model using oral administration.
Methodology:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=6-10 mice per group).
-
-
Formulation and Dosing:
-
Prepare the this compound formulation (e.g., in 20% sulfobutyl ether β-cyclodextrin, pH 3.5) and the vehicle control fresh daily.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily.[1] The volume administered is typically 100-200 µL for a mouse.[11]
-
Dose should be calculated based on the individual body weight of each mouse, which should be measured at least twice a week.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
-
Protocol 2: Assessment of Target Inhibition and Pharmacodynamics
This protocol outlines a method to assess the in vivo target engagement of this compound.
Methodology:
-
Animal and Tumor Model:
-
Use mice bearing established tumors from a relevant cell line known to express IGF-1R or ALK.
-
-
Compound Administration:
-
Administer a single oral dose of this compound or vehicle to different groups of mice.
-
-
Tissue Collection:
-
At various time points after dosing (e.g., 2, 4, 8, 24 hours), euthanize the mice.
-
Collect tumor tissue and, if desired, other tissues of interest (e.g., liver) and plasma.
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the frozen tumor tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting to analyze the phosphorylation status of target proteins (e.g., p-IGF-1R, p-ALK, p-Akt, p-ERK) and the total levels of these proteins.
-
Compare the levels of phosphorylated proteins in the this compound-treated groups to the vehicle-treated group to determine the extent and duration of target inhibition.
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for inconsistent in vivo efficacy.
References
- 1. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Expert consensus of management of adverse drug reactions with anaplastic lymphoma kinase tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Managing treatment–related adverse events associated with Alk inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proactive management strategies for potential gastrointestinal adverse reactions with ceritinib in patients with advanced ALK-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: GSK1838705A Animal Model Toxicity Profile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the toxicity of GSK1838705A observed in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general signs of toxicity observed with this compound in mice?
A1: At efficacious doses used in preclinical cancer models, this compound is generally well-tolerated by mice.[1][2] Studies have reported no significant signs of overt toxicity or decreases in body weight at doses up to 60 mg/kg administered intraperitoneally.[1]
Q2: I am observing weight loss in my mouse xenograft study. What could be the cause?
A2: While direct toxicity leading to weight loss has not been a prominent finding in published studies, consider the following possibilities:
-
Tumor Burden: Advanced tumor progression can lead to cancer cachexia and weight loss, which may not be directly related to the compound's toxicity.
-
Dehydration or Reduced Food Intake: Palpable tumors can sometimes interfere with normal animal behavior, including eating and drinking. Ensure easy access to food and water.
-
Off-Target Effects at Higher Doses: If you are using doses significantly higher than those reported in the literature (e.g., >60 mg/kg), you may be observing off-target toxicities.
-
Vehicle Effects: Ensure the vehicle used for formulation is not contributing to the observed toxicity. A vehicle control group is crucial to rule this out.
Q3: Given that this compound inhibits the insulin (B600854) receptor (IR), should I be concerned about effects on glucose metabolism?
A3: While this compound does inhibit the insulin receptor, studies in mice have shown minimal effects on glucose homeostasis at effective antitumor doses.[2] However, some metabolic changes have been noted:
-
A transient increase in blood glucose levels was observed following a high dose (60 mg/kg) in a glucose tolerance test, which returned to baseline within 30 minutes.[3]
-
Chronic administration (23 days) at 60 mg/kg did not lead to elevated blood glucose but did result in substantially higher plasma insulin levels.[3]
-
Troubleshooting Tip: If you suspect metabolic dysregulation in your study, it is advisable to monitor blood glucose and plasma insulin levels, especially during chronic dosing regimens.
Q4: What are the known off-target effects of this compound?
A4: Besides its potent inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-IR) and the Insulin Receptor (IR), this compound is also a potent inhibitor of Anaplastic Lymphoma Kinase (ALK).[2] This polypharmacology can be a consideration when interpreting experimental results, particularly in models where ALK signaling is relevant.
Troubleshooting Guides
Guide 1: Unexpected Animal Morbidity or Mortality
-
Verify Dosing and Formulation: Double-check calculations for dose and concentration. Ensure the compound is fully dissolved and the formulation is stable. For in vivo studies, this compound has been formulated in 20% sulfobutyl ether β-cyclodextrin.[4]
-
Review Animal Health Status: Pre-existing health conditions in research animals can increase their susceptibility to drug-related toxicities.
-
Consider Route of Administration: Intraperitoneal injections carry a risk of injection site reactions or accidental injection into organs. Ensure proper technique is being used.
-
Histopathological Analysis: If unexpected mortality occurs, conduct a full necropsy and histopathological analysis of major organs to identify potential target organs of toxicity.
Guide 2: Managing Potential Metabolic Side Effects
-
Establish a Baseline: Before starting the experiment, measure baseline blood glucose and insulin levels in your animal cohort.
-
Monitor During Study: For long-term studies, periodically monitor blood glucose. If hyperglycemia is a concern, consider more frequent monitoring after dosing.
-
Control for Diet: Ensure that all animal groups are on the same diet and have ad libitum access to food and water, as fasting can impact glucose metabolism.[3]
Quantitative Toxicity and Efficacy Data
Table 1: In Vivo Dosing and Observations in Mice
| Animal Model | Dosing Regimen | Route of Administration | Observed Effects | Citation |
| Nude Mice (PC-3R Xenograft) | 20 and 60 mg/kg, daily | Intraperitoneal | No measurable signs of overt toxicity or decreases in body weight. Significant tumor growth suppression. | [1] |
| Nude Mice (U87MG Xenograft) | 4 and 8 mg/kg, daily | Not Specified | No significant cytotoxic effects on body weight. Significant inhibition of tumor growth. | [5] |
| Naïve Mice | Single dose of 60 mg/kg | Not Specified | Transient 2-fold increase in peak blood glucose in a glucose tolerance test; returned to baseline within 30 mins. | [3] |
| BxPC3 Tumor-bearing Mice | 60 mg/kg, once daily for 23 days | Not Specified | No elevation in blood glucose; substantially higher and elevated insulin levels. | [3] |
Table 2: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Citation |
| IGF-IR | Kinase Assay | 2.0 nM | [2][6] |
| Insulin Receptor (IR) | Kinase Assay | 1.6 nM | [2][6] |
| ALK | Kinase Assay | 0.5 nM | [2][6] |
| IGF-IR | Cellular Phosphorylation | 85 nM | [4][6] |
| Insulin Receptor (IR) | Cellular Phosphorylation | 79 nM | [4][6] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy and Toxicity Assessment in a Xenograft Model
This protocol is a generalized summary based on published studies.[1][5]
-
Animal Model: Athymic nude mice.
-
Cell Inoculation: Subcutaneously inject tumor cells (e.g., PC-3R or U87MG) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Compound Formulation and Administration:
-
Formulate this compound in an appropriate vehicle (e.g., 20% sulfobutyl ether β-cyclodextrin).[4]
-
Administer the compound and vehicle control daily via the desired route (e.g., intraperitoneal injection).
-
-
Monitoring:
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., TUNEL assay for apoptosis).[1]
Protocol 2: Assessment of In Vivo Impact on Glucose Homeostasis
This protocol is based on the methodology described by Sabbatini et al. (2009).[3]
-
Animal Model: Naïve female mice.
-
Acclimatization and Fasting: Acclimatize animals and withhold food for 2 hours prior to the test.
-
Compound Administration: Administer a single dose of this compound (e.g., 60 mg/kg) or vehicle control.
-
Glucose Challenge: After 4 hours, administer a bolus of glucose (2 g/kg) intraperitoneally.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge and measure blood glucose levels.
-
Data Analysis: Plot blood glucose levels over time to generate a glucose tolerance curve.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for in vivo toxicity and efficacy studies.
References
- 1. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Interpreting GSK1838705A unexpected results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK1838705A. The information is designed to help interpret unexpected results and guide further experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, ATP-competitive small molecule inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin Receptor (IR), and Anaplastic Lymphoma Kinase (ALK).[1][2]
Q2: What is the expected outcome of this compound treatment in sensitive cancer cell lines?
In sensitive cell lines, particularly those dependent on IGF-1R or ALK signaling (e.g., multiple myeloma, Ewing's sarcoma, and cancers with ALK fusions), this compound is expected to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest, primarily in the G1 phase.[1][2][3][4] This is achieved by blocking the phosphorylation of IGF-1R/IR and ALK, which in turn inhibits downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[2]
Q3: Is this compound expected to cause hyperglycemia due to its inhibition of the Insulin Receptor?
Unexpectedly, this compound has been observed to have minimal effects on overall glucose homeostasis at efficacious doses in preclinical models.[1][2] While it does inhibit insulin-stimulated IR phosphorylation, this does not translate to significant, sustained hyperglycemia. A transient increase in blood glucose may be observed, but it typically returns to baseline.[5][6] This is a key finding to consider when designing in vivo studies.
Troubleshooting Guide for Unexpected Results
Issue 1: Suboptimal or No Inhibition of Cell Proliferation
Unexpected Result: You are treating a cancer cell line thought to be dependent on IGF-1R or ALK signaling, but you observe minimal or no effect on cell viability or proliferation.
Possible Causes and Troubleshooting Steps:
-
Low Receptor Expression: The target receptors (IGF-1R, ALK) may be expressed at low levels or may not be the primary driver of proliferation in your cell model.
-
Action: Confirm the expression levels of total and phosphorylated IGF-1R and ALK in your cell line using Western blot or flow cytometry.
-
-
Acquired Resistance: Cells may have developed resistance to this compound, especially with prolonged exposure.
-
Action: Investigate potential resistance mechanisms (see Issue 3).
-
-
Drug Inactivity: The compound may have degraded.
-
Action: Use a fresh stock of this compound and verify its activity in a known sensitive cell line as a positive control.
-
-
Experimental Conditions: Assay conditions, such as cell density or serum concentration, may be masking the drug's effect.
-
Action: Optimize your cell viability assay. For example, perform the assay in reduced serum conditions to enhance dependence on growth factor signaling.
-
Issue 2: Paradoxical Increase in Phosphorylation of a Downstream Effector
Unexpected Result: After treatment with this compound, you observe an unexpected increase in the phosphorylation of a signaling protein downstream of AKT or ERK.
Possible Causes and Troubleshooting Steps:
-
Feedback Loop Activation: Inhibition of the primary pathway (IGF-1R/ALK) can sometimes lead to the compensatory activation of other signaling pathways. For instance, inhibition of AKT can relieve feedback inhibition on other receptor tyrosine kinases (RTKs).
-
Action: Perform a phospho-RTK array to identify other activated receptors. This may reveal a compensatory pathway that is driving the observed phosphorylation.
-
-
Off-Target Effects: this compound may be interacting with other kinases.
-
Action: Consult the kinome-wide selectivity data (see Table 2). If a kinase known to activate the paradoxical pathway is a potential off-target hit, you can use a more specific inhibitor for that kinase in combination with this compound to confirm this hypothesis.
-
Issue 3: Development of Drug Resistance
Unexpected Result: After an initial response to this compound, your cells resume proliferation, or your in vivo tumor model shows regrowth.
Possible Causes and Troubleshooting Steps:
-
On-Target Secondary Mutations: Mutations in the kinase domain of IGF-1R or ALK can prevent this compound from binding effectively.
-
Action: Sequence the kinase domains of IGF-1R and ALK in your resistant cell population to identify potential mutations.
-
-
Bypass Signaling Pathway Activation: Cells can upregulate parallel signaling pathways to circumvent the inhibited IGF-1R/ALK pathway. Common bypass pathways include other RTKs like EGFR, HER2, or MET.
-
Action: Use a phospho-RTK array to compare the receptor phosphorylation profiles of sensitive and resistant cells. Western blotting for key downstream effectors of these alternative pathways (e.g., phospho-EGFR, phospho-MET) can also be informative.
-
-
Histologic Transformation: In some cases, cancer cells can undergo lineage changes (e.g., epithelial-to-mesenchymal transition) that reduce their dependence on the original driver pathway.
-
Action: Analyze cellular morphology and expression of lineage markers (e.g., E-cadherin, Vimentin) to assess for transformation.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nmol/L) | Reference |
| IGF-1R | Kinase Assay | 2.0 | [1][2] |
| Insulin Receptor (IR) | Kinase Assay | 1.6 | [1][2] |
| ALK | Kinase Assay | 0.5 | [1][2] |
| IGF-1R Phosphorylation | Cellular Assay | 85 | [2] |
| IR Phosphorylation | Cellular Assay | 79 | [2] |
Table 2: Kinase Selectivity Profile of this compound (Data derived from analysis of publicly available KINOMEscan data. This represents a partial list of potential off-target kinases that showed significant inhibition and could be relevant for troubleshooting.)
| Kinase | Percent Inhibition at 0.3 µM | Potential Implication in Unexpected Results |
| ROS1 | >90% | ROS1 is another RTK; its inhibition could be beneficial but also confound results in ROS1-driven models. |
| LTK (Leukocyte Tyrosine Kinase) | >90% | Structurally related to ALK. |
| TRKA, TRKB, TRKC | 50-80% | Inhibition of neurotrophin receptors could lead to unexpected neurological or developmental effects in vivo. |
| FAK (Focal Adhesion Kinase) | ~60% | FAK is involved in cell adhesion and migration; its inhibition could contribute to anti-migratory effects. |
| AXL | ~50% | AXL is an RTK implicated in drug resistance; its partial inhibition could be a confounding factor. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Receptor Status
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight.
-
Inhibitor Treatment: Pre-treat cells with the desired concentrations of this compound (or vehicle control) for 4 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate ligand (e.g., 30 ng/mL IGF-1 or 3 µg/mL insulin) for 15-20 minutes.[7][8]
-
Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification and Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel.
-
Electrophoresis and Transfer: Perform electrophoresis to separate proteins by size, then transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-IGF-1R, anti-total-IGF-1R, anti-phospho-AKT, anti-total-AKT) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value.
Visualizations
Caption: Intended signaling pathway inhibition by this compound.
References
- 1. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: GSK1838705A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter during experiments with GSK1838705A. While specific data on lot-to-lot variability of this compound is not publicly available, this guide provides strategies to minimize experimental variability and ensure consistent results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, ATP-competitive small-molecule kinase inhibitor. Its primary targets are the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin (B600854) Receptor (IR).[1][2][3] It also demonstrates potent inhibition of Anaplastic Lymphoma Kinase (ALK).[2][4]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C and is stable for at least four years.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[1]
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO.[1] For example, it is soluble up to 107 mg/mL (200.91 mM) in fresh DMSO.[1] It is recommended to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and saline are often used to create a suspension for oral administration.[5]
Q4: What are the typical in vitro working concentrations for this compound?
The effective concentration of this compound will vary depending on the cell line and the specific assay. In cellular phosphorylation assays, it potently inhibits IGF-1R and IR phosphorylation with IC50 values of 85 nM and 79 nM, respectively.[1][6] For cell proliferation assays, the EC50 values can range from 24 nM to over 8 µM in different cancer cell lines.[1][3]
Q5: Are there any known off-target effects of this compound?
While this compound is highly selective for IGF-1R, IR, and ALK, it has been profiled against a panel of other kinases and showed minimal to no inhibition at concentrations up to 1 µM.[7] However, as with any kinase inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Compound Instability | Ensure proper storage of both the powder and stock solutions as recommended. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Solvent Quality | Use high-purity, anhydrous DMSO to prepare stock solutions. Moisture in DMSO can affect the solubility and stability of the compound.[1] |
| Cell Line Variability | Ensure consistent cell passage number and health. Perform regular cell line authentication to rule out contamination or genetic drift. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, serum concentration in the media, incubation times, and the specific assay kit/reagents used. |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent compound dilution. |
Issue 2: Reduced or No Compound Activity in In Vivo Studies
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | Ensure the correct formulation is used for the route of administration. For oral gavage, a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline may be required.[5] Prepare fresh formulations for each experiment. |
| Incorrect Dosing | Verify the dose calculations and the concentration of the dosing solution. Published efficacious doses in mouse xenograft models range from 30 mg/kg to 60 mg/kg.[1] |
| Metabolic Instability | Consider the metabolic stability of the compound in the chosen animal model. |
| Tumor Model Resistance | The specific tumor model may have intrinsic or acquired resistance to IGF-1R/IR/ALK inhibition. |
Assessing Lot-to-Lot Variability
If you suspect lot-to-lot variability is the cause of inconsistent results, a systematic approach is necessary.
Experimental Workflow for Lot Comparison
Caption: Workflow for comparing different lots of this compound.
Quantitative Data Summary
In Vitro Potency of this compound
| Target/Assay | IC50 / Ki / EC50 | Species/Context | Reference |
| IGF-1R (kinase assay) | IC50: 2.0 nM | Recombinant Protein | [2][4][5] |
| appKi: 0.7 nM | Recombinant Protein | [1] | |
| Insulin Receptor (kinase assay) | IC50: 1.6 nM | Recombinant Protein | [2][4][5] |
| appKi: 1.1 nM | Recombinant Protein | [1] | |
| ALK (kinase assay) | IC50: 0.5 nM | Recombinant Protein | [2][4] |
| Ki: 0.35 nM | Recombinant Protein | [1] | |
| IGF-1R Phosphorylation (cellular) | IC50: 85 nM | In Cells | [1][6] |
| IR Phosphorylation (cellular) | IC50: 79 nM | In Cells | [1][6] |
| Cell Proliferation (L-82) | EC50: 24 nM | Human anaplastic large cell lymphoma | [1] |
| Cell Proliferation (SUP-M2) | EC50: 28 nM | Human anaplastic large cell lymphoma | [1] |
| Cell Proliferation (SK-ES) | EC50: 141 nM | Human Ewing's sarcoma | [1] |
| Cell Proliferation (MCF-7) | EC50: 203 nM | Human breast adenocarcinoma | [1] |
Signaling Pathway
This compound Mechanism of Action
Caption: Inhibition of IGF-1R, IR, and ALK signaling by this compound.
Experimental Protocols
General Protocol for Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7] For suspension cells, seed and proceed to treatment on the same day.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Cell Treatment: Remove the existing medium from the adhered cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified CO2 incubator.[7]
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using a suitable curve-fitting software.[1]
General Protocol for Western Blotting to Assess Target Inhibition
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for a few hours before treatment with various concentrations of this compound for a specified duration (e.g., 2-4 hours).[7][8]
-
Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., 30 ng/mL IGF-1 for IGF-1R or 3 µg/mL insulin for IR) for a short period (e.g., 15-20 minutes) to induce receptor phosphorylation.[7][8]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-IGF-1R, IGF-1R, p-Akt, Akt).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GSK1838705A in the Landscape of IGF-1R Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is a critical mediator of cell growth, proliferation, and survival. Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. GSK1838705A is a potent small molecule inhibitor of IGF-1R, demonstrating significant anti-tumor activity in preclinical models. This guide provides an objective comparison of this compound with other notable IGF-1R inhibitors, supported by experimental data to aid researchers in their drug discovery and development efforts.
Quantitative Comparison of Kinase Inhibitory Activity
The in vitro potency of this compound against IGF-1R and the closely related insulin (B600854) receptor (IR) has been evaluated and compared with other well-characterized IGF-1R inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor | Target(s) | IGF-1R IC50 (nM) | IR IC50 (nM) | Other Notable Targets (IC50) |
| This compound | IGF-1R, IR, ALK | 2.0 [1][2][3][4][5] | 1.6 [1][2][3][4][5] | ALK (0.5 nM) [1][2][3][4][5] |
| Linsitinib (OSI-906) | IGF-1R, IR | 35 | 75 | - |
| BMS-754807 | IGF-1R, IR | 1.8 | 1.7 | Met, Aurora A/B, TrkA/B, Ron |
| BMS-536924 | IGF-1R, IR | 100 | 73 | Mek, Fak, Lck |
| NVP-ADW742 | IGF-1R | 170 | >2720 (>16-fold selective) | - |
| Picropodophyllin (PPP) | IGF-1R | 1 | Not active against IR | - |
Cellular Activity: Inhibition of Proliferation
The anti-proliferative effects of this compound have been demonstrated across a panel of cancer cell lines. The effective concentration required to inhibit cell growth by 50% (EC50) provides a measure of cellular potency.
| Cell Line | Cancer Type | This compound EC50 (nM) |
| L-82 | Hematologic | 24[4][6] |
| SUP-M2 | Hematologic | 28[4][6] |
| SK-ES | Ewing's Sarcoma | 141[4][6] |
| MCF-7 | Breast Cancer | 203[4][6] |
| NCI-H929 | Multiple Myeloma | <1000 |
| U87MG | Glioma | Dose-dependent inhibition |
In Vivo Anti-Tumor Efficacy
This compound has demonstrated significant anti-tumor activity in various human tumor xenograft models in mice.
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition |
| NIH-3T3/LISN | Fibrosarcoma | 60 mg/kg, p.o., daily | 77%[6] |
| COLO 205 | Colorectal | 30 mg/kg, p.o., daily | 80%[4][6] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 60 mg/kg, p.o., daily | 93%[6] |
| PC-3R (docetaxel-resistant) | Prostate Cancer | Not specified | Significant suppression |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the IGF-1R signaling pathway and a general workflow for comparing kinase inhibitors.
Caption: IGF-1R Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Comparing Kinase Inhibitors.
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
Materials:
-
Recombinant human IGF-1R kinase domain
-
ATP, [γ-33P]ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound and other test inhibitors
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a microplate, combine the recombinant IGF-1R kinase, the substrate peptide, and the diluted inhibitor in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the effect of an inhibitor on the metabolic activity of a cell line, as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound and other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.
Cellular Phosphorylation Assay (Western Blot)
Objective: To determine the effect of an inhibitor on the phosphorylation status of the target kinase and its downstream signaling proteins within a cellular context.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Ligand (e.g., IGF-1)
-
This compound and other test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-total-IGF-1R, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to near confluence and then serum-starve them overnight.
-
Pre-treat the cells with various concentrations of the test inhibitors for a specified time.
-
Stimulate the cells with a ligand (e.g., IGF-1) for a short period (e.g., 15 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the phosphorylated protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Human Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
This compound and other test inhibitors formulated for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously implant a suspension of human cancer cells (often mixed with Matrigel) into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitors and vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic or histological analysis).
-
Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient Derived Tumor Xenografts: transforming clinical samples into mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The IGF1 Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
A Comparative Guide to ALK Inhibitors: GSK1838705A vs. Crizotinib and Alectinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of the investigational ALK inhibitor GSK1838705A with the established ALK inhibitors crizotinib (B193316) and alectinib (B1194254). The information is compiled from various preclinical studies to offer a comprehensive overview for research and drug development purposes.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, acts as a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of ALK inhibitors has significantly improved outcomes for patients with ALK-positive malignancies. Crizotinib was the first-generation ALK inhibitor to receive clinical approval, followed by more potent and selective second-generation inhibitors like alectinib, which has demonstrated superiority over crizotinib in clinical trials. This compound is a small molecule inhibitor of ALK and the insulin-like growth factor-1 receptor (IGF-1R). This guide focuses on the comparative preclinical data of these three inhibitors.
Data Presentation
The following tables summarize the quantitative data on the biochemical and cellular potency of this compound, crizotinib, and alectinib based on available preclinical data.
Disclaimer: The data presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied between studies.
Table 1: Biochemical Potency Against Wild-Type ALK
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | ALK | 0.5 | Cell-free kinase assay | [1] |
| Crizotinib | ALK | 24 | Cell-based assay | [2] |
| Alectinib | ALK | 1.9 | Cell-free kinase assay | [3] |
Table 2: Cellular Potency in ALK-Positive Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | EC50/GI50 (nM) | Assay Type | Reference |
| This compound | Karpas-299 | Anaplastic Large Cell Lymphoma | 24-88 | Proliferation Assay | [4] |
| This compound | SR-786 | Anaplastic Large Cell Lymphoma | 24-88 | Proliferation Assay | [4] |
| Crizotinib | H3122 | Non-Small Cell Lung Cancer | ~20-50 | Proliferation Assay | [5] |
| Alectinib | NCI-H2228 | Non-Small Cell Lung Cancer | ~20-30 | Proliferation Assay | [6] |
Table 3: Activity Against ALK Resistance Mutations
| Inhibitor | ALK Mutation | Potency/Activity | Reference |
| Crizotinib | L1196M | Reduced Potency | [7] |
| Crizotinib | G1202R | Ineffective | [7] |
| Alectinib | L1196M | Active | [8] |
| Alectinib | G1202R | Limited Activity | [9] |
| This compound | Crizotinib-Resistant ALCL | Effective in overcoming resistance | [10] |
Signaling Pathway and Inhibitor Action
The diagram below illustrates the simplified ALK signaling pathway and the points of inhibition for this compound, crizotinib, and alectinib.
Caption: ALK signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on published literature and are intended to provide a general framework. Specific details may vary between individual experiments and laboratories.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the ALK kinase.
Materials:
-
Recombinant ALK kinase domain
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide)
-
Test compounds (this compound, crizotinib, alectinib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the ALK enzyme to each well.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation Assay (General Protocol)
Objective: To determine the half-maximal effective concentration (EC50) or growth inhibition (GI50) of a compound on the proliferation of ALK-dependent cancer cells.
Materials:
-
ALK-positive cancer cell lines (e.g., Karpas-299, SR-786, NCI-H2228, H3122)
-
Complete cell culture medium
-
Test compounds (this compound, crizotinib, alectinib) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Microplate reader
-
96-well cell culture plates
Procedure:
-
Seed the ALK-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the diluted test compounds. Include a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the EC50 or GI50 value by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study (General Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of an ALK inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
ALK-positive cancer cell line
-
Test compounds formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of ALK-positive cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups at a specified dose and schedule (e.g., once daily by oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical evaluation and comparison of ALK inhibitors.
Caption: Preclinical evaluation workflow for ALK inhibitors.
Conclusion
This guide provides a comparative overview of the preclinical data for this compound, crizotinib, and alectinib. Based on the available data, this compound demonstrates potent inhibition of the ALK enzyme. Alectinib shows greater potency than crizotinib in both biochemical and cellular assays and has demonstrated superior clinical efficacy. A key preclinical finding for this compound is its ability to overcome crizotinib resistance in an anaplastic large cell lymphoma model, suggesting a potential role in treating resistant disease. However, a lack of direct, head-to-head comparative studies necessitates caution when interpreting the relative potencies of these inhibitors. Further preclinical and clinical investigations are required to fully elucidate the comparative efficacy and safety profile of this compound relative to established second-generation ALK inhibitors like alectinib.
References
- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.aihta.at [eprints.aihta.at]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Selective ALK inhibitor alectinib with potent antitumor activity in models of crizotinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to GSK1838705A Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK1838705A combination therapies with alternative treatment strategies, supported by experimental data. This compound is a potent small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), the insulin (B600854) receptor (IR), and anaplastic lymphoma kinase (ALK).[1][2][3][4] Its therapeutic potential has been explored in various cancers, both as a monotherapy and in combination with other agents, to enhance efficacy and overcome resistance.
I. Overview of this compound
This compound exerts its anti-tumor effects by blocking key signaling pathways involved in cell proliferation, survival, and migration.[1][5] It has shown preclinical activity against a range of solid and hematologic malignancies, including prostate cancer, glioma, non-small cell lung cancer (NSCLC), and anaplastic large cell lymphoma (ALCL).[1][6][7]
II. Combination Therapy in Prostate Cancer
Docetaxel (B913) is a standard-of-care chemotherapy for metastatic castration-resistant prostate cancer, but resistance often develops.[5] Targeting the IGF-1R/IR pathway, which is implicated in docetaxel resistance, presents a promising therapeutic strategy.[5]
This compound in Docetaxel-Resistant Prostate Cancer
Preclinical studies have demonstrated that this compound can effectively reduce the viability and induce apoptosis in docetaxel-resistant prostate cancer cells.[5]
Experimental Data Summary:
| Cell Line | Treatment | Key Findings | Reference |
| PC-3R (Docetaxel-resistant) | This compound (0.5 and 2 µM) | Significant inhibition of IGF-1R and IR phosphorylation.[5] | [5] |
| PC-3R | This compound | Induced marked apoptosis and dramatically inhibited cell migration.[5] | [5] |
Experimental Protocol: In Vivo Xenograft Model
-
Animal Model: Male BALB/c nude mice (6-8 weeks old).
-
Cell Line: Docetaxel-resistant PC-3R cells.
-
Procedure: 2x10^6 PC-3R cells were subcutaneously injected into the flanks of mice. When tumors reached approximately 100 mm³, mice were randomized into treatment and control groups.
-
Treatment: this compound administered orally.
-
Endpoint: Tumor volume and mouse body weight were measured regularly.
Alternative Combination Strategy: Linsitinib (B1684704) (OSI-906) with Bortezomib (B1684674) in Multiple Myeloma (for comparison of IGF-1R inhibitor combination)
While not a direct comparison in prostate cancer, the following study on linsitinib, another IGF-1R inhibitor, in combination with the proteasome inhibitor bortezomib for multiple myeloma provides insights into the potential of this class of drugs in combination therapies.
Experimental Data Summary:
| Cancer Type | Treatment | Key Findings | Reference |
| Relapsed/Refractory Multiple Myeloma | Linsitinib (125 mg) + Bortezomib + Dexamethasone (B1670325) | Objective Response Rate (ORR) of 61%. Median Progression-Free Survival (PFS) of 7.1 months.[8][9] | [8][9] |
Signaling Pathway: IGF-1R/IR Inhibition
Caption: IGF-1R/IR signaling pathway inhibited by this compound.
III. Combination Therapy in Non-Small Cell Lung Cancer (NSCLC)
ALK rearrangements are present in a subset of NSCLC patients, making ALK a key therapeutic target. While ALK inhibitors are effective, resistance often develops.
This compound as a Dual IGF-1R/ALK Inhibitor
This compound's dual activity against both ALK and IGF-1R suggests its potential to overcome resistance mechanisms observed with single-target ALK inhibitors.
Alternative ALK Inhibitor Combination Strategies
Several next-generation ALK inhibitors have been investigated in combination with other agents to improve outcomes.
Experimental Data Summary: Alternative ALK Inhibitor Combinations
| Drug Combination | Cancer Type | Key Findings | Reference |
| Alectinib + Bevacizumab | ALK+ NSCLC (first-line) | Objective Response Rate (ORR): 97.2%. 12-month event-free survival rate: 97.1%.[10] | [10] |
| Alectinib + Cobimetinib (B612205) (MEK inhibitor) | ALK+ NSCLC (alectinib-resistant) | Limited activity in alectinib-resistant tumors.[11] | [11] |
| Ceritinib (B560025) + Gemcitabine | Advanced Solid Tumors | Manageable toxicity profile. ORR: 20%.[12] | [12] |
| Ceritinib + Ribociclib (B560063) (CDK4/6 inhibitor) | ALK-rearranged NSCLC | Overall Response Rate (ORR): 37.0%. Median Progression-Free Survival (mPFS): 21.5 months.[13] | [13] |
| Brigatinib | ALK+ NSCLC (crizotinib-refractory) | ORR: 55% (180 mg dose). Median PFS: 12.9 months.[14][15] | [14][15] |
Experimental Workflow: Evaluating ALK Inhibitor Combinations
Caption: Experimental workflow for ALK inhibitor combination therapy development.
IV. Combination Therapy in Anaplastic Large Cell Lymphoma (ALCL)
ALK is a defining feature of a subset of ALCL. Crizotinib (B193316), a first-generation ALK inhibitor, is effective, but resistance is a clinical challenge.
This compound in Crizotinib-Resistant ALCL
Studies have shown that this compound can overcome crizotinib resistance in ALK-positive ALCL cell lines.[7] The dual inhibition of IGF-1R and ALK is believed to be a key mechanism in overcoming resistance.[7]
Experimental Data Summary:
| Cell Line | Treatment | Key Findings | Reference |
| Karpas299-R, SR786-R (Crizotinib-resistant) | This compound | Effectively reduced viability of resistant cells and inhibited downstream survival signaling.[7] | [7] |
Experimental Protocol: Generation of Crizotinib-Resistant Cell Lines
-
Parental Cell Lines: Karpas299 and SR786 (ALK+ ALCL).
-
Method: Cells were cultured with gradually increasing concentrations of crizotinib over several months.
-
Verification: Resistance was confirmed by comparing the IC50 values of the resistant lines to the parental lines using cell viability assays (e.g., CCK8).
Alternative Combination Strategy: Crizotinib with Vinblastine (B1199706)
A clinical trial investigated the combination of crizotinib with vinblastine, a chemotherapy agent, for relapsed or refractory pediatric ALK-positive ALCL.
Clinical Data Summary:
| Patient Population | Treatment | Key Findings | Reference |
| Relapsed/Refractory Pediatric ALK+ ALCL (n=13) | Crizotinib + Vinblastine | Efficacious with only 2/13 subsequent relapses, but severe toxicities were observed in 11/13 patients.[16] | [16] |
V. Combination Therapy in Glioma
The IGF-1R signaling pathway is implicated in the progression of glioma, making it a potential therapeutic target.[6][17]
This compound in Glioma
This compound has been shown to inhibit glioma cell proliferation, induce apoptosis, and suppress tumor growth in vivo.[6][17][18]
Experimental Data Summary:
| Cell Line | Treatment | Key Findings | Reference |
| U87MG (Human glioma) | This compound (3.75-15 µM) | Dose-dependent inhibition of cell migration.[6] | [6] |
| U87MG Xenograft | This compound (4 and 8 mg/kg) | Significant inhibition of tumor growth in vivo.[18] | [18] |
Experimental Protocol: In Vivo Glioma Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line: U87MG human glioma cells.
-
Procedure: U87MG cells were inoculated subcutaneously.
-
Treatment: Once tumors were established, mice were treated daily with this compound or vehicle control.
-
Endpoint: Tumor volume and apoptosis in tumor tissue were assessed.[18]
Alternative Combination Strategy: Temozolomide (B1682018) with an MDM2 Antagonist
A preclinical study in a glioblastoma xenograft model evaluated the combination of the standard chemotherapy temozolomide with an MDM2 antagonist.
Experimental Data Summary:
| Xenograft Model | Treatment | Key Findings | Reference |
| Human Glioblastoma | Temozolomide + Nutlin3a (MDM2 antagonist) | Additive to synergistic decrease in cell growth; enhanced anti-tumor activity in vivo.[19] | [19] |
VI. Conclusion
This compound, as a dual inhibitor of IGF-1R/IR and ALK, demonstrates significant promise in combination therapies for various cancers. Its ability to target pathways associated with resistance to standard treatments makes it a valuable candidate for further investigation. The comparative data presented in this guide highlight the potential of this compound in the context of other emerging combination strategies. Future clinical trials are warranted to directly compare the efficacy and safety of this compound-based combinations against current and alternative therapeutic regimens.
References
- 1. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. ALK and NSCLC: Targeted therapy with ALK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. ashpublications.org [ashpublications.org]
- 8. A phase-1 trial of linsitinib (OSI-906) in combination with bortezomib and dexamethasone for the treatment of relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Alectinib combined with cobimetinib in ALK-Rearranged lung Cancer: A phase IB study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase Ib/II study of ceritinib in combination with ribociclib in patients with ALK-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real‐World Outcomes of Brigatinib Compared to Alectinib as a Second‐Line Therapy After Crizotinib in Advanced Anaplastic Lymphoma Kinase Positive Non‐Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Final Results of ALTA Trial Verify Brigatinib Activity in ALK-Positive NSCLC [theoncologynurse.com]
- 16. Combination therapy with crizotinib and vinblastine for relapsed or refractory pediatric ALK-positive anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase II Trial of the Combination of Alectinib with Bevacizumab in Alectinib Refractory ALK-Positive Nonsquamous Non-Small-Cell Lung Cancer (NLCTG1501) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1838705A Demonstrates Synergistic Potential with Chemotherapy in Preclinical Cancer Models
For Immediate Release
New research indicates that GSK1838705A, a dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and anaplastic lymphoma kinase (ALK), exhibits a synergistic effect when combined with chemotherapy in preclinical cancer models. These findings, targeted towards researchers, scientists, and drug development professionals, suggest a promising avenue for enhancing the efficacy of current cancer treatments.
This compound's primary mechanism of action involves the inhibition of IGF-1R and ALK, both of which are crucial signaling pathways implicated in tumor growth, proliferation, and survival.[1] The IGF-1R pathway, in particular, is known to confer resistance to various chemotherapeutic agents. By blocking this pathway, this compound has the potential to sensitize cancer cells to the cytotoxic effects of chemotherapy.
Synergistic Activity with Docetaxel (B913) in Prostate Cancer
A key study investigated the effects of this compound in both docetaxel-sensitive and docetaxel-resistant prostate cancer cell lines. The results demonstrated that this compound effectively reduced the viability of both cell types and induced marked apoptosis in the docetaxel-resistant cells.[2][3] Furthermore, in vivo studies using a mouse xenograft model of docetaxel-resistant prostate cancer showed that this compound significantly suppressed tumor growth.[2] While this study did not explicitly provide a quantitative Combination Index (CI) to measure synergy, the enhanced anti-tumor activity in resistant cells strongly suggests a synergistic or at least additive effect.
The proposed mechanism for this synergy involves the inhibition of the IGF-1R/IR signaling pathway by this compound. This inhibition counteracts the pro-survival signals that contribute to docetaxel resistance, thereby re-sensitizing the cancer cells to the chemotherapeutic agent.[2]
Potential for Combination with Other Chemotherapies
While specific studies on the synergistic effects of this compound with cisplatin (B142131) and paclitaxel (B517696) are not yet available, the known mechanisms of action of both this compound and these chemotherapy drugs provide a strong rationale for their combined use. Cisplatin induces DNA damage, while paclitaxel disrupts microtubule function, both leading to apoptosis. By inhibiting the pro-survival IGF-1R and ALK pathways, this compound could potentially lower the threshold for apoptosis induction by these agents, leading to a synergistic anti-cancer effect.
Data on Synergistic Effects
The following table summarizes the key findings from a study on the combination of this compound and Docetaxel in prostate cancer cells.
| Cell Line | Treatment | Endpoint | Result | Reference |
| Docetaxel-Resistant Prostate Cancer (PC-3R) | This compound | Apoptosis | Significant increase in apoptosis | [2][3] |
| Docetaxel-Resistant Prostate Cancer (PC-3R) | This compound | In Vivo Tumor Growth | Significant suppression of tumor growth | [2] |
| Docetaxel-Sensitive and -Resistant Prostate Cancer | This compound | Cell Viability | Effective reduction in viability | [2][3] |
Experimental Protocols
Cell Viability Assay
Docetaxel-sensitive and -resistant prostate cancer cells (PC-3 and PC-3R) were plated in 96-well plates. The cells were then treated with varying concentrations of this compound and/or docetaxel for 72 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[2]
Apoptosis Assay
Apoptosis was evaluated in docetaxel-resistant prostate cancer cells (PC-3R) treated with this compound. The induction of apoptosis was determined by measuring the sub-G1 DNA content using propidium (B1200493) iodide staining followed by flow cytometry. Additionally, nuclear morphology changes, such as chromatin condensation and fragmentation, were observed using Hoechst staining. The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was also employed to detect DNA fragmentation, a hallmark of apoptosis.[2]
In Vivo Xenograft Study
Docetaxel-resistant prostate cancer cells (PC-3R) were subcutaneously injected into nude mice. Once tumors were established, mice were treated with this compound. Tumor growth was monitored and measured regularly to assess the in vivo efficacy of the treatment.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by this compound and the general workflow of the synergy experiments.
Caption: Mechanism of action of this compound and its potential synergy with chemotherapy.
Caption: General workflow for assessing the synergistic effects of this compound with chemotherapy.
References
- 1. ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GSK1838705A Target Engagement in Cells: A Comparative Guide
Introduction
GSK1838705A is a potent, ATP-competitive small-molecule kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[1][2] Its primary targets are the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR), with high affinity for the Anaplastic Lymphoma Kinase (ALK) as well.[1][3][4] Given the crucial role of the IGF-1R signaling pathway in cell proliferation and survival in various cancers, validating the engagement of this compound with its intended target in a cellular context is a critical step in preclinical research and drug development.[5][6] This guide provides a comparative overview of methods to validate this compound target engagement in cells, presents its performance against alternative inhibitors, and offers detailed experimental protocols.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by inhibiting the kinase activity of IGF-1R and IR, thereby blocking downstream signaling pathways crucial for cell growth and survival.[2][5] It has been shown to be a reversible inhibitor with IC50 values of 2.0 nM and 1.6 nM for IGF-1R and IR, respectively.[1][4] Additionally, it potently inhibits ALK with an IC50 of 0.5 nM.[1][4] In cellular assays, this compound effectively inhibits ligand-induced phosphorylation of IGF-1R and IR with IC50 values of 85 nM and 79 nM, respectively.[3][4][7] This inhibition of signaling leads to cell cycle arrest, primarily in the G1 phase, and induction of apoptosis in various cancer cell lines.[3][5][7]
Comparative Analysis of this compound and Alternative IGF-1R Inhibitors
The landscape of IGF-1R inhibitors includes several small molecules with varying degrees of selectivity and potency. A comparison of this compound with other notable inhibitors is crucial for selecting the appropriate tool compound for a given research question.
| Compound | Target(s) | IC50 (IGF-1R, cell-free) | IC50 (IR, cell-free) | IC50 (ALK, cell-free) | Key Features |
| This compound | IGF-1R, IR, ALK | 2.0 nM[1][4] | 1.6 nM[1][4] | 0.5 nM[1][4] | Dual IGF-1R/IR inhibitor with potent ALK activity. |
| Linsitinib (OSI-906) | IGF-1R, IR | 35 nM[8] | 75 nM[8] | >10,000 nM | Selective dual IGF-1R/IR inhibitor. |
| Ceritinib | ALK, IGF-1R, IR | 8 nM[8] | 7 nM[8] | 0.2 nM[8] | Potent ALK inhibitor with significant IGF-1R/IR activity. |
| NVP-AEW541 | IGF-1R, IR | 150 nM[8] | 140 nM[8] | Not reported | Potent dual IGF-1R/IR inhibitor. |
| BMS-754807 | IGF-1R, IR | 1.8 nM[8] | 1.7 nM[8] | Not reported | Potent and reversible dual IGF-1R/IR inhibitor. |
Experimental Protocols for Target Validation
Validating that a compound interacts with its intended molecular target within the complex environment of a cell is fundamental. The following are key experimental protocols to confirm this compound target engagement.
Western Blot for Inhibition of IGF-1R Phosphorylation
This assay directly measures the ability of this compound to inhibit the autophosphorylation of IGF-1R upon ligand stimulation, a key initial step in the signaling cascade.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, PC-3R) in complete growth medium.[5][9] Once the cells reach 70-80% confluency, replace the medium with serum-free medium and incubate for 4-24 hours to reduce basal receptor phosphorylation.[5][9]
-
Inhibitor Incubation: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for 2-4 hours.[5][9]
-
Ligand Stimulation: Stimulate the cells with an IGF-1R ligand, such as IGF-1 (e.g., 30 ng/mL), for 15-20 minutes.[5][9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Immunoprecipitation (Optional but Recommended): For enhanced detection of the phosphorylated receptor, immunoprecipitate IGF-1R from the cell lysates using an anti-IGF-1R antibody.[10]
-
SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitated samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated IGF-1R (p-IGF-1R). Subsequently, strip the membrane and re-probe with an antibody for total IGF-1R to confirm equal loading.[5] Use appropriate secondary antibodies conjugated to HRP or a fluorescent dye for detection.
-
Data Analysis: Quantify the band intensities for p-IGF-1R and total IGF-1R. Normalize the p-IGF-1R signal to the total IGF-1R signal and compare the values from this compound-treated cells to the stimulated control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[11][12]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified duration (e.g., 2 hours).[13]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (IGF-1R) by Western blotting or other protein detection methods like ELISA.[11]
-
Data Analysis: Plot the amount of soluble IGF-1R as a function of temperature for both the this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Cell Proliferation Assay
This assay assesses the functional consequence of target engagement by measuring the effect of this compound on cell viability and growth.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).[3][7]
-
Viability Assessment: Measure cell viability using a colorimetric or luminescent assay such as MTT, XTT, or CellTiter-Glo.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
Validating the cellular target engagement of this compound is a multi-faceted process that combines direct biochemical measurements with functional cellular assays. The methods outlined in this guide, from Western blotting for phosphorylation status to CETSA for direct binding confirmation and proliferation assays for functional outcomes, provide a robust framework for researchers. By comparing the activity of this compound with alternative inhibitors, scientists can make informed decisions for their specific research needs in the ongoing effort to leverage IGF-1R inhibition for cancer therapy.
References
- 1. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Insulin-like Growth Factor Receptor: Developing Biomarkers from Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
GSK1838705A: A Comparative Guide to Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of GSK1838705A against other notable kinase inhibitors targeting similar pathways. The information is compiled from publicly available experimental data to offer an objective resource for research and development in oncology and related fields.
Executive Summary
This compound is a potent small-molecule inhibitor targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] It also demonstrates strong inhibition of the Insulin Receptor (IR).[1][2][3][4] This dual-targeting capability positions this compound as a compound of interest in cancers driven by these signaling pathways. This guide presents a comparative analysis of its kinase selectivity against other inhibitors targeting IGF-1R and ALK, supported by quantitative data and detailed experimental protocols.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity (IC50) of this compound and selected alternative inhibitors against their primary targets and a broader panel of kinases.
Table 1: Potency against Primary Targets
| Inhibitor | Primary Target(s) | IC50 (nM) |
| This compound | IGF-1R | 2.0 [1][2][3][4] |
| IR | 1.6 [1][2][3][4] | |
| ALK | 0.5 [1][2][3][4] | |
| Linsitinib (OSI-906) | IGF-1R | 35[5][6][7] |
| IR | 75[5][6][7] | |
| Crizotinib | ALK | 3.9 |
| Ceritinib (B560025) | ALK | 0.2 |
| Alectinib | ALK | 1.9[8] |
Table 2: Selectivity Profile of this compound Against a Panel of Kinases
| Kinase | This compound IC50 (nM) |
| IGF-1R | 2.0 [1][2][3][4] |
| IR | 1.6 [1][2][3][4] |
| ALK | 0.5 [1][2][3][4] |
| Abl | >10,000 |
| Akt1 | >10,000 |
| Aurora A | >10,000 |
| CDK2/cyclin A | >10,000 |
| EGFR | >10,000 |
| FGFR1 | >10,000 |
| FLT1 (VEGFR1) | >10,000 |
| JAK2 | >10,000 |
| KDR (VEGFR2) | >10,000 |
| Met | >10,000 |
| PDGFRβ | >10,000 |
| PI3Kα | >10,000 |
| Src | >10,000 |
Note: The broader kinome scan data for this compound indicates weak or no inhibition against a large panel of other kinases, with most IC50 values being greater than 1 µM.
Table 3: Comparative Selectivity of Alternative Kinase Inhibitors
| Inhibitor | Primary Target(s) | Off-Target Kinases with Significant Inhibition (IC50 nM) | Kinome Scan Summary |
| Linsitinib | IGF-1R, IR | IRR (~75) | At 1 µM, no significant inhibition (>50%) of 88 other kinases was observed.[9] |
| Crizotinib | ALK, MET, ROS1 | - | Highly selective for ALK, MET, and ROS1.[10] |
| Ceritinib | ALK | IGF-1R (8), INSR (7), STK22D (23)[11] | Potent ALK inhibitor with some activity against IGF-1R and INSR. |
| Alectinib | ALK | LTK (≤10), GAK (≤10)[1] | Highly selective for ALK.[1] |
Note: Direct comparison of kinome scan data is challenging due to variations in the kinase panels and reporting formats used in different studies.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (for IC50 determination)
This assay is a common method for determining the potency of kinase inhibitors.
Principle: The HTRF assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., XL665 or d2). In a kinase assay, a biotinylated substrate is phosphorylated by the kinase. A Europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor are then added. When the substrate is phosphorylated, the binding of both antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., recombinant IGF-1R, ALK)
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) dissolved in DMSO
-
HTRF Detection Reagents:
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-XL665 (or other suitable acceptor)
-
-
HTRF Detection Buffer
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Then, dilute the compound solutions in the kinase assay buffer.
-
Kinase Reaction:
-
Add 2 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate (pre-diluted in kinase assay buffer).
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the HTRF detection buffer containing the Europium-labeled antibody and streptavidin-acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal and normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a potent, known inhibitor or no enzyme).
-
Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radiometric Filter Binding Assay (for Ki determination)
This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.
Principle: A kinase phosphorylates a substrate using radiolabeled ATP. The reaction mixture is then spotted onto a filter membrane (e.g., phosphocellulose) that binds the substrate. Unincorporated radiolabeled ATP is washed away. The amount of radioactivity remaining on the filter, which is proportional to the kinase activity, is then quantified. An inhibitor will reduce the amount of incorporated radioactivity.
Materials:
-
Kinase of interest
-
Substrate (protein or peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer
-
Test compound in DMSO
-
Phosphocellulose filter paper or plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid or a phosphorimager
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound at various concentrations (or DMSO for control).
-
Pre-incubate the mixture for a short period.
-
-
Initiate Reaction: Start the reaction by adding a mixture of non-radiolabeled and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stopping the Reaction and Binding:
-
Spot a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Immediately immerse the filter paper in the wash buffer to stop the reaction and precipitate the substrate.
-
-
Washing: Wash the filter papers multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification:
-
Dry the filter papers.
-
Measure the radioactivity on each filter spot using a scintillation counter (after adding scintillation fluid) or a phosphorimager.
-
-
Data Analysis:
-
Determine the amount of phosphate incorporated into the substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the Ki value using appropriate enzyme kinetic models (e.g., Cheng-Prusoff equation if the inhibition is competitive with ATP).
-
Conclusion
This compound is a highly potent inhibitor of IGF-1R, IR, and ALK, demonstrating significant selectivity over a wide range of other kinases. This profile suggests a focused mechanism of action with the potential for reduced off-target effects compared to less selective inhibitors. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a valuable resource for researchers evaluating this compound and other inhibitors for their specific research applications. The choice of an appropriate inhibitor will depend on the desired target profile, the need to avoid specific off-targets, and the context of the biological system under investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of ceritinib in anaplastic lymphoma kinase-rearranged non-small cell lung cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1838705A: A Comparative Analysis of its Efficacy Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
GSK1838705A is a potent, small-molecule kinase inhibitor with a multi-targeted profile, primarily inhibiting the Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin Receptor (IR), and the Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] Its ability to interfere with these critical signaling pathways, which are often dysregulated in various malignancies, has positioned it as a promising anti-tumor agent.[1][2] This guide provides a comparative overview of this compound's efficacy, supported by experimental data from various preclinical cancer models.
Mechanism of Action: Targeting Key Cancer Pathways
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding sites of IGF-1R, IR, and ALK, thereby inhibiting their kinase activity.[1] The inhibition of IGF-1R and IR disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and migration.[1] The concurrent inhibition of ALK is particularly relevant in cancers driven by ALK fusions or mutations.[1][2]
Caption: this compound inhibits IGF-1R, IR, and ALK, blocking downstream pro-survival pathways.
Comparative Efficacy: In Vitro Studies
This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines derived from both solid and hematologic malignancies.[2] The tables below summarize its inhibitory concentrations.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nmol/L) | Ki (nmol/L) | Reference |
| IGF-1R | 2.0 | 0.7 | [1][2] |
| IR | 1.6 | 1.1 | [1][2] |
| ALK | 0.5 | 0.35 | [1][2] |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cancer Type | Cell Line | Activity | EC50 / IC50 | Reference |
| Glioma | U87MG | Inhibition of proliferation, migration, and induction of apoptosis | Dose-dependent | [5][6] |
| Prostate Cancer (Docetaxel-Resistant) | PC-3R | Reduced viability and migration, induced apoptosis | Not specified | [7][8] |
| Anaplastic Large-Cell Lymphoma | SUP-M2 | Anti-proliferative | 28 nM | [3] |
| Anaplastic Large-Cell Lymphoma | L-82 | Anti-proliferative | 24 nM | [3] |
| Ewing's Sarcoma | SK-ES | Anti-proliferative | 141 nM | [3] |
| Breast Cancer | MCF-7 | Anti-proliferative | 203 nM | [3] |
Comparative Efficacy: In Vivo Studies
The anti-tumor activity of this compound has been confirmed in various xenograft models, demonstrating significant tumor growth inhibition and, in some cases, complete tumor regression.
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Xenograft | Dosage | Outcome | Reference |
| Glioma | U87MG | 4 mg/kg, daily | ~45% tumor volume reduction after 11 days | [5] |
| Glioma | U87MG | 8 mg/kg, daily | ~85% tumor volume reduction after 11 days | [5] |
| Prostate Cancer (Docetaxel-Resistant) | PC-3R | Not specified | Significant suppression of tumor growth | [7][8] |
| ALK-dependent tumors | Karpas-299 | 60 mg/kg | 93% tumor growth inhibition | [3] |
| Colon Cancer | COLO 205 | 30 mg/kg | 80% tumor growth inhibition | [3] |
| IGF-1R Overexpressing | NIH-3T3/LISN | 60 mg/kg | 77% tumor growth inhibition | [3] |
| Anaplastic Large-Cell Lymphoma | ALK-dependent | Well-tolerated doses | Complete tumor regression | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound.
In Vitro Assays
-
Cell Viability Assay: Human cancer cell lines, such as U87MG glioma cells, were seeded in 96-well plates.[5] After adherence, cells were treated with varying concentrations of this compound or a vehicle control (DMSO) for 24, 48, or 72 hours.[5] Cell viability was quantified using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[5]
-
Apoptosis Assay: Apoptosis was assessed by flow cytometry to measure the sub-G1 DNA content, which is indicative of apoptotic cells.[7] Additionally, a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay was used to detect DNA fragmentation in tumor tissue sections from in vivo studies.[5]
-
Cell Migration Assay: The effect of this compound on cell migration was evaluated using a Transwell assay.[5] Cells were seeded in the upper chamber of a Transwell insert, and the lower chamber contained a chemoattractant. After incubation with or without this compound, migrated cells on the lower surface of the membrane were stained and quantified.[7]
-
Western Blot Analysis: To confirm the mechanism of action, cells were treated with this compound, followed by stimulation with IGF-1 or insulin.[1][7] Cell lysates were then subjected to SDS-PAGE and immunoblotted with antibodies against phosphorylated and total IGF-1R, IR, AKT, and ERK to assess the inhibition of signal transduction.[1]
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice were used for the xenograft studies.[5]
-
Tumor Implantation: Human cancer cells (e.g., U87MG for glioma, PC-3R for prostate cancer) were injected subcutaneously into the flanks of the mice.[5][7]
-
Treatment Protocol: Once tumors reached a predetermined size (e.g., ~200 mm³), mice were randomized into treatment and control groups.[1] this compound, formulated in a suitable vehicle, was administered orally (p.o.) or via injection once daily.[1][5] The control group received the vehicle alone.[5]
-
Efficacy Evaluation: Tumor volumes were measured regularly (e.g., every other day) using calipers.[5] The percentage of tumor growth inhibition was calculated by comparing the average tumor growth in the treated groups to the vehicle-treated control group.[1] Animal body weights were also monitored as an indicator of toxicity.[5] At the end of the study, tumors were harvested for further analysis, such as TUNEL assays for apoptosis.[5]
Caption: Preclinical evaluation workflow for this compound, from in vitro to in vivo models.
Conclusion
This compound demonstrates significant preclinical anti-tumor activity across a variety of cancer models, including glioma, docetaxel-resistant prostate cancer, and ALK-driven malignancies.[2][5][7] Its efficacy stems from the potent inhibition of IGF-1R, IR, and ALK signaling pathways, leading to decreased cell proliferation and survival.[1] The in vivo data, showing substantial tumor growth inhibition and even regression at well-tolerated doses, underscore its potential as a therapeutic agent.[1][2] These findings provide a strong rationale for further clinical investigation of this compound in patient populations with tumors exhibiting dysregulation of these key signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1838705A: A Promising Strategy to Overcome Crizotinib Resistance in ALK-Positive Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK1838705A and crizotinib (B193316), with a focus on the efficacy of this compound in overcoming acquired resistance to crizotinib in anaplastic lymphoma kinase (ALK)-positive cancers. The information presented is supported by experimental data from preclinical studies.
Introduction to Crizotinib and Acquired Resistance
Crizotinib is a first-generation tyrosine kinase inhibitor (TKI) that targets ALK, as well as c-Met and ROS1.[1][2] It has demonstrated significant clinical efficacy in patients with ALK-rearranged non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[3][4][5] However, the majority of patients eventually develop resistance to crizotinib, typically within one to two years of treatment.[3][6]
Mechanisms of acquired resistance to crizotinib are diverse and include:
-
Secondary mutations in the ALK kinase domain: These mutations, such as the gatekeeper mutation L1196M and others like G1269A, C1156Y, and G1202R, can interfere with crizotinib binding.[7][8][9][10][11]
-
ALK gene amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of crizotinib.[7][12]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the inhibition of ALK. A key pathway implicated in crizotinib resistance is the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.[3][13]
This compound: A Dual Inhibitor of ALK and IGF-1R
This compound is a potent small molecule inhibitor that targets not only ALK but also the IGF-1R and the insulin (B600854) receptor (IR).[6][10][13][14] This dual inhibitory activity provides a rational approach to overcoming crizotinib resistance, particularly when it is driven by the activation of the IGF-1R bypass pathway.
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the inhibitory activity of this compound and crizotinib.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | This compound IC50 (nM) | Crizotinib Ki (nM) | Reference |
| ALK | 0.5 | 0.7 (Wild-Type) | [6][13][14] |
| ALK (L1196M) | Not Available | 8.2 | [7] |
| IGF-1R | 2.0 | Not Applicable | [6][13][14] |
| IR | 1.6 | Not Applicable | [6][13][14] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Crizotinib IC50 (µM) | This compound EC50 (nM) | Reference |
| H3122 (Crizotinib-sensitive) | NSCLC | Sensitive (exact value not provided) | Not Available | [12] |
| H3122 CR1 (Crizotinib-resistant, L1196M mutation) | NSCLC | > 1 | Not Available | [12] |
| Karpas-299 (Crizotinib-sensitive) | ALCL | Not Available | 24-88 | [13] |
| SR-786 (Crizotinib-sensitive) | ALCL | Not Available | 24-88 | [13] |
| Karpas299-R (Crizotinib-resistant) | ALCL | Resistant (exact value not provided) | Effective (exact value not provided) | [3] |
| SR786-R (Crizotinib-resistant) | ALCL | Resistant (exact value not provided) | Effective (exact value not provided) | [3] |
Signaling Pathways and Mechanism of Action
This compound overcomes crizotinib resistance by simultaneously inhibiting both the primary oncogenic driver (ALK) and a key resistance pathway (IGF-1R).
Caption: Crizotinib action and mechanisms of resistance.
Caption: Dual inhibitory mechanism of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) procedures.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and crizotinib in sensitive and resistant cell lines.
Materials:
-
Crizotinib-sensitive and -resistant cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and Crizotinib stock solutions (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and crizotinib in complete medium.
-
Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using a four-parameter logistic curve fit.
Caption: Workflow for the Cell Viability (CCK-8) Assay.
Western Blotting for Phosphorylated Proteins
This protocol is based on standard Western blotting procedures for detecting phosphorylated proteins.[1][3]
Objective: To assess the effect of this compound and crizotinib on the phosphorylation of ALK, IGF-1R, and downstream signaling proteins.
Materials:
-
Crizotinib-sensitive and -resistant cancer cell lines
-
This compound and Crizotinib
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., p-ALK, ALK, p-IGF-1R, IGF-1R, p-AKT, AKT, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or crizotinib at various concentrations for a specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Caption: Workflow for Western Blotting.
In Vivo Xenograft Model
This protocol outlines a general procedure for establishing and evaluating drug efficacy in a mouse xenograft model.[15][16]
Objective: To assess the in vivo anti-tumor efficacy of this compound in crizotinib-resistant tumors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Crizotinib-resistant cancer cell line
-
Matrigel (optional)
-
This compound and crizotinib formulations for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject crizotinib-resistant cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
When tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment groups (e.g., vehicle control, crizotinib, this compound).
-
Administer the drugs to the mice according to the planned dosing schedule and route (e.g., oral gavage).
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound demonstrates a promising preclinical profile for overcoming crizotinib resistance in ALK-positive cancers. Its dual inhibition of ALK and the IGF-1R signaling pathway provides a mechanistic advantage over single-target ALK inhibitors in tumors that have developed resistance through the activation of this bypass track. Further clinical investigation is warranted to validate these findings in patients with crizotinib-resistant ALK-positive malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. repositori.upf.edu [repositori.upf.edu]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of crizotinib in ALK-positive systemic anaplastic large-cell lymphoma in children, adolescents, and adult patients: results of the French AcSé-crizotinib trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting ALK With Crizotinib in Pediatric Anaplastic Large Cell Lymphoma and Inflammatory Myofibroblastic Tumor: A Children's Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 10. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational Investigation and Experimental Validation of Crizotinib Resistance Conferred by C1156Y Mutant Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crizotinib attenuates cancer metastasis by inhibiting TGFβ signaling in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide: GSK1838705A in Combination with Docetaxel for Overcoming Chemoresistance
In the landscape of oncology research, particularly in the context of advanced and resistant cancers, the exploration of novel combination therapies is paramount. This guide provides a comprehensive comparison of the investigational agent GSK1838705A, a potent inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), insulin (B600854) receptor (IR), and anaplastic lymphoma kinase (ALK), in its potential application with the standard chemotherapeutic agent, docetaxel (B913).
This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of preclinical data, detailed experimental methodologies, and a comparative look at alternative therapeutic strategies for docetaxel-resistant cancers.
Executive Summary
Docetaxel is a cornerstone of chemotherapy for various solid tumors; however, the development of resistance is a significant clinical challenge. The IGF-1R signaling pathway has been implicated in promoting cancer cell survival and resistance to cytotoxic agents.[1][2][3][4][5] this compound, by targeting this pathway, presents a rational therapeutic strategy to potentially resensitize tumors to docetaxel or provide an effective treatment option for docetaxel-refractory disease.
Preclinical evidence demonstrates that this compound exhibits significant antitumor activity in docetaxel-resistant prostate cancer models by inducing apoptosis, reducing cell viability, and inhibiting cell migration.[6] This guide will delve into the quantitative data from these studies and compare the performance of this compound with other therapeutic alternatives in a similar preclinical setting.
Mechanism of Action and Therapeutic Rationale
This compound is a small molecule inhibitor targeting multiple receptor tyrosine kinases. Its primary mechanism of action involves the inhibition of:
-
IGF-1R and IR: this compound potently inhibits the phosphorylation of IGF-1R and the insulin receptor, key components of a signaling pathway that promotes cell proliferation, survival, and is implicated in resistance to chemotherapy.[2][6][7]
-
ALK: The anaplastic lymphoma kinase is a driver of oncogenesis in several cancers, and its inhibition by this compound contributes to its anti-cancer activity.[7]
Docetaxel is a taxane-based chemotherapeutic agent that works by stabilizing microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptotic cell death. Resistance to docetaxel can arise from various mechanisms, including alterations in microtubule dynamics and the activation of pro-survival signaling pathways like the IGF-1R pathway.[3]
The combination of this compound with docetaxel is predicated on a synergistic approach: docetaxel induces cell death in sensitive cancer cells, while this compound targets a key survival pathway that contributes to docetaxel resistance.
Comparative Performance Data
The following tables summarize the preclinical data for this compound in docetaxel-resistant prostate cancer cells and compare it with other relevant therapeutic alternatives. It is important to note that these are not head-to-head comparisons from a single study but are compiled from different preclinical investigations.
Table 1: In Vitro Efficacy in Docetaxel-Resistant Prostate Cancer Cell Lines
| Treatment | Cell Line | Endpoint | Result | Reference |
| This compound | PC-3R (Docetaxel-Resistant) | Cell Viability (IC50) | ~1 µM | [6] |
| Cabazitaxel (B1684091) | Docetaxel-Resistant Cell Lines | Cell Viability (IC50) | 0.013–0.414 µmol/L | [8] |
| Enzalutamide (B1683756) | DocR1_CWR22Rv1 | Growth Reduction | 38% reduction at 20 µM | [9] |
| Enzalutamide | DocR2_CWR22Rv1 | Growth Reduction | 36% reduction at 20 µM | [9] |
Table 2: In Vivo Efficacy in Docetaxel-Resistant Prostate Cancer Xenograft Models
| Treatment | Model | Endpoint | Result | Reference |
| This compound (60 mg/kg) | PC-3R Xenograft | Tumor Growth Inhibition | Significant inhibition vs. control | [6] |
| Cabazitaxel (20 mg/kg) | HID28 Xenograft (Castration-Resistant) | Tumor Volume Change | 1.4% change vs. 16.7% for docetaxel | [10] |
| Enzalutamide | Docetaxel-pretreated vs. naïve models | Enzalutamide Sensitivity | Decreased sensitivity in docetaxel-pretreated models | [11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Cell Viability Assay (CCK-8)
This protocol is based on the methodology described for assessing the effect of this compound on cell viability.[14][15][16]
Protocol Steps:
-
Cell Seeding: Plate docetaxel-resistant prostate cancer cells (e.g., PC-3R) in a 96-well plate at a density of 5 x 10³ cells/well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Addition: Add serial dilutions of this compound (e.g., 0.0625–2 µM) or the comparative drug to the wells.
-
Treatment Incubation: Incubate the cells with the compounds for 72 hours.
-
CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50) values.
In Vivo Xenograft Study
This protocol outlines the general procedure for evaluating the in vivo antitumor activity of this compound in a docetaxel-resistant prostate cancer xenograft model.[17][18][19][20][21]
Protocol Steps:
-
Cell Implantation: Subcutaneously inject approximately 1 x 10^6 docetaxel-resistant prostate cancer cells (e.g., PC-3R) suspended in a suitable medium (e.g., Matrigel) into the flank of male immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound at different doses).
-
Treatment Administration: Administer the assigned treatment to the mice. For this compound, this may involve intraperitoneal injections at specified doses (e.g., 20 and 60 mg/kg).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination: Euthanize the mice at a predetermined endpoint, such as a specific tumor volume or study duration.
-
Tumor Analysis: Excise the tumors for further downstream analyses, such as immunohistochemistry for apoptosis markers (TUNEL assay) or protein expression analysis (Western blot).
TUNEL Assay for Apoptosis Detection
This protocol is a standard method for detecting DNA fragmentation, a hallmark of apoptosis, in tissue sections from in vivo studies.[22][23][24][25]
Protocol Steps:
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor tissue sections.
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP.
-
Detection: For fluorescent detection, visualize the labeled nuclei using a fluorescence microscope. For chromogenic detection, use a converter-POD and a suitable substrate (e.g., DAB) to generate a colored precipitate at the site of DNA fragmentation.
-
Counterstaining: Counterstain the nuclei with a suitable dye (e.g., DAPI for fluorescence or Hematoxylin for chromogenic detection).
-
Microscopy and Analysis: Visualize the stained sections under a microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Alternative Therapeutic Strategies
In the context of docetaxel-resistant prostate cancer, several alternative therapeutic agents have been investigated.
-
Cabazitaxel: A next-generation taxane (B156437) that has shown efficacy in docetaxel-resistant tumors, partly due to its lower affinity for the P-glycoprotein (P-gp) efflux pump, a common mechanism of taxane resistance.[10][26][27][28]
-
Enzalutamide: An androgen receptor signaling inhibitor that is effective in castration-resistant prostate cancer. However, preclinical studies suggest that prior docetaxel treatment may reduce its efficacy.[9][11][12][13][29]
-
Mitoxantrone: A topoisomerase II inhibitor that has been used in the post-docetaxel setting, primarily for palliative benefit.[30][31][32][33]
-
Immunotherapy: The combination of docetaxel with immune checkpoint inhibitors (e.g., PD-1 inhibitors) is an emerging area of research, with preclinical data suggesting synergistic antitumor effects.[34][35]
Conclusion
The preclinical data presented in this guide suggest that this compound is a promising therapeutic agent for docetaxel-resistant cancers, particularly those driven by aberrant IGF-1R signaling. Its ability to induce apoptosis and inhibit cell viability and migration in docetaxel-resistant prostate cancer models provides a strong rationale for further investigation.
While direct comparative data for the combination of this compound and docetaxel is limited, the available evidence for this compound as a monotherapy in docetaxel-resistant settings is encouraging. Future studies should focus on evaluating the synergistic potential of this combination and establishing its efficacy and safety profile in well-designed preclinical and clinical trials. A thorough understanding of the molecular mechanisms of resistance and the development of predictive biomarkers will be crucial for identifying the patient populations most likely to benefit from this therapeutic approach.
References
- 1. Insulin-like growth factor (IGF) signaling in tumorigenesis and the development of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of insulin-like growth factor 1 receptor in cancer resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-like growth factor-I induces chemoresistence to docetaxel by inhibiting miR-143 in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin-like growth factor-1 signaling in the tumor microenvironment: Carcinogenesis, cancer drug resistance, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. This compound, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical studies show using enzalutamide is less effective in docetaxel-pretreated than in docetaxel-naïve prostate cancer cells - Figure f1 | Aging [aging-us.com]
- 10. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical studies show using enzalutamide is less effective in docetaxel-pretreated than in docetaxel-naïve prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. aging-us.com [aging-us.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Establishing Prostate Cancer Patient Derived Xenografts: Lessons Learned From Older Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellscale.com [cellscale.com]
- 22. TUNEL Apoptosis Protocol [immunohistochemistry.us]
- 23. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Video: The TUNEL Assay [jove.com]
- 25. info.gbiosciences.com [info.gbiosciences.com]
- 26. researchgate.net [researchgate.net]
- 27. Safety and Efficacy of Cabazitaxel in the Docetaxel-Treated Patients with Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The role of cabazitaxel in the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Phase I/II Study of Pre-operative Docetaxel and Mitoxantrone for High-risk Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Ixabepilone, mitoxantrone, and prednisone for metastatic castration-resistant prostate cancer after docetaxel-based therapy: a phase 2 study of the Department Of Defense Prostate Cancer Clinical Trials Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. scispace.com [scispace.com]
- 33. Docetaxel and Mitoxantrone Prior to Radical Prostatectomy in Men with High Risk Prostate Cancer: Ten-Year Follow Up and Immune Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 34. PD-1 inhibitor combined with Docetaxel exerts synergistic anti-prostate cancer effect in mice by down-regulating the expression of PI3K/AKT/NFKB-P65/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 35. PD-1 inhibitor combined with Docetaxel exerts synergistic anti-prostate cancer effect in mice by down-regulating the expression of PI3K/AKT/NFKB-P65/PD-L1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of GSK1838705A in 3D Cell Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dual IGF-1R/IR and ALK inhibitor, GSK1838705A, and its therapeutic potential in advanced, three-dimensional (3D) cell culture models. While direct experimental data on this compound in 3D culture systems is limited in publicly available literature, this document extrapolates its expected efficacy based on its established mechanism of action and performance in traditional 2D and in vivo models. This is then compared with existing data for alternative inhibitors targeting similar pathways in 3D environments.
Introduction to this compound
This compound is a potent, small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin Receptor (IR), and the Anaplastic Lymphoma Kinase (ALK).[1] The signaling pathways initiated by these receptor tyrosine kinases are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of various cancers.[1][2] this compound has demonstrated significant anti-tumor activity in numerous cancer cell lines and in vivo xenograft models, primarily through the inhibition of these key signaling cascades.[1][2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for assessing the efficacy of kinase inhibitors in 3D cell culture models.
References
- 1. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK1838705A and Other IGF-1R/ALK Inhibitors: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic profiles of GSK1838705A, a potent inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and anaplastic lymphoma kinase (ALK), with other notable inhibitors targeting these pathways, including linsitinib (B1684704) (OSI-906), crizotinib (B193316), and ceritinib. The data presented is compiled from various preclinical and clinical studies to offer an objective overview for research and drug development applications.
Pharmacodynamic Profile: A Head-to-Head Comparison
The in vitro potency of these small molecule inhibitors against their primary kinase targets is a critical determinant of their biological activity. This compound demonstrates high potency against both IGF-1R and ALK, a characteristic it shares to varying degrees with the other compounds in this comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | IGF-1R (nM) | Insulin Receptor (IR) (nM) | ALK (nM) |
| This compound | 2.0[1] | 1.6[1] | 0.5[1] |
| Linsitinib (OSI-906) | 35[2] | 75[2] | No significant activity reported |
| Crizotinib | Not a primary target | Not a primary target | Potent inhibitor (specific IC50 varies by study) |
| Ceritinib (LDK378) | 8[3] | 7[3] | 0.2[3] |
The cellular activity of these inhibitors is reflected in their ability to suppress the proliferation of cancer cell lines that are dependent on IGF-1R or ALK signaling.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (EC50)
| Compound | Cell Line | Cancer Type | EC50 (nM) |
| This compound | Multiple Myeloma & Ewing's Sarcoma Lines | Multiple Myeloma, Ewing's Sarcoma | < 1000 |
| Linsitinib (OSI-906) | Various solid tumor lines | Colorectal, Lung, Breast, Pancreatic | 21 - 810[2] |
| Crizotinib | H3122 | Non-Small Cell Lung Cancer | EC50 for ALK inhibition: 233 ng/mL[4] |
| Karpas299 | Anaplastic Large-Cell Lymphoma | EC50 for ALK inhibition: 666 ng/mL[4] | |
| Ceritinib (LDK378) | Ba/F3-NPM-ALK | - | 26.0[3] |
| Karpas299 | Anaplastic Large-Cell Lymphoma | 22.8[3] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of these compounds has been evaluated in various mouse xenograft models, demonstrating their potential for in vivo efficacy.
Table 3: In Vivo Anti-tumor Activity
| Compound | Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| This compound | NIH-3T3/LISN | 10, 30, 60 mg/kg, p.o., once daily for 21 days | Dose-dependent inhibition[5] |
| COLO 205 | 10, 30, 60 mg/kg, p.o., once daily for 21 days | Dose-dependent inhibition[5] | |
| Karpas-299 | 60 mg/kg, p.o., once daily for 5 days | Complete tumor regression[5] | |
| Linsitinib (OSI-906) | IGF-1R-driven model | 25 mg/kg | 60% TGI[2] |
| 75 mg/kg | 100% TGI and 55% regression[2] | ||
| Crizotinib | ALK-positive NSCLC | 100 mg/kg, once daily | Complete tumor regression[6] |
| Ceritinib (LDK378) | Karpas299 and H2228 | Dose-dependent | Growth inhibition and tumor regression[3] |
Pharmacokinetic Parameters
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Linsitinib (OSI-906) | Crizotinib | Ceritinib (LDK378) |
| Administration | Oral | Oral | Oral | Oral |
| Tmax (hours) | ~4 (single dose, patients)[7] | Not specified | 4-6 (single dose, patients)[7] | Not specified |
| Half-life (t½) (hours) | Not specified | 2.14 (mice), 2.64 (rats), 1.18 (dogs)[2] | 42 (single dose, patients)[6][7] | Not specified |
| Clearance | Not specified | Not specified | Apparent clearance (CL/F) at steady state: 60 L/h[6] | Low plasma clearance in animals[3] |
| Bioavailability | Not specified | Not specified | Not specified | >55% in mouse, rat, dog, and monkey[3] |
| Protein Binding | Not specified | Not specified | 91%[7] | Not specified |
| Metabolism | Not specified | Not specified | Primarily by CYP3A[6] | Primarily by CYP3A[8] |
Note: Pharmacokinetic data for this compound in humans is limited in the reviewed literature. Preclinical data indicates a peak plasma concentration of 190 nM was achieved in mice.[9]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of kinase inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of these kinase inhibitors, based on common methodologies described in the referenced literature.
In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
-
Materials: Recombinant human IGF-1R or ALK kinase, appropriate peptide substrate, ATP, test compound (e.g., this compound) at various concentrations, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (EC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the proliferation of a cancer cell line by 50%.
-
Materials: Cancer cell line of interest (e.g., a line known to be dependent on IGF-1R or ALK signaling), cell culture medium, serum, test compound at various concentrations, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compound.
-
The cells are incubated for a period of time (typically 48-72 hours).
-
A cell viability reagent is added to each well, which generates a luminescent or colorimetric signal proportional to the number of viable cells.
-
The signal is measured using a plate reader.
-
The EC50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cells to be implanted, test compound formulated for in vivo administration, and calipers for tumor measurement.
-
Procedure:
-
Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
The treatment group receives the test compound at a specified dose and schedule (e.g., daily oral gavage). The control group receives a vehicle control.
-
Tumor size is measured regularly (e.g., twice a week) with calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
-
Conclusion
This compound emerges as a highly potent dual inhibitor of IGF-1R and ALK with significant anti-proliferative and in vivo anti-tumor activity. Its pharmacodynamic profile is comparable to or, in some aspects, more potent than other inhibitors in its class. While detailed human pharmacokinetic data for this compound is not as widely published as for approved drugs like crizotinib and ceritinib, preclinical studies suggest it possesses drug-like properties that warrant further investigation. This comparative guide highlights the key characteristics of these inhibitors, providing a valuable resource for researchers in the field of oncology and drug discovery. The provided experimental frameworks can serve as a foundation for the design of further comparative studies.
References
- 1. This compound inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pfizermedical.com [pfizermedical.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for GSK1838705A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of GSK1838705A, a potent inhibitor of IGF-1R, IR, and ALK.[1][2][3][4] The following procedures are based on general best practices for handling potent chemical compounds in a laboratory setting. It is imperative to consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for this compound, if available from your supplier.
I. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C27H27FN8O3 | PubChem[5] |
| Molecular Weight | 530.6 g/mol | PubChem[5] |
| IC50 (IGF-1R) | 2.0 nM | MedChemExpress[4][6] |
| IC50 (Insulin Receptor) | 1.6 nM | MedChemExpress[4][6] |
| IC50 (ALK) | 0.5 nM | MedChemExpress[4][6] |
| Solubility in DMSO | ≥ 100 mg/mL | MedchemExpress[6] |
| Storage Temperature | -20°C | Sigma-Aldrich |
II. Proper Disposal Procedures
While a specific Safety Data Sheet for this compound was not found in the public domain, the following are general step-by-step procedures for the disposal of potent, solid chemical compounds, based on standard laboratory safety guidelines.
Step 1: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[7]
Step 2: Waste Segregation and Collection
-
Collect all waste contaminated with this compound, including unused solid compound, contaminated labware (e.g., pipette tips, vials), and disposable PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Decontamination
-
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol (B145695) or a specialized lab cleaning agent) followed by a thorough wash. Collect all cleaning materials as hazardous waste.
Step 4: Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.[7]
Step 5: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations. Discharge into the environment must be avoided.[7]
III. Accidental Release Measures
In the event of a spill, follow these emergency procedures:
-
Evacuate and Secure: Evacuate the immediate area and prevent unauthorized personnel from entering. Ensure adequate ventilation.[7]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[7]
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[7] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontaminate the Area: Clean the spill area thoroughly as described in the decontamination procedure above.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office immediately.
IV. Signaling Pathway and Experimental Workflow
Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin Receptor (IR), and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] The diagram below illustrates the points of inhibition in these critical signaling pathways.
Caption: Inhibition of IGF-1R, IR, and ALK signaling by this compound.
Experimental Workflow: In Vitro Kinase Assay
The following is a generalized protocol for determining the inhibitory activity (IC50) of this compound against a target kinase, based on methodologies described for similar compounds.[3][8]
Caption: Workflow for an in vitro kinase inhibition assay.
By adhering to these safety and disposal protocols, researchers can minimize risks and ensure the safe handling of this compound in the laboratory environment.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gsk-1838705A | C27H27FN8O3 | CID 25113169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.com [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling GSK1838705A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of GSK1838705A, a potent inhibitor of anaplastic lymphoma kinase (ALK) and insulin-like growth factor 1 receptor (IGF-1R). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must be worn at all times. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Hand Protection | Protective Gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn. |
| Respiratory Protection | Respirator | Where risk assessment shows air-purifying respirators are appropriate use a dust mask type N95 (US) or type P1 (EN 143) respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols.[1] Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] The recommended storage temperature is -20°C.[1][2] Store apart from foodstuff containers or incompatible materials.
Accidental Release Measures:
-
Personal Precautions: Wear respiratory protection.[1] Avoid dust formation.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Containment and Cleanup: Pick up and arrange disposal without creating dust.[1][3] Sweep up and shovel.[1] Keep in suitable, closed containers for disposal.[1]
Disposal:
-
Dispose of this material in accordance with all applicable local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
